molecular formula C2H4ClNO B3344158 N-Chloroacetamide CAS No. 598-49-2

N-Chloroacetamide

Cat. No.: B3344158
CAS No.: 598-49-2
M. Wt: 93.51 g/mol
InChI Key: HSPSCWZIJWKZKD-UHFFFAOYSA-N
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Description

N-Chloroacetamide is a useful research compound. Its molecular formula is C2H4ClNO and its molecular weight is 93.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
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InChI

InChI=1S/C2H4ClNO/c1-2(5)4-3/h1H3,(H,4,5)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HSPSCWZIJWKZKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060509
Record name Acetamide, N-chloro-
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Molecular Weight

93.51 g/mol
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CAS No.

598-49-2
Record name N-Chloroacetamide
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Record name Acetamide, N-chloro-
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Record name Acetamide, N-chloro-
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Record name Acetamide, N-chloro-
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Record name N-chloroacetamide
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Chloroacetamide from Chloroacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing N-chloroacetamide, a reactive intermediate of interest in organic synthesis and drug development, starting from the readily available precursor, chloroacetic acid. The synthesis is presented as a two-step process, encompassing the initial amidation of a chloroacetic acid derivative followed by the N-chlorination of the resulting 2-chloroacetamide (B119443). This document details the underlying reaction mechanisms, provides robust experimental protocols, and presents quantitative data in a structured format to facilitate reproducibility and further investigation.

Overall Synthetic Workflow

The conversion of chloroacetic acid to this compound is most effectively achieved through a two-stage process. The first stage involves the formation of the intermediate, 2-chloroacetamide. Direct amidation of carboxylic acids is often challenging, thus, a more facile route involves the conversion of chloroacetic acid into a more reactive species such as an acyl chloride or an ester prior to amidation. The second stage is the selective chlorination of the nitrogen atom of the amide group to yield the final product, this compound.

G cluster_0 Stage 1: Synthesis of 2-Chloroacetamide cluster_1 Stage 2: N-Chlorination Chloroacetic Acid Chloroacetic Acid Chloroacetyl Chloride Chloroacetyl Chloride Chloroacetic Acid->Chloroacetyl Chloride SOCl₂ or PCl₅ 2-Chloroacetamide 2-Chloroacetamide Chloroacetyl Chloride->2-Chloroacetamide NH₃ This compound This compound 2-Chloroacetamide->this compound Chlorinating Agent (e.g., t-BuOCl, Ca(OCl)₂)

Caption: Overall workflow for the synthesis of this compound.

Stage 1: Synthesis of 2-Chloroacetamide from Chloroacetic Acid

The initial step in the synthesis is the formation of 2-chloroacetamide. While direct amidation of chloroacetic acid can be performed, higher yields and purer products are typically obtained by first converting the carboxylic acid to a more reactive intermediate. Two common and effective approaches are the formation of chloroacetyl chloride or an ester like ethyl chloroacetate (B1199739).

Method A: Via Chloroacetyl Chloride Intermediate

This method involves the conversion of chloroacetic acid to chloroacetyl chloride, which is then reacted with ammonia (B1221849) to form 2-chloroacetamide.

Reaction Mechanism:

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation ClCH₂COOH Chloroacetic Acid ClCH₂COCl Chloroacetyl Chloride ClCH₂COOH->ClCH₂COCl + SOCl₂ SOCl₂ Thionyl Chloride SO₂ SO₂ ClCH₂COCl->SO₂ + ClCH₂COCl_2 Chloroacetyl Chloride HCl HCl SO₂->HCl + ClCH₂CONH₂ 2-Chloroacetamide ClCH₂COCl_2->ClCH₂CONH₂ + 2 NH₃ NH₃ Ammonia NH₄Cl NH₄Cl ClCH₂CONH₂->NH₄Cl +

Caption: Reaction mechanism for the synthesis of 2-Chloroacetamide via chloroacetyl chloride.

Experimental Protocol: Synthesis of 2-Chloroacetamide via Chloroacetyl Chloride

  • Synthesis of Chloroacetyl Chloride: In a round-bottom flask equipped with a reflux condenser and a gas outlet tube connected to a trap for acidic gases, place chloroacetic acid. Add thionyl chloride (SOCl₂) dropwise with stirring.[1] The reaction can be initiated at room temperature and may require gentle heating to go to completion. The progress of the reaction can be monitored by the cessation of HCl and SO₂ evolution. Chloroacetyl chloride can be purified by distillation.

  • Amidation of Chloroacetyl Chloride: The crude or purified chloroacetyl chloride is dissolved in an inert solvent (e.g., diethyl ether) and cooled in an ice bath. Gaseous ammonia is bubbled through the solution, or a cooled concentrated aqueous ammonia solution is added dropwise with vigorous stirring.[2] The 2-chloroacetamide precipitates and can be collected by filtration, washed with cold water to remove ammonium (B1175870) chloride, and dried.[2]

ParameterValueReference
Reactants Chloroacetic acid, Thionyl chloride, Ammonia[1][2]
Solvent Inert solvent (e.g., diethyl ether) for amidation[2]
Temperature Gentle heating for acid chloride formation; 0-5 °C for amidation[1][2]
Yield High (typically >80%)[2]
Purification Distillation for chloroacetyl chloride; Recrystallization from water for 2-chloroacetamide[1][2]

Table 1: Quantitative data for the synthesis of 2-chloroacetamide via chloroacetyl chloride.

Method B: Via Ethyl Chloroacetate Intermediate

This widely used and well-documented method involves the esterification of chloroacetic acid to ethyl chloroacetate, followed by ammonolysis.

Reaction Mechanism:

G cluster_0 Step 1: Esterification cluster_1 Step 2: Ammonolysis ClCH₂COOH Chloroacetic Acid ClCH₂COOEt Ethyl Chloroacetate ClCH₂COOH->ClCH₂COOEt + EtOH, H⁺ catalyst EtOH Ethanol (B145695) H₂O H₂O ClCH₂COOEt->H₂O + ClCH₂COOEt_2 Ethyl Chloroacetate ClCH₂CONH₂ 2-Chloroacetamide ClCH₂COOEt_2->ClCH₂CONH₂ + NH₃ NH₃ Ammonia EtOH_2 Ethanol ClCH₂CONH₂->EtOH_2 +

Caption: Reaction mechanism for the synthesis of 2-Chloroacetamide via ethyl chloroacetate.

Experimental Protocol: Synthesis of 2-Chloroacetamide via Ethyl Chloroacetate

  • Esterification of Chloroacetic Acid: Chloroacetic acid is refluxed with an excess of ethanol in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid). The reaction is driven to completion by removing the water formed, for example, by azeotropic distillation. The resulting ethyl chloroacetate is purified by distillation.

  • Ammonolysis of Ethyl Chloroacetate: In a round-bottom flask fitted with a mechanical stirrer and surrounded by an ice-salt bath, place ethyl chloroacetate.[3] With vigorous stirring, add chilled concentrated aqueous ammonia dropwise, maintaining the temperature between 0-5 °C.[3] After the addition is complete, continue stirring in the cold for a period, then allow the mixture to stand. The precipitated 2-chloroacetamide is collected by suction filtration, washed with cold water, and air-dried.[3] The crude product can be recrystallized from water to improve purity.[3]

ParameterValueReference
Reactants Chloroacetic acid, Ethanol, Sulfuric acid (cat.), Aqueous Ammonia[3]
Temperature Reflux for esterification; 0-5 °C for ammonolysis[3]
Reaction Time Varies for esterification; ~30-60 minutes for ammonolysis[3]
Yield 78-84% (for ammonolysis step)[3]
Purification Recrystallization from water[3]
Melting Point 119-120 °C (recrystallized)[3]

Table 2: Quantitative data for the synthesis of 2-chloroacetamide via ethyl chloroacetate.

Stage 2: N-Chlorination of 2-Chloroacetamide

The second stage of the synthesis involves the selective chlorination of the amide nitrogen of 2-chloroacetamide to yield this compound. This transformation is typically achieved using an electrophilic chlorine source. Several reagents are suitable for this purpose, with the choice depending on factors such as reactivity, selectivity, and handling considerations.

General Reaction Mechanism:

G 2-Chloroacetamide ClCH₂CONH₂ This compound ClCH₂CONHCl 2-Chloroacetamide->this compound + [Cl⁺] ChlorinatingAgent Chlorinating Agent (e.g., t-BuOCl) Byproduct Byproduct (e.g., t-BuOH) This compound->Byproduct +

Caption: General mechanism for the N-Chlorination of 2-Chloroacetamide.

Experimental Protocol: N-Chlorination of 2-Chloroacetamide

A general and effective method for the N-chlorination of amides involves the use of reagents like tert-butyl hypochlorite (B82951) or calcium hypochlorite.

  • N-Chlorination using tert-Butyl Hypochlorite: Dissolve 2-chloroacetamide in a suitable inert solvent (e.g., carbon tetrachloride or chloroform). Add tert-butyl hypochlorite dropwise to the solution at room temperature with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude this compound. The product can be purified by recrystallization if it is a solid.

  • N-Chlorination using Calcium Hypochlorite: In a round-bottom flask, suspend 2-chloroacetamide and calcium hypochlorite in a suitable solvent such as chloroform. An aqueous solution of acetic acid may be added to facilitate the reaction. The mixture is stirred, and the progress is monitored by TLC. After completion, the reaction mixture is filtered to remove inorganic salts. The organic layer is washed with a sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate. Evaporation of the solvent yields this compound.

ParameterValueReference (Analogous Reactions)
Chlorinating Agent tert-Butyl hypochlorite or Calcium hypochlorite/Acetic Acid
Solvent Chloroform or Carbon Tetrachloride
Temperature Room temperature or gentle warming
Reaction Time Typically 1-4 hours, monitored by TLC
Work-up Solvent removal or aqueous work-up followed by extraction and solvent evaporation
Purification Recrystallization

Characterization of this compound

Detailed spectroscopic data for this compound is not widely available in public databases. Characterization would typically involve standard analytical techniques:

  • ¹H NMR: Expected to show a singlet for the methylene (B1212753) protons (CH₂) adjacent to the chlorine, shifted downfield from the corresponding signal in 2-chloroacetamide due to the influence of the N-chloro group. A broad singlet for the N-H proton would also be expected.

  • ¹³C NMR: Two signals are expected: one for the carbonyl carbon and one for the methylene carbon.

  • IR Spectroscopy: Characteristic peaks for the N-H stretch (likely broadened), C=O stretch (amide I band), and N-H bend (amide II band) would be present. The positions of these bands may shift upon N-chlorination compared to 2-chloroacetamide.

  • Mass Spectrometry: The molecular ion peak and characteristic fragmentation pattern, including isotopic peaks for chlorine, would confirm the molecular weight and structure.

For comparison, the spectroscopic data for the starting material, 2-chloroacetamide, is well-documented.[2][4] The ¹H NMR spectrum of 2-chloroacetamide shows a singlet for the CH₂ protons at approximately 4.02 ppm and two broad singlets for the two non-equivalent NH₂ protons around 7.35 and 7.60 ppm.[2][4]

Safety Considerations

  • Chloroacetic acid and its derivatives (chloroacetyl chloride, ethyl chloroacetate, and 2-chloroacetamide) are toxic and corrosive. They are irritants to the skin, eyes, and respiratory tract.[3]

  • Thionyl chloride is a highly corrosive and toxic liquid that reacts violently with water, releasing HCl and SO₂ gases.[1]

  • N-chloroamides can be unstable and should be handled with care. They are potent oxidizing agents.

  • All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat).

This guide provides a framework for the synthesis of this compound from chloroacetic acid. Researchers are encouraged to consult the primary literature and perform appropriate risk assessments before undertaking any experimental work.

References

N-Chloroacetamide: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 598-49-2 Molecular Formula: C₂H₄ClNO Molecular Weight: 93.51 g/mol SMILES: CC(=O)NCl

This technical guide provides an in-depth overview of N-Chloroacetamide, a versatile reagent with significant applications in chemical biology, organic synthesis, and drug development. The document is intended for researchers, scientists, and professionals in these fields, offering detailed information on its chemical properties, synthesis, and key applications, with a focus on its utility as a covalent modifier of proteins.

Physicochemical and Structural Data

This compound is a reactive compound characterized by the presence of an electrophilic chlorine atom attached to the nitrogen of an acetamide (B32628) group. This structural feature is central to its chemical reactivity, particularly its ability to act as an alkylating agent.

PropertyValueReference
CAS Number 598-49-2[1][2][3][4]
Molecular Formula C₂H₄ClNO[1][2][3]
Molecular Weight 93.51 g/mol [1][3]
Canonical SMILES CC(=O)NCl[1]
Physical Description Colorless to pale yellow crystals[5]
Melting Point 111.5 °C
Boiling Point ~225 °C (decomposes)[5]
Solubility in Water 90,000 mg/L at 25 °C[5]
logP -0.53[5]

Synthesis of this compound and Derivatives

N-Chlorination of Acetamide

A common method for the synthesis of N-chloroamides involves the direct N-chlorination of the corresponding amide using a chlorinating agent.

Experimental Protocol: N-Chlorination using Oxone® and Sodium Chloride [6]

This procedure describes a general method for the N-chlorination of amides.

  • Reagents:

  • Procedure:

    • To a well-stirred suspension of NaCl (5 mmol) and wet alumina (5 g) in chloroform (20 mL), add Oxone® (5 mmol).

    • Heat the mixture at 45 °C for 5 minutes.

    • Add the amide substrate (5 mmol) to the reaction mixture.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture.

    • Wash the solid residue with chloroform.

    • Combine the organic filtrates and evaporate the solvent under reduced pressure.

    • Purify the crude product by chromatography on Al₂O₃ (activity III, eluent: dichloromethane) to afford the desired N-chloro derivative.[6]

Synthesis of N-Aryl-2-chloroacetamides

N-Aryl-2-chloroacetamides are important synthetic intermediates and can be prepared by the chloroacetylation of anilines.[7]

Experimental Protocol: Chloroacetylation of Substituted Anilines [7]

  • Reagents:

    • Substituted Aniline (B41778)

    • Chloroacetyl chloride

    • Acetic acid (solvent) or Benzene and Triethylamine

  • Procedure (in Acetic Acid):

    • Dissolve the substituted aniline in glacial acetic acid.

    • Add chloroacetyl chloride dropwise to the solution while stirring.

    • Continue stirring at room temperature until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into ice-water to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain the N-aryl-2-chloroacetamide.[7]

Reaction Mechanisms and Applications

The primary mode of action of this compound in a biological context is its reaction with nucleophilic residues on proteins, most notably cysteine.

Covalent Modification of Cysteine Residues

This compound acts as an electrophile, where the carbon atom adjacent to the chlorine is susceptible to nucleophilic attack. The thiol group of a cysteine residue is a potent nucleophile and reacts with this compound via a bimolecular nucleophilic substitution (SN2) mechanism.[1] This reaction results in the formation of a stable thioether bond, covalently linking the acetamide moiety to the protein.[1]

Caption: SN2 reaction mechanism of this compound with a cysteine thiolate.

This covalent and irreversible binding is a key feature exploited in various applications, including the development of covalent inhibitors and chemical probes.

Applications in Drug Development and Chemical Biology
  • Covalent Inhibitors: The ability of this compound to covalently modify cysteine residues makes it a valuable "warhead" for designing targeted covalent inhibitors. By incorporating the chloroacetamide moiety into a molecule that selectively binds to a target protein, researchers can achieve potent and durable inhibition.[8] For instance, chloroacetamide-based compounds have been investigated as potential inhibitors of cancer stem cells and the TEAD-YAP1 protein-protein interaction.[8][9]

  • Chemical Probes: this compound derivatives are utilized as chemical probes to identify and study protein targets. Bifunctional probes containing a chloroacetamide group for covalent capture and a bioorthogonal handle (e.g., an azide (B81097) or alkyne) for subsequent labeling with a reporter tag (e.g., a fluorophore or biotin) are powerful tools for activity-based protein profiling and target identification.[10][11]

Chemical_Probe_Workflow Probe Bifunctional Probe (this compound + Reporter) CovalentComplex Covalent Probe-Protein Complex Probe->CovalentComplex Protein Target Protein (with Cysteine) Protein->CovalentComplex Covalent Bonding ClickReaction Bioorthogonal 'Click' Chemistry CovalentComplex->ClickReaction LabeledComplex Labeled Protein Complex ClickReaction->LabeledComplex Addition of Reporter Tag Analysis Downstream Analysis (e.g., SDS-PAGE, Mass Spec) LabeledComplex->Analysis

Caption: Workflow for using an this compound-based chemical probe.

  • Bioconjugation: Chloroacetamide chemistry is employed for the site-specific modification of proteins and peptides, particularly for labeling with fluorescent dyes, polyethylene (B3416737) glycol (PEG), or other moieties.[1] The reaction with cysteine is relatively specific under controlled pH conditions.

Antimicrobial and Other Biological Activities

N-substituted chloroacetamides have demonstrated a range of biological activities, including antimicrobial, fungicidal, and herbicidal properties.[12][13] Their mechanism of action is often attributed to the alkylation of essential biomolecules in pathogens.

Quantitative Data

The reactivity of this compound and its derivatives can be quantified by second-order rate constants.

ElectrophileNucleophileRate Constant (k) (M⁻¹s⁻¹)Temperature (°C)pHReference
ChloroacetamideCysteine0.217307.0[1]
ChloroacetamideMercaptoacetic acid0.117307.0[1]

Safety Considerations

This compound and its derivatives are reactive alkylating agents and should be handled with appropriate safety precautions. They can be irritants and are potentially toxic.[5] Always consult the Safety Data Sheet (SDS) before use and work in a well-ventilated fume hood with personal protective equipment. Solutions of acetamide may be explosive under certain conditions.[1]

References

solubility of N-Chloroacetamide in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of N-Chloroacetamide in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches for quantitative solubility data of this compound in various organic solvents did not yield specific numerical values. The available information is primarily qualitative. This guide summarizes the existing qualitative data and provides a detailed experimental protocol for determining the solubility of this compound, which can be employed by researchers to generate quantitative data.

Introduction

This compound is a chemical compound of interest in various research and development sectors. Understanding its solubility in organic solvents is crucial for its application in synthesis, formulation, and purification processes. This technical guide provides a summary of the currently available qualitative solubility information for this compound and presents a comprehensive experimental protocol for the quantitative determination of its solubility.

Qualitative Solubility of this compound

The available literature indicates the following qualitative solubility characteristic for this compound:

  • Diethyl Ether: Soluble[1]

It is important to note that the isomer, 2-chloroacetamide, has been more extensively studied, and a significant amount of solubility data is available for it. However, due to structural differences, this data cannot be directly extrapolated to this compound.

Quantitative Solubility Data

As of the latest literature search, no specific quantitative solubility data (e.g., in g/100mL or mol/L at specific temperatures) for this compound in common organic solvents has been found in publicly accessible databases and scientific journals. To address this data gap, a detailed experimental protocol for determining solubility is provided below.

Experimental Protocol: Determination of this compound Solubility via the Isothermal Equilibrium Method

This protocol describes the determination of the equilibrium solubility of this compound in an organic solvent at a specific temperature using the gravimetric method.

4.1. Principle

A saturated solution of this compound is prepared in the solvent of interest at a constant temperature. A known volume or mass of the saturated solution is then taken, the solvent is evaporated, and the mass of the remaining this compound is determined.

4.2. Materials and Apparatus

  • This compound (high purity)

  • Organic solvent of interest (analytical grade)

  • Thermostatic shaker bath or magnetic stirrer with a hot plate

  • Analytical balance (accurate to ±0.0001 g)

  • Vials with screw caps

  • Syringes and syringe filters (solvent-compatible, e.g., PTFE)

  • Volumetric flasks

  • Pipettes

  • Evaporating dish or pre-weighed vials

  • Oven or vacuum oven

4.3. Procedure

  • Preparation of the Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the organic solvent. An excess is necessary to ensure that a saturated solution is formed.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker bath set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient amount of time (e.g., 24-48 hours) with continuous agitation. The time required to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute remains constant.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, stop the agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume (e.g., 5 or 10 mL) of the supernatant using a syringe pre-heated or pre-cooled to the same temperature as the solution to avoid precipitation or further dissolution.

    • Immediately filter the solution through a syringe filter into a pre-weighed container (e.g., an evaporating dish or a vial). This step is crucial to remove any undissolved solid particles.

  • Gravimetric Analysis:

    • Record the exact mass of the filtered saturated solution.

    • Evaporate the solvent from the container. This can be done at room temperature in a fume hood, or more rapidly in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound. For volatile solvents, a gentle stream of nitrogen can be used.

    • Once the solvent is completely removed, place the container with the solid residue in a vacuum oven at a suitable temperature to remove any residual solvent until a constant weight is achieved.

    • Record the final mass of the container with the dried this compound.

4.4. Data Calculation

The solubility can be expressed in various units. Here are the calculations for g/100 mL and mol/L:

  • Mass of dissolved this compound (m_solute):

    • m_solute = (Mass of container + dried this compound) - (Mass of empty container)

  • Mass of the solvent (m_solvent):

    • m_solvent = (Mass of container + filtered solution) - (Mass of container + dried this compound)

  • Volume of the solvent (V_solvent):

    • V_solvent = m_solvent / density_solvent (The density of the solvent at the experimental temperature is required).

  • Solubility in g/100 mL:

    • Solubility = (m_solute / V_solvent) * 100

  • Solubility in mol/L:

    • Solubility = (m_solute / Molar_mass_this compound) / (V_solvent / 1000)

Visualizations

5.1. Experimental Workflow for Solubility Determination

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sampling cluster_analysis Gravimetric Analysis cluster_calc Calculation prep1 Add excess this compound to solvent prep2 Seal vial prep1->prep2 prep3 Equilibrate in thermostatic shaker bath prep2->prep3 sample1 Withdraw supernatant with syringe prep3->sample1 Equilibrium reached sample2 Filter into pre-weighed container sample1->sample2 analysis1 Evaporate solvent sample2->analysis1 analysis2 Dry residue to constant weight analysis1->analysis2 analysis3 Record final mass analysis2->analysis3 calc1 Calculate mass of solute and solvent analysis3->calc1 calc2 Determine solubility (g/100mL, mol/L) calc1->calc2

Caption: Experimental workflow for determining the solubility of this compound.

5.2. Logical Relationship of Factors Affecting Solubility

solubility_factors substance This compound (Solute) solubility Solubility substance->solubility Molecular Structure Polarity solvent Organic Solvent solvent->solubility Polarity Intermolecular forces temperature Temperature temperature->solubility Affects kinetics and equilibrium pressure Pressure (for gaseous solutes) pressure->solubility

Caption: Key factors influencing the solubility of a solute in a solvent.

References

N-Chloroacetamide's Chlorination Mechanism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-chloroacetamide (NCA) serves as a versatile reagent in organic synthesis, capable of effecting chlorination through distinct mechanistic pathways. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound in chlorination reactions. It delineates the conditions that favor either electrophilic or radical-mediated chlorination, offering a comprehensive overview for researchers in drug development and synthetic chemistry. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying chemical processes to facilitate a deeper understanding and practical application of this compound as a chlorinating agent.

Introduction

N-chloroamides, including this compound, are a class of compounds recognized for their utility as sources of electrophilic and radical chlorine.[1] The reactivity of this compound is centered on the polarized N-Cl bond, which can be cleaved either heterolytically to generate an electrophilic chlorine species or homolytically to produce a chlorine radical. The specific reaction pathway is highly dependent on the reaction conditions, including the nature of the substrate, the presence of acid or base catalysts, and the use of radical initiators such as light. Understanding these mechanistic dichotomies is crucial for controlling reaction outcomes and achieving desired product selectivity in complex molecular syntheses.

Electrophilic Chlorination Mechanism

In the absence of radical initiators, this compound primarily functions as an electrophilic chlorinating agent, particularly for electron-rich aromatic substrates such as phenols and anilines. The mechanism often involves the protonation of the N-chloroamide in acidic media, which enhances the electrophilicity of the chlorine atom.

The active chlorinating species is often proposed to be the protonated this compound or molecular chlorine, formed in situ. The reaction with aromatic compounds typically proceeds via an electrophilic aromatic substitution (SEAr) mechanism.

The Orton Rearrangement: An Intramolecular Electrophilic Chlorination

A classic example of electrophilic chlorination involving an N-chloroamide is the Orton rearrangement of N-chloroacetanilide. This acid-catalyzed reaction is intermolecular and involves the formation of ring-chlorinated products, with the para-isomer being the major product. The mechanism is believed to proceed through the formation of molecular chlorine in a rate-determining step, which then chlorinates a molecule of the aniline (B41778) precursor.[2]

The use of solid acid catalysts, such as cation-exchanged montmorillonite (B579905) clays, has been shown to efficiently catalyze the Orton rearrangement of N-chloroacetanilide, leading to quantitative conversion to chloroacetanilides.

Quantitative Data for Clay-Catalyzed Orton Rearrangement of N-Chloroacetanilide

CatalystSolventTemperature (°C)Time (h)Conversion (%)p-chloroacetanilide (%)o-chloroacetanilide (%)
Natural MontmorilloniteCCl425241008515
H+-MontmorilloniteCCl42521009010
Al3+-MontmorilloniteCCl42541008812
Fe3+-MontmorilloniteCCl42531008911
Experimental Protocol: Clay-Catalyzed Orton Rearrangement of N-Chloroacetanilide[2]

Materials:

  • N-chloroacetanilide (NCA)

  • Cation-exchanged K10-montmorillonite clay (e.g., H+-exchanged)

  • Carbon tetrachloride (CCl4)

Procedure:

  • A mixture of N-chloroacetanilide and the cation-exchanged montmorillonite clay (in a 1:2 weight ratio) is suspended in carbon tetrachloride.

  • The reaction mixture is stirred at room temperature.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the clay catalyst is removed by filtration.

  • The solvent is evaporated under reduced pressure to yield the crude product.

  • The product mixture is purified by column chromatography or recrystallization to separate the ortho and para isomers.

Radical Chlorination Mechanism

Under conditions that promote homolytic cleavage of the N-Cl bond, such as exposure to UV light or the presence of radical initiators, this compound can act as a source of chlorine radicals.[3] This pathway is particularly relevant for the chlorination of alkanes and the side chains of alkylaromatic compounds.

The initiation step involves the formation of a chlorine radical and an acetamide (B32628) radical. The chlorine radical then propagates the chain reaction by abstracting a hydrogen atom from the substrate to form a substrate radical, which then reacts with another molecule of this compound to yield the chlorinated product and regenerate the acetamide radical.

Signaling Pathways and Experimental Workflows

The decision to employ this compound in either an electrophilic or radical chlorination capacity dictates the experimental workflow. The following diagrams illustrate the logical flow for each pathway.

Electrophilic_Chlorination_Workflow cluster_start Start cluster_conditions Reaction Conditions cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end End Start Select Electron-Rich Aromatic Substrate Acid_Catalyst Add Acid Catalyst (e.g., HCl, H2SO4, or Solid Acid) Start->Acid_Catalyst Solvent Choose Appropriate Solvent (e.g., CCl4, Acetic Acid) Acid_Catalyst->Solvent Add_NCA Add this compound Solvent->Add_NCA Monitor Monitor Reaction (TLC, HPLC) Add_NCA->Monitor Workup Aqueous Work-up Monitor->Workup Purification Purify Product (Chromatography, Recrystallization) Workup->Purification End Characterize Product Purification->End

Caption: Experimental workflow for electrophilic chlorination.

Radical_Chlorination_Workflow cluster_start Start cluster_conditions Reaction Conditions cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end End Start Select Alkane or Alkyl-Aromatic Substrate Initiator Add Radical Initiator (e.g., AIBN) or Use UV Light Source Start->Initiator Solvent Choose Inert Solvent (e.g., CCl4) Initiator->Solvent Add_NCA Add this compound Solvent->Add_NCA Monitor Monitor Reaction (GC, NMR) Add_NCA->Monitor Workup Remove Initiator/ Stop Light Source Monitor->Workup Purification Purify Product (Distillation, Chromatography) Workup->Purification End Characterize Product Purification->End

Caption: Experimental workflow for radical chlorination.

Orton_Rearrangement_Mechanism NCA N-Chloroacetanilide Protonated_NCA Protonated N-Chloroacetanilide NCA->Protonated_NCA + H⁺ Acetanilide Acetanilide Protonated_NCA->Acetanilide + Cl⁻, - H⁺ Cl2 Cl₂ Protonated_NCA->Cl2 + Cl⁻ Chloride_Ion Cl⁻ Chlorinated_Product o/p-Chloroacetanilide Acetanilide->Chlorinated_Product + Cl₂ H_plus H⁺ Cl2->H_plus - H⁺, - Cl⁻

Caption: Simplified mechanism of the Orton Rearrangement.

Conclusion

This compound is a valuable chlorinating agent whose reactivity can be tuned to proceed through either an electrophilic or a radical pathway. For the chlorination of electron-rich aromatic systems, acid catalysis promotes an electrophilic substitution mechanism, exemplified by the Orton rearrangement. In contrast, the use of radical initiators or UV light facilitates the chlorination of aliphatic C-H bonds via a radical chain reaction. A thorough understanding of these divergent mechanisms and the reaction conditions that govern them is essential for the strategic application of this compound in the synthesis of chlorinated molecules for pharmaceutical and other applications. Further research into the development of catalytic and highly selective chlorination reactions using this compound will continue to expand its utility in modern organic synthesis.

References

Theoretical Basis for N-Chloroacetamide Reactivity: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

N-Chloroacetamides are a pivotal class of electrophilic compounds extensively utilized in drug development and chemical biology as covalent modifiers of proteins. Their reactivity is primarily governed by a bimolecular nucleophilic substitution (SN2) mechanism, targeting nucleophilic amino acid residues, most notably cysteine. The electrophilicity of the α-carbon, bonded to the chlorine atom, is the key determinant of their reactivity. This reactivity can be precisely tuned by modifying the electronic properties of substituents on the amide nitrogen, the nature of the nucleophile, and the reaction conditions such as pH. This guide provides a comprehensive overview of the theoretical principles underpinning N-Chloroacetamide reactivity, supported by quantitative kinetic data, detailed experimental protocols, and mechanistic diagrams to aid researchers in the rational design and application of these valuable chemical entities.

Core Theoretical Principles of Reactivity

The chemical behavior of N-Chloroacetamides is rooted in their distinct electronic structure. The presence of a chlorine atom and a carbonyl group, both being electron-withdrawing, induces a significant partial positive charge (δ+) on the α-carbon. This renders the carbon atom highly electrophilic and susceptible to attack by nucleophiles.

The SN2 Reaction Mechanism

The primary reaction pathway for N-Chloroacetamides with biological nucleophiles is the SN2 mechanism.[1][2] In this concerted process, a nucleophile, such as the thiolate anion of a cysteine residue, attacks the electrophilic α-carbon. Simultaneously, the carbon-chlorine bond breaks, and the chloride ion is displaced as the leaving group. This single-step reaction results in the formation of a stable covalent bond, for instance, a thioether linkage with cysteine.[1]

Caption: General SN2 reaction mechanism of a nucleophile (Nu:⁻) with an this compound.

Key Factors Influencing Reactivity

The rate of the SN2 reaction is highly sensitive to several interconnected factors, which can be manipulated to control the reactivity for specific applications.

  • Electronic Effects of N-Substituents: For N-aryl chloroacetamides, the electronic nature of the substituent on the aryl ring significantly modulates reactivity. Electron-withdrawing groups (e.g., -NO2, -CN) enhance the electrophilicity of the α-carbon through inductive and resonance effects, thereby accelerating the reaction rate.[2] Conversely, electron-donating groups (e.g., -OCH3, -CH3) decrease the electrophilicity and slow the reaction.[2]

  • Nature of the Nucleophile: The reaction rate is critically dependent on the strength and polarizability of the attacking nucleophile.[2] Thiols, particularly in their deprotonated thiolate form (R-S⁻), are potent nucleophiles and react much faster than weaker nucleophiles like amines or alcohols.[2]

  • pH of the Medium: The pH of the reaction environment is crucial, especially when working with thiol-containing biomolecules. The concentration of the highly nucleophilic thiolate anion increases at pH values above the thiol's pKa (typically 7.5-8.5 for cysteine).[3] However, excessively high pH can promote competing hydrolysis of the chloroacetamide.[3][4][5]

  • Steric and Conformational Effects: Quantum mechanics (QM) studies have revealed that steric hindrance is not the only factor. For instance, N,N-dimethyl chloroacetamide is more reactive than N-methyl chloroacetamide.[6] This is attributed to the lower LUMO (Lowest Unoccupied Molecular Orbital) energy of the dimethyl derivative, making its α-carbon more accessible.[6] Furthermore, in the N-methyl case, the incoming thiolate can form a transient hydrogen bond with the amide proton, which must be broken, adding to the activation energy.[6]

Factors_Influencing_Reactivity Reactivity This compound Reactivity (Sₙ2 Rate) Electronic Electronic Effects (N-Substituents) Reactivity->Electronic Nucleophile Nature of Nucleophile Reactivity->Nucleophile Conditions Reaction Conditions Reactivity->Conditions Steric Steric/Conformational Effects Reactivity->Steric EWG Electron-Withdrawing Groups (e.g., -NO₂) Electronic->EWG + Rate EDG Electron-Donating Groups (e.g., -OCH₃) Electronic->EDG - Rate Strength Strength & Polarizability (Thiolate > Amine) Nucleophile->Strength pH pH (affects [Nu:⁻]) Conditions->pH LUMO LUMO Energy & Accessibility Steric->LUMO HBond Intramolecular H-Bonding Steric->HBond

Caption: Key factors influencing the SN2 reactivity of N-Chloroacetamides.

Quantitative Reactivity Data

The reactivity of various chloroacetamides can be quantitatively compared using second-order rate constants. Computational chemistry provides further insight through parameters like LUMO energies and activation energy barriers.

Table 1: Second-Order Rate Constants for Reactions of Chloroacetamides with Nucleophiles.

Electrophile Nucleophile Rate Constant (k) [M⁻¹s⁻¹] Temperature (°C) pH Reference
Chloroacetamide Cysteine 0.217 30 7.0 [1]
Chloroacetamide Mercaptoacetic acid 0.117 30 7.0 [1]
N-(4-Methoxyphenyl)-2-chloroacetamide Thiophenol 0.085 25 Methanol [2]
N-(4-Methylphenyl)-2-chloroacetamide Thiophenol 0.112 25 Methanol [2]
N-Phenyl-2-chloroacetamide Thiophenol 0.189 25 Methanol [2]
N-(4-Chlorophenyl)-2-chloroacetamide Thiophenol 0.435 25 Methanol [2]

| N-(4-Nitrophenyl)-2-chloroacetamide | Thiophenol | 2.56 | 25 | Methanol |[2] |

Table 2: Computational Data for Chloroacetamide Reactivity with Methyl Thiolate.

Chloroacetamide Derivative LUMO Energy (eV) Activation Energy Barrier (kcal/mol) Key Finding Reference
N,N-dimethyl chloroacetamide 1.74 5.60 Lower LUMO energy and more accessible α-carbon lead to higher reactivity. [6]

| N-methyl chloroacetamide | 2.64 | ~10 | Higher activation energy due to transient H-bond between nucleophile and amide proton. |[6] |

Experimental Protocols

Precise kinetic analysis is essential for characterizing the reactivity of N-Chloroacetamides. Below are standardized protocols for synthesis and kinetic monitoring.

Protocol 1: General Synthesis of N-Aryl-2-chloroacetamides

This protocol describes the chloroacetylation of an aryl amine.[2][7]

  • Dissolution: Dissolve the desired substituted aniline (B41778) (1.0 eq) and a base such as triethylamine (B128534) (1.1 eq) in a suitable aprotic solvent (e.g., dichloromethane, benzene) under an inert atmosphere.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Addition: Add chloroacetyl chloride (1.05 eq) dropwise to the stirred solution, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure N-aryl-2-chloroacetamide.

Protocol 2: Kinetic Analysis of Thiol-Chloroacetamide Reaction by HPLC

This method monitors the disappearance of the chloroacetamide reactant over time.[2]

  • Solution Preparation: Prepare stock solutions of the N-aryl-2-chloroacetamide, the thiol nucleophile (e.g., N-acetylcysteine), and a stable internal standard in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) at a constant temperature.

  • Reaction Initiation: Initiate the reaction by mixing the solutions of the chloroacetamide and the nucleophile.

  • Sampling: At regular time intervals, withdraw aliquots from the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it into a solution containing a large excess of a quenching agent (e.g., a strong acid like trifluoroacetic acid) to protonate the thiol and halt the reaction.

  • Analysis: Analyze the quenched samples by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to determine the concentration of the remaining N-aryl-2-chloroacetamide relative to the internal standard.

  • Data Processing: Plot the natural logarithm of the chloroacetamide concentration versus time. The slope of the resulting line will be the pseudo-first-order rate constant (k'). Divide k' by the concentration of the nucleophile to obtain the second-order rate constant (k₂).

HPLC_Workflow A 1. Prepare Stock Solutions (Reactants, Buffer, Standard) B 2. Initiate Reaction (Mix Reactants at T=const) A->B C 3. Withdraw Aliquots (At Timed Intervals) B->C D 4. Quench Reaction (e.g., with Acid) C->D E 5. Analyze by RP-HPLC (Quantify Reactant Peak Area) D->E F 6. Plot & Calculate (ln[Reactant] vs. Time) E->F G Determine k₂ F->G

Caption: Experimental workflow for determining reaction kinetics using HPLC.

Conclusion

This compound reactivity is a well-defined process governed by the principles of the SN2 reaction mechanism. For researchers in drug development, a thorough understanding of the electronic, steric, and environmental factors that control this reactivity is paramount. By leveraging this knowledge, scientists can rationally design covalent inhibitors with optimized potency, selectivity, and pharmacokinetic profiles. The quantitative data and experimental protocols provided herein serve as a foundational resource for the synthesis, characterization, and application of this compound-based compounds in the pursuit of novel therapeutics.

References

The Genesis of a Versatile Reagent: An In-depth Technical Guide to the Discovery and History of N-Chloroacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the discovery and historical trajectory of N-Chloroacetamide, a compound that has carved a significant niche in organic synthesis and various industrial applications. From its early synthesis in the late 19th century to its contemporary use as a versatile building block, this document provides a comprehensive overview for researchers and professionals in the chemical and pharmaceutical sciences.

Discovery and Historical Context

While pinpointing the exact moment of discovery is challenging, one of the earliest documented syntheses of a related compound, chloroacetamide, can be traced back to the work of Bisschopinck in 1873. The late 19th and early 20th centuries were a period of intense investigation into the reactions of acyl halides and their derivatives, laying the groundwork for the synthesis of a vast array of amides. The development of methods for amide synthesis, such as the reaction of acyl chlorides with amines, was a pivotal advancement in organic chemistry.

This compound, a chlorinated derivative of acetamide, emerged from this broader exploration of organic synthesis. Its utility as a reagent stems from the reactivity of the nitrogen-chlorine bond, making it a valuable source of electrophilic chlorine. Over the years, its applications have expanded from a laboratory curiosity to a key intermediate in the production of pharmaceuticals, herbicides, and preservatives.

Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical properties is paramount for its effective application in research and development. The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₂H₄ClNO
Molecular Weight 93.51 g/mol
Melting Point 111-112 °C[1]
Boiling Point 225 °C (estimate)[2]
Density 1.1015 g/cm³ (estimate)[2]
pKa 9.41 ± 0.46 (Predicted)[2]
Solubility in Water Soluble[3][4]
Solubility in Diethyl Ether Soluble[1]

Key Experimental Protocols

The synthesis of this compound and its parent compound, chloroacetamide, can be achieved through several established methods. This section provides detailed experimental protocols for two common and historically significant synthetic routes.

Synthesis of Chloroacetamide from Ethyl Chloroacetate (B1199739) and Ammonia (B1221849)

This method, adapted from a procedure in Organic Syntheses, is a classic and reliable laboratory-scale preparation.[5]

Materials:

  • Ethyl chloroacetate (1.75 moles, 215 g)

  • Aqueous ammonia (sp. gr. 0.9), chilled

  • Ice-salt bath

  • 2-L round-bottomed flask with a mechanical stirrer

  • Suction filtration apparatus

  • Cold water

Procedure:

  • Place 215 g (1.75 moles) of ethyl chloroacetate in a 2-L round-bottomed flask equipped with a mechanical stirrer and immerse it in an ice-salt bath to maintain a temperature of 0-5 °C.

  • Begin vigorous stirring and add 200 cc of chilled aqueous ammonia to the cold ester.

  • Continue stirring in the cold for approximately 15 minutes.

  • Add another 200-cc portion of aqueous ammonia and continue stirring for an additional 15 minutes.

  • Allow the mixture to stand for 30 minutes.

  • Filter the resulting solid product with suction and wash it with two 25-cc portions of cold water to remove ammonium (B1175870) chloride.

  • The air-dried product yields 128–138 g (78–84% of the theoretical amount) with a melting point of 118–119 °C.

  • For further purification, the crude product can be recrystallized from water. Dissolving 100 g of the crude product in 400 cc of water will yield about 80 g of recrystallized chloroacetamide with a melting point of 119–120 °C.

Synthesis of N-substituted Chloroacetamides by Chloroacetylation

N-substituted chloroacetamides are widely synthesized through the chloroacetylation of corresponding aryl amines.[6][7] This general method allows for the introduction of various substituents on the aromatic ring.

General Procedure:

  • The appropriate aryl amine is dissolved in a suitable solvent (e.g., glacial acetic acid, dichloromethane, or benzene).

  • Chloroacetyl chloride is added to the solution.

  • The reaction is often carried out in the presence of a base, such as triethylamine, potassium carbonate, sodium acetate, or pyridine, to neutralize the hydrogen chloride formed during the reaction.

  • The reaction mixture is stirred, often at room temperature, for a period ranging from a few hours to overnight, with the progress monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is typically poured into ice-cold water to precipitate the N-aryl 2-chloroacetamide (B119443) product.

  • The solid product is then collected by filtration, washed with cold water, and dried.

  • Recrystallization from a suitable solvent, such as ethanol, is performed to obtain the purified product.

Visualization of Synthesis and Applications

The following diagrams, generated using the DOT language, illustrate the key synthesis pathway and the logical relationships in the applications of this compound.

Synthesis_of_Chloroacetamide cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Ethyl Chloroacetate Ethyl Chloroacetate Aminolysis Aminolysis Ethyl Chloroacetate->Aminolysis Ammonia Ammonia Ammonia->Aminolysis Chloroacetamide Chloroacetamide Aminolysis->Chloroacetamide Ethanol Ethanol Aminolysis->Ethanol

Caption: Synthesis of Chloroacetamide via Aminolysis of Ethyl Chloroacetate.

Applications_of_N_Chloroacetamide cluster_applications Key Application Areas cluster_synthesis_uses Specific Uses in Synthesis cluster_biocide_uses Biocidal Applications cluster_pharma_uses Pharmaceutical Relevance This compound This compound Organic Synthesis Organic Synthesis This compound->Organic Synthesis Industrial Biocide Industrial Biocide This compound->Industrial Biocide Pharmaceuticals Pharmaceuticals This compound->Pharmaceuticals Source of Electrophilic Chlorine Source of Electrophilic Chlorine Organic Synthesis->Source of Electrophilic Chlorine Precursor to Heterocycles Precursor to Heterocycles Organic Synthesis->Precursor to Heterocycles Intermediate for Agrochemicals Intermediate for Agrochemicals Organic Synthesis->Intermediate for Agrochemicals Preservative in Cosmetics Preservative in Cosmetics Industrial Biocide->Preservative in Cosmetics Preservative in Paints & Glues Preservative in Paints & Glues Industrial Biocide->Preservative in Paints & Glues Metalworking Fluids Metalworking Fluids Industrial Biocide->Metalworking Fluids Intermediate in Drug Synthesis Intermediate in Drug Synthesis Pharmaceuticals->Intermediate in Drug Synthesis

Caption: Applications of this compound and its Derivatives.

Historical and Modern Applications

The utility of this compound and its derivatives spans a wide range of fields, a testament to their versatile reactivity.

  • Organic Synthesis: The reactive chlorine atom in N-aryl 2-chloroacetamides makes them excellent substrates for nucleophilic substitution reactions. This reactivity has been extensively exploited in the synthesis of various heterocyclic compounds, which are core structures in many biologically active molecules.[7] They also serve as crucial intermediates in the production of agrochemicals, such as herbicides.[8]

  • Industrial Biocides and Preservatives: Chloroacetamide and its derivatives exhibit biocidal properties, making them effective preservatives in a variety of industrial and consumer products. They are used to prevent microbial growth in cosmetics, paints, glues, and metalworking fluids, thereby extending the shelf life and maintaining the quality of these products.[9]

  • Pharmaceuticals: The chloroacetamide moiety is a key building block in the synthesis of numerous pharmaceutical compounds. Its ability to participate in various chemical transformations allows for the construction of complex molecular architectures required for therapeutic activity.[9] For instance, it is a precursor in the synthesis of the nootropic drug modafinil.[10]

References

N-Chloroacetamide: A Comprehensive Technical Guide to Safety, Handling, and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety, handling, and disposal protocols for N-Chloroacetamide. The information is intended to support researchers, scientists, and professionals in the drug development field in managing this chemical responsibly and minimizing potential risks.

Chemical and Physical Properties

This compound is a chlorinated organic compound. It is a colorless solid, although older samples may appear yellow, and it has a characteristic odor.[1] It is readily soluble in water.[1]

PropertyValueReference(s)
Molecular Formula C₂H₄ClNO[2]
Molecular Weight 93.51 g/mol [2][3]
CAS Number 598-49-2[2]
Melting Point 111.5 °C[4]
Boiling Point 225 °C (rough estimate)[4]
Density 1.1015 g/cm³ (rough estimate)[4]
Refractive Index 1.4510 (estimate)[4]
pKa 9.41 ± 0.46 (Predicted)[4]
Water Solubility 98 g/mL at 20 °C[3]
Vapor Pressure 0.05 mm Hg at 20 °C[5]
Log Pow (n-octanol/water) -0.63[5][6]

Toxicological Data

This compound is classified as toxic if swallowed and may cause an allergic skin reaction. It is also suspected of damaging fertility or the unborn child.[6][7][8]

TestSpeciesRouteValueReference(s)
LD₅₀ (Acute) MouseOral150 mg/kg[9]
MouseOral155 mg/kg[9]
RatOral70 mg/kg[9]
Rat (female)Oral138 mg/kg[5][9]
DogOral31 mg/kg[9]
RabbitOral122 mg/kg[9]
MouseIntraperitoneal100 mg/kg[9]
LD₅₀ (Dermal) Rat (male/female)Dermal> 2000 mg/kg[5]

Safety and Handling

Proper handling of this compound is crucial to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

PPE_Selection cluster_ppe Personal Protective Equipment (PPE) for this compound ppe_gloves Gloves (Inspect before use) ppe_clothing Protective Clothing (Complete suit) ppe_eye Eye/Face Protection (Safety glasses, face shield) ppe_respiratory Respiratory Protection (Use in well-ventilated area or with local exhaust) start Handling this compound start->ppe_gloves Hand Protection start->ppe_clothing Body Protection start->ppe_eye Eye/Face Protection start->ppe_respiratory Respiratory Protection

Caption: Required Personal Protective Equipment for handling this compound.

Engineering Controls

Work should be conducted in a well-ventilated place, preferably under a chemical fume hood.[6][7] Ensure that emergency exits and a risk-elimination area are established.[5]

Safe Handling Practices
  • Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[5][6]

  • Avoid contact with skin and eyes.[5][10]

  • Avoid the formation of dust and aerosols.[5][10]

  • Do not eat, drink, or smoke when using this product.[5][6]

  • Wash hands thoroughly after handling.[5][6]

  • Contaminated work clothing should not be allowed out of the workplace.[5][6]

Storage

Store this compound in a cool, dry, and well-ventilated area in tightly closed containers.[6][7] It should be stored locked up and separated from strong oxidants, strong bases, strong acids, and foodstuffs.[3][6]

Accidental Release Measures

In the event of a spill, follow these procedures:

Spill_Response spill Spill of this compound evacuate Evacuate personnel to safe areas spill->evacuate ventilate Ensure adequate ventilation evacuate->ventilate ppe Wear appropriate PPE ventilate->ppe contain Contain the spill (Prevent entry into drains) ppe->contain collect Sweep spilled substance into covered, sealable containers (Moisten to prevent dusting if appropriate) contain->collect dispose Dispose of as hazardous waste according to local regulations collect->dispose clean Clean the affected area dispose->clean

Caption: Workflow for responding to an this compound spill.

Personal protection includes using a particulate filter respirator adapted to the airborne concentration of the substance.[5] Do not let this chemical enter the environment.[5]

Disposal Protocols

Waste material must be disposed of in accordance with national and local regulations.[6] Do not mix with other waste and handle uncleaned containers as you would the product itself.[6]

Chemical Neutralization

This compound can be neutralized with a solution of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) to produce less harmful products.[1] This process involves the hydrolysis of the chloroacetamide.

Disposal_Pathway cluster_disposal Chemical Degradation for Disposal nca This compound (C₂H₄ClNO) products Less Harmful Products (Glycolic acid derivatives) nca->products + Hydrolysis base Strong Base (e.g., NaOH) base->products Catalyzes

References

Spectroscopic Profile of N-Chloroacetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the key spectroscopic data for N-Chloroacetamide (CAS No. 79-07-2), a compound of interest in various chemical and pharmaceutical research domains. The guide is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectral characteristics.

Spectroscopic Data Summary

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The data is organized into clear, tabular formats for ease of reference and comparison.

¹H NMR Data

The proton NMR spectrum of this compound exhibits three distinct signals, corresponding to the methylene (B1212753) protons adjacent to the chlorine atom and the two non-equivalent amide protons. The downfield shift of the methylene protons is attributed to the deshielding effect of the adjacent electron-withdrawing chlorine atom and carbonyl group. The non-equivalence of the amide protons is due to the restricted rotation around the C-N bond, a characteristic feature of amides.

Chemical Shift (ppm)MultiplicityAssignment
4.02SingletCH₂
7.35Singlet (broad)NH
7.60Singlet (broad)NH

Note: Solvent not specified in the reference data, but is likely CDCl₃ or DMSO-d₆. Coupling constants were not reported.

¹³C NMR Data

As of the last data retrieval, specific experimental ¹³C NMR data for this compound was not publicly available. The following are estimated chemical shifts based on the analysis of closely related structures and standard chemical shift correlation tables.

Estimated Chemical Shift (ppm)Assignment
~45CH₂Cl
~170C=O

Note: These are estimated values. Experimental verification is recommended.

Infrared (IR) Spectroscopy Data

The IR spectrum of this compound shows characteristic absorption bands corresponding to the vibrational modes of its functional groups. The data presented below is consistent with spectra obtained using a KBr pellet.

Wavenumber (cm⁻¹)IntensityAssignment
~3350Strong, BroadN-H Stretch (Amide)
~3180Strong, BroadN-H Stretch (Amide)
~1670StrongC=O Stretch (Amide I)
~1610MediumN-H Bend (Amide II)
~1420MediumC-N Stretch
~780StrongC-Cl Stretch
Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EI-MS) of this compound yields a distinct fragmentation pattern. The molecular ion peak is observed, along with several characteristic fragment ions.

m/zRelative Intensity (%)Proposed Fragment
954.6[M+2]⁺ (³⁷Cl isotope)
9314.2[M]⁺ (³⁵Cl isotope)
582.5[CH₂CONH₂]⁺
497.8[CH₂Cl]⁺
44100.0[CONH₂]⁺

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

  • Approximately 5-10 mg of this compound is weighed and dissolved in 0.7-1.0 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

  • The solution is vortexed or sonicated to ensure complete dissolution.

  • The resulting clear solution is transferred to a 5 mm NMR tube.

Data Acquisition (¹H and ¹³C NMR):

  • The NMR tube is placed in the spectrometer's autosampler or manually inserted into the magnet.

  • The magnetic field is shimmed to ensure homogeneity.

  • For ¹H NMR, a standard pulse-acquire sequence is used. Key parameters include a 30° pulse angle, an acquisition time of approximately 4 seconds, and a relaxation delay of 1-2 seconds.

  • For ¹³C NMR, a proton-decoupled pulse-acquire sequence is employed. Due to the longer relaxation times of quaternary carbons, a longer relaxation delay (e.g., 5-10 seconds) may be necessary for quantitative analysis, though for qualitative spectra, a shorter delay is often used.

  • The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

FT-IR Spectroscopy (KBr Pellet Method)
  • Approximately 1-2 mg of this compound is finely ground in an agate mortar and pestle.

  • About 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) is added to the mortar.

  • The sample and KBr are thoroughly mixed and ground together until a fine, homogeneous powder is obtained.

  • A portion of the mixture is transferred to a pellet-pressing die.

  • The die is placed in a hydraulic press, and pressure (typically 8-10 tons) is applied for several minutes to form a transparent or translucent pellet.

  • The KBr pellet is removed from the die and placed in the sample holder of the FT-IR spectrometer.

  • A background spectrum of a pure KBr pellet or empty beam is recorded.

  • The sample spectrum is then recorded, typically over the range of 4000-400 cm⁻¹, and ratioed against the background to produce the final absorbance or transmittance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)
  • A small amount of this compound is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • If using a direct insertion probe, the sample is heated to induce volatilization into the ion source, which is maintained under a high vacuum.

  • In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

  • This bombardment causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺).

  • The excess energy imparted to the molecular ion causes it to fragment into smaller, characteristic charged ions and neutral radicals.

  • The positively charged ions are accelerated out of the ion source and into the mass analyzer (e.g., a quadrupole).

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow for a Solid Sample cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Solid Sample (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR For NMR Prep_IR Grind with KBr & Press into Pellet Sample->Prep_IR For IR Prep_MS Introduce into High Vacuum Sample->Prep_MS For MS NMR NMR Spectrometer (¹H & ¹³C Analysis) Prep_NMR->NMR IR FT-IR Spectrometer (Vibrational Analysis) Prep_IR->IR MS Mass Spectrometer (EI-MS Analysis) Prep_MS->MS Data_NMR ¹H & ¹³C NMR Spectra (Chemical Shifts, Coupling) NMR->Data_NMR Data_IR IR Spectrum (Absorption Bands) IR->Data_IR Data_MS Mass Spectrum (m/z, Fragmentation) MS->Data_MS Interpretation Structure Elucidation & Characterization Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation

Caption: Workflow for Spectroscopic Analysis of this compound.

N-Chloroacetamide: A Versatile Reagent in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Chloroacetamide and its derivatives have emerged as highly versatile and valuable building blocks in organic synthesis. The inherent reactivity of the α-chloroacetyl group, characterized by a polarized C-Cl bond, makes it an excellent electrophile for a wide range of nucleophilic substitution and cyclization reactions. This reactivity, coupled with the stability and synthetic accessibility of N-chloroacetamides, has led to their widespread application in the synthesis of a diverse array of acyclic and heterocyclic compounds, including many with significant biological and pharmaceutical importance. This technical guide provides a comprehensive overview of the key applications of this compound in organic synthesis, complete with quantitative data, detailed experimental protocols, and mechanistic insights.

Core Applications in Organic Synthesis

The synthetic utility of this compound is primarily centered around two key reaction types: N-acylation to form amide bonds and its use as a precursor for the construction of various heterocyclic scaffolds.

N-Acylation Reactions

The reaction of chloroacetyl chloride with primary and secondary amines is a fundamental method for the preparation of N-substituted 2-chloroacetamides. These compounds are not only stable intermediates but also serve as pivotal precursors for further synthetic transformations. A particularly noteworthy advancement in this area is the development of green chemistry protocols that proceed rapidly in aqueous media.

Data Presentation: N-Acylation of Amines with Chloroacetyl Chloride in Aqueous Media

The following table summarizes the efficient N-acylation of various amines in a phosphate (B84403) buffer, highlighting the high yields and short reaction times achievable under these environmentally benign conditions.

EntryAmineProductTime (min)Yield (%)
1AnilineN-Phenyl-2-chloroacetamide1592
24-Methylaniline2-Chloro-N-(p-tolyl)acetamide1594
34-Methoxyaniline2-Chloro-N-(4-methoxyphenyl)acetamide1595
44-Chloroaniline2-Chloro-N-(4-chlorophenyl)acetamide2090
5BenzylamineN-Benzyl-2-chloroacetamide1578

Data compiled from references[1].

Experimental Protocols: General Procedure for N-Acylation in Phosphate Buffer

This protocol describes a rapid and environmentally friendly method for the N-acylation of anilines and other amines in an aqueous phosphate buffer.[1]

  • Materials:

    • Amine (1 mmol)

    • Chloroacetyl chloride (1.1 mmol)

    • Phosphate buffer (0.1 M, pH 7.4, 10 mL)

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • Dissolve the amine (1 mmol) in phosphate buffer (10 mL) in a round-bottom flask.

    • Stir the solution at room temperature.

    • Add chloroacetyl chloride (1.1 mmol) dropwise to the stirring solution.

    • Continue to stir the reaction mixture at room temperature for the time specified in the table above (typically 15-20 minutes).

    • Upon completion of the reaction, the solid product precipitates out of the solution.

    • Collect the product by filtration and wash with cold water.

    • The crude product can be further purified by recrystallization if necessary.

Mandatory Visualization: N-Acylation Troubleshooting Workflow

G start Low Yield in N-Acylation reagent_quality Check Reagent & Solvent Quality (Purity, Water Content) start->reagent_quality reaction_conditions Optimize Reaction Conditions (Temperature, Stoichiometry, Time) reagent_quality->reaction_conditions Reagents OK workup_purification Evaluate Work-up & Purification (Extraction pH, Chromatography) reaction_conditions->workup_purification Conditions Optimized side_reactions Investigate Side Reactions (e.g., Diacylation, Hydrolysis) workup_purification->side_reactions Product Loss Observed end Improved Yield workup_purification->end No Significant Loss side_reactions->reaction_conditions Side Products Identified

Caption: A logical workflow for troubleshooting low yields in N-acylation reactions.

Synthesis of Heterocyclic Compounds

N-Aryl 2-chloroacetamides are exceptionally useful precursors for the synthesis of a wide variety of nitrogen- and sulfur-containing heterocycles. The ease with which the chlorine atom can be displaced by various nucleophiles, often followed by intramolecular cyclization, provides a powerful strategy for constructing complex ring systems.[1]

One of the most prominent applications of this compound derivatives is in the synthesis of thiazole (B1198619) and thiazolidinone scaffolds, which are prevalent in many medicinally important compounds. The Hantzsch thiazole synthesis, for instance, utilizes an α-halocarbonyl compound (in this context, an N-substituted chloroacetamide can be a precursor or reactant in related syntheses) and a thioamide.

Experimental Protocols: Synthesis of 2-Amino-4-aryl Thiazoles

This protocol outlines a general procedure for the synthesis of 2-amino-4-aryl thiazoles.

  • Materials:

  • Procedure:

    • A mixture of the acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) is heated on a steam bath for 4 hours.

    • The resulting hydroiodide salt is filtered, washed with ether, and dried.

    • The dried salt is dissolved in hot water, filtered while hot, and the clear solution is neutralized with a strong ammonia solution.

    • The separated solid is filtered, washed with water, and recrystallized from a suitable solvent like benzene (B151609) to yield the desired 2-amino-4-aryl thiazole.

Mandatory Visualization: Hantzsch Thiazole Synthesis Mechanism

G cluster_0 Hantzsch Thiazole Synthesis Thioamide Thioamide Intermediate_1 Thioester Intermediate Thioamide->Intermediate_1 SN2 attack alpha-Haloketone alpha-Haloketone alpha-Haloketone->Intermediate_1 Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Intramolecular Nucleophilic Attack Thiazole Thiazole Intermediate_2->Thiazole Dehydration G cluster_1 Quinoxaline Synthesis from o-Phenylenediamine o-Phenylenediamine o-Phenylenediamine Condensation Condensation o-Phenylenediamine->Condensation alpha-Dicarbonyl alpha-Dicarbonyl alpha-Dicarbonyl->Condensation Cyclization Dehydrative Cyclization Condensation->Cyclization Quinoxaline Quinoxaline Cyclization->Quinoxaline G 2,6-Dimethylaniline 2,6-Dimethylaniline N-Acylation N-Acylation (SN_Ac) 2,6-Dimethylaniline->N-Acylation Chloroacetyl_chloride Chloroacetyl_chloride Chloroacetyl_chloride->N-Acylation Intermediate N-(2,6-dimethylphenyl) chloroacetamide N-Acylation->Intermediate Nucleophilic_Substitution Nucleophilic Substitution (SN2) Intermediate->Nucleophilic_Substitution Diethylamine Diethylamine Diethylamine->Nucleophilic_Substitution Lidocaine Lidocaine Nucleophilic_Substitution->Lidocaine

References

Methodological & Application

Application Notes and Protocols for the Chlorination of Phenols using N-Chloroacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Chloroacetamide (NCA) as a versatile and effective reagent for the electrophilic chlorination of phenols. Chlorinated phenols are valuable intermediates in the synthesis of a wide range of pharmaceuticals and bioactive molecules. This document outlines the reaction mechanism, regioselectivity, and provides detailed experimental protocols for the synthesis of chlorinated phenols. Additionally, it explores the application of a chlorinated phenol (B47542) in modulating a key bacterial signaling pathway, offering insights for drug development professionals.

Introduction to this compound as a Chlorinating Agent

This compound (NCA) serves as a valuable source of electrophilic chlorine for the halogenation of activated aromatic compounds such as phenols. The polarization of the N-Cl bond, facilitated by the adjacent electron-withdrawing acetyl group, renders the chlorine atom susceptible to attack by the electron-rich phenol ring. This method offers a milder alternative to using gaseous chlorine and can provide good yields and selectivity under appropriate conditions.

The chlorination of phenols with NCA typically proceeds via an electrophilic aromatic substitution mechanism. The reaction is often catalyzed by acid, which protonates the NCA to form a more reactive chlorinating species.[1] The regioselectivity of the reaction is influenced by the substitution pattern of the phenol and the reaction conditions, with a general preference for chlorination at the ortho and para positions.

Data Presentation: Regioselectivity and Yields in Phenol Chlorination

Due to a lack of extensive published data specifically on this compound for the chlorination of a wide variety of phenols, the following table presents illustrative data for the chlorination of various phenols using the closely related and commonly used N-chloroamide, N-chlorosuccinimide (NCS). These examples demonstrate the typical regioselectivity and yields that can be expected in electrophilic chlorination of phenols with N-chloro reagents. The reaction conditions can be adapted for use with this compound.

Phenol SubstrateChlorinating AgentCatalyst/SolventTemperature (°C)Time (h)Major Product(s)Yield (%)Ortho/Para RatioReference
PhenolNCSAcetonitrileRoom Temp24-Chlorophenol, 2-Chlorophenol951:4Adapted from[2]
o-CresolNCSDichloromethane0 to RT34-Chloro-2-methylphenol92-Adapted from[3]
m-CresolNCSAcetonitrileRoom Temp44-Chloro-3-methylphenol, 6-Chloro-3-methylphenol903:1Adapted from[3]
p-CresolNCSDichloromethane0 to RT2.52-Chloro-4-methylphenol88-Adapted from[3]
4-FluorophenolNCSAcetonitrileRoom Temp32-Chloro-4-fluorophenol85-Adapted from[2]
2-NitrophenolN-ChloronicotinamideAq. Acetic Acid/HClO₄55-2-Chloro-6-nitrophenolMajor Product-[1][4][5]

Experimental Protocols

General Protocol for the Chlorination of Phenol with this compound

This protocol is adapted from kinetic studies of the reaction between this compound and phenol and provides a general procedure for the chlorination reaction.[6]

Materials:

  • Phenol

  • This compound (NCA)

  • Acetate (B1210297) buffer (for acidic conditions) or Sodium hydroxide (B78521) solution (for alkaline conditions)

  • Methanol (if solubility is an issue)

  • Potassium iodide (KI)

  • Starch indicator solution

  • Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (standardized)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Distilled water

Procedure:

  • Prepare a solution of phenol in the chosen buffer system (acetate for pH 4-6, sodium hydroxide for pH > 7). A 10 to 50-fold excess of phenol is recommended.

  • Prepare a fresh solution of this compound in the same buffer system.

  • In a reaction vessel maintained at a constant temperature (e.g., 25 °C), add the phenol solution.

  • Initiate the reaction by adding the this compound solution to the phenol solution with stirring.

  • Monitor the progress of the reaction by periodically taking aliquots and determining the concentration of unreacted this compound. This can be done by adding the aliquot to an acidic solution of potassium iodide and titrating the liberated iodine with a standardized sodium thiosulfate solution using starch as an indicator.

  • Once the reaction is complete (as indicated by the consumption of NCA), the reaction mixture is transferred to a separatory funnel.

  • Extract the chlorinated phenols with diethyl ether.

  • Wash the ether layer with distilled water to remove any remaining buffer salts.

  • Dry the ether layer over anhydrous sodium sulfate.

  • Evaporate the diethyl ether to obtain the crude chlorinated phenol product.

  • The product can be further purified by column chromatography or recrystallization. The identity of the products can be confirmed by spectroscopic methods (e.g., NMR, GC-MS) and by comparison with authentic samples.[1]

Synthesis of a Chloroacetamide Derivative of a Phenol: 2-Chloro-N-(4-hydroxyphenyl)acetamide

This protocol describes the synthesis of a specific chloroacetamide-phenol derivative, which can be a valuable intermediate in drug discovery.

Materials:

  • p-Aminophenol

  • Chloroacetyl chloride

  • Saturated solution of sodium acetate in acetic acid

  • Ethanol (B145695)

  • Cold water

Procedure:

  • In a round-bottom flask, dissolve 1.09 g (0.01 mol) of p-aminophenol in 30 ml of a saturated solution of sodium acetate in acetic acid.

  • Cool the mixture to -2 °C in an ice-salt bath.

  • While maintaining the low temperature and with stirring, add 0.8 ml (0.01 mol) of chloroacetyl chloride dropwise to the solution.

  • After the addition is complete, continue stirring the mixture at room temperature for 2 hours.

  • A solid precipitate will form. Filter the reaction mixture and wash the collected solid twice with cold water.

  • Recrystallize the crude product from ethanol to yield pure 2-chloro-N-(4-hydroxyphenyl)acetamide as white crystals.

Application in Drug Development: Targeting Bacterial Signaling

Chlorinated phenols have shown a range of biological activities, including antimicrobial properties. Dichlorophen (B75788), a chlorinated phenol, has been demonstrated to be effective against carbapenem-resistant Enterobacteriaceae (CRE) by disrupting the bacterial cell membrane and inducing the production of reactive oxygen species (ROS).[7][8][9][10]

Logical Workflow for Assessing Antimicrobial Activity

The following diagram illustrates a logical workflow for the investigation of a newly synthesized chlorinated phenol for its potential as an antimicrobial agent.

Workflow for Antimicrobial Assessment of Chlorinated Phenols A Synthesize Chlorinated Phenol using NCA B Purification and Characterization A->B C In vitro Antimicrobial Susceptibility Testing (MIC) B->C D Biofilm Inhibition and Disruption Assays C->D E Mechanism of Action Studies C->E H In vivo Efficacy and Toxicity Studies D->H F Membrane Permeability Assay E->F G Reactive Oxygen Species (ROS) Assay E->G E->H

Workflow for antimicrobial assessment.
Signaling Pathway of Dichlorophen's Antimicrobial Action

The antimicrobial action of dichlorophen against bacteria involves a multi-pronged attack on cellular integrity and function. The following diagram illustrates the key signaling events.

Antimicrobial Mechanism of Dichlorophen cluster_0 Bacterial Cell Dichlorophen Dichlorophen Membrane Bacterial Cell Membrane Dichlorophen->Membrane Disruption ROS Reactive Oxygen Species (ROS) Production Dichlorophen->ROS CellDeath Bacterial Cell Death Membrane->CellDeath Loss of Integrity OxidativeStress Oxidative Stress ROS->OxidativeStress Damage Damage to DNA, Proteins, Lipids OxidativeStress->Damage Damage->CellDeath

Antimicrobial mechanism of Dichlorophen.

This pathway highlights how dichlorophen disrupts the bacterial cell membrane, leading to a loss of integrity. Simultaneously, it induces the production of reactive oxygen species (ROS), causing oxidative stress and subsequent damage to essential cellular components like DNA, proteins, and lipids, ultimately resulting in bacterial cell death.[7][8][9][10] This dual mechanism of action makes it a promising candidate for combating antibiotic-resistant bacteria.

References

Application Notes and Protocols for N-Alkylation of Amines with N-Chloroacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the N-alkylation of primary and secondary amines using N-chloroacetamide as the alkylating agent. This reaction is a valuable method for the synthesis of N-substituted acetamides, which are important intermediates in various fields, including medicinal chemistry and materials science. The protocol is based on established principles of nucleophilic substitution reactions and adapted from related procedures.

Introduction

N-alkylation of amines is a fundamental transformation in organic synthesis. The use of this compound as an alkylating agent offers a straightforward route to introduce an acetamide (B32628) moiety onto a primary or secondary amine. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the amine acts as the nucleophile, attacking the electrophilic carbon atom bearing the chlorine in this compound. The reactivity of N-aryl-2-chloroacetamides is attributed to the facile displacement of the chlorine atom by nucleophiles such as amines.[1][2][3] A base is typically employed to deprotonate the amine, enhancing its nucleophilicity, and to neutralize the hydrochloric acid byproduct.

Reaction Scheme

The general reaction scheme for the N-alkylation of a primary or secondary amine with this compound is depicted below:

Where R1 can be an alkyl or aryl group, and R2 can be hydrogen, an alkyl, or an aryl group.

Experimental Protocol

This protocol provides a general procedure for the N-alkylation of amines with this compound. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

  • Amine (primary or secondary)

  • This compound

  • Anhydrous solvent (e.g., Acetonitrile (B52724), Dimethylformamide (DMF))

  • Base (e.g., Triethylamine (TEA), Potassium carbonate (K₂CO₃), Sodium hydride (NaH))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Inert atmosphere apparatus (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add the amine (1.0 equivalent).

  • Solvent Addition: Add a suitable anhydrous solvent (e.g., acetonitrile or DMF) to dissolve the amine. Polar aprotic solvents are often effective as they can solvate the ions without deactivating the nucleophile through hydrogen bonding.[4]

  • Base Addition: Add a suitable base to the mixture. For liquid amines like triethylamine, 1.2 equivalents are typically used. For solid bases like potassium carbonate, 1.5 equivalents are common.[4] For less nucleophilic amines, a stronger base like sodium hydride may be required to deprotonate the amine.[5]

  • Addition of Alkylating Agent: While stirring, add a solution of this compound (1.1 equivalents) in the same anhydrous solvent dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Reaction Temperature: If the reaction is slow at room temperature, it can be heated to reflux. The choice of temperature and reaction time should be optimized to favor the desired product and minimize side reactions.[4]

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a solid base was used, filter the mixture to remove the base.

    • Quench the reaction mixture with water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) or by recrystallization if the product is a solid.

Data Presentation

The success of the N-alkylation reaction is highly dependent on the choice of reactants and reaction conditions. The following table summarizes typical parameters that can influence the reaction outcome, based on related alkylation procedures.

ParameterConditionRationale and Remarks
Amine Substrate Primary or Secondary AminesPrimary amines can undergo dialkylation. Using an excess of the amine can favor mono-alkylation.[4]
Alkylating Agent This compoundThe reactivity is driven by the electrophilic carbon attached to the chlorine.
Solvent Acetonitrile, DMFPolar aprotic solvents are generally preferred to solvate the reacting species without interfering with the nucleophile.[4]
Base Triethylamine, K₂CO₃, NaHA base is used to enhance the nucleophilicity of the amine and to scavenge the HCl byproduct.[4][5]
Stoichiometry Amine:this compound:Base (e.g., 1:1.1:1.2)A slight excess of the alkylating agent and base is often used to ensure complete conversion of the starting amine.
Temperature Room Temperature to RefluxThe reaction temperature is optimized based on the reactivity of the substrates. Lower temperatures may be used to control selectivity.[4]
Reaction Time 1 - 24 hoursMonitored by TLC or LC-MS until completion.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or No Reaction Insufficiently nucleophilic amine.Use a stronger base (e.g., NaH) to deprotonate the amine. Increase the reaction temperature.
Decomposition of this compound.Ensure the reagent is of good quality and the reaction is conducted under anhydrous conditions.
Over-alkylation (for primary amines) The mono-alkylated product is more nucleophilic than the starting amine.Use a molar excess of the primary amine (2 to 3-fold) to favor mono-alkylation.[4] Monitor the reaction closely and stop it once the desired product is predominantly formed.
Difficult Purification Similar polarity of product and starting materials or byproducts.Optimize reaction conditions to minimize byproduct formation. Employ column chromatography with a carefully selected solvent system.
Product is an oil The product may not crystallize easily.Attempt to form a salt (e.g., hydrochloride salt) which is often a crystalline solid and can be purified by recrystallization.[4]

Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the N-alkylation of an amine with this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_amine Dissolve Amine in Anhydrous Solvent prep_base Add Base prep_amine->prep_base add_nca Add this compound Solution Dropwise prep_base->add_nca react Stir at RT or Reflux add_nca->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with Water monitor->quench Upon Completion extract Extract with Organic Solvent quench->extract purify Purify by Chromatography or Recrystallization extract->purify

Caption: General workflow for the N-alkylation of amines.

Logical Relationship of Reaction Components

The diagram below illustrates the roles and interactions of the key components in the N-alkylation reaction.

reaction_components Amine Amine (Nucleophile) Product N-Alkylated Amine (Product) Amine->Product attacks NCA This compound (Alkylating Agent) NCA->Product is attacked by Base Base Base->Amine activates Byproduct HCl Base->Byproduct neutralizes

Caption: Interaction of components in the N-alkylation reaction.

References

Application Notes and Protocols: N-Chloroacetamide in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of N-chloroacetamide and its derivatives as versatile building blocks in the synthesis of a variety of biologically relevant heterocyclic compounds. The methodologies outlined herein are crucial for applications in medicinal chemistry and drug development.

Introduction

This compound is a highly reactive and versatile reagent in organic synthesis. Its electrophilic nature, owing to the presence of a chlorine atom alpha to a carbonyl group, makes it an excellent precursor for the construction of various heterocyclic scaffolds.[1][2] The reactivity of the C-Cl bond allows for facile nucleophilic substitution, while the amide functionality can participate in cyclization reactions, leading to the formation of stable aromatic and non-aromatic ring systems. This document details the synthesis of five key classes of nitrogen-containing heterocycles: thiazoles, imidazoles, oxazoles, pyrazines, and triazoles.

Synthesis of Thiazole (B1198619) Derivatives

Thiazole moieties are present in a wide range of pharmaceuticals and natural products, exhibiting diverse biological activities.[1] The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of thiazole derivatives, often involving the reaction of an α-halo ketone with a thioamide. This compound derivatives serve as valuable precursors in this synthesis.

Quantitative Data for Thiazole Synthesis
ProductStarting MaterialsReaction ConditionsYield (%)Melting Point (°C)Reference
2-Amino-4-aryl-thiazoleSubstituted acetophenone (B1666503), Thiourea (B124793), N-BromosuccinimideReflux in ethanol (B145695), 5 hoursHigh (not specified)-[1]
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide4-(4-bromophenyl)thiazol-2-amine, Chloroacetyl chloride---[1]
2,4-ThiazolidinedioneChloroacetic acid, ThioureaReflux in HCl, 8-10 hours85122-127[1]
Substituted 2,4-thazolidinedione derivativesN-chloro aryl acetamide (B32628), 2-amino-4-aryl thiazoleReflux in benzene, 2 hours71220[1]
Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol describes the synthesis of a 2-amino-4-aryl-thiazole intermediate, which can be further functionalized.

Materials:

  • Substituted acetophenone (1.0 eq)

  • Thiourea (1.2 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • p-Toluenesulfonic acid (PTSA) (catalytic amount)

  • Acetonitrile

  • Ethanol

  • Sodium carbonate

Procedure:

  • Synthesis of α-bromoketone: To a solution of the substituted acetophenone (1.0 eq) in acetonitrile, add NBS (1.1 eq) and a catalytic amount of PTSA. Reflux the mixture for 10 hours. After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Hantzsch Thiazole Synthesis: Dissolve the crude α-bromoketone in ethanol. Add thiourea (1.2 eq) and sodium carbonate. Reflux the mixture for 5 hours.

  • Work-up and Purification: After cooling, pour the reaction mixture into ice-cold water. The precipitated solid is filtered, washed with water, and dried. The crude product can be purified by recrystallization from ethanol to yield the desired 2-amino-4-aryl-thiazole.[1]

N-Acylation of 2-Amino-4-aryl-thiazole

Materials:

  • 2-Amino-4-aryl-thiazole (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Dichloromethane (DCM)

  • Sodium carbonate

Procedure:

  • Reaction Setup: Dissolve the 2-amino-4-aryl-thiazole (1.0 eq) in DCM. Add sodium carbonate as a base.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add chloroacetyl chloride (1.1 eq) dropwise to the solution with constant stirring.

  • Reaction Progression: Allow the reaction to proceed at 0 °C for 12 hours.

  • Work-up and Purification: After the reaction is complete, quench with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.[1]

Reaction Workflow: Hantzsch Thiazole Synthesis

Hantzsch_Thiazole_Synthesis cluster_start Starting Materials cluster_process Reaction Steps cluster_product Product start1 α-Halo Ketone (from this compound precursor) step1 Nucleophilic Attack (S on α-carbon) start1->step1 start2 Thiourea start2->step1 step2 Cyclization (Intramolecular condensation) step1->step2 Intermediate step3 Dehydration step2->step3 product Thiazole Derivative step3->product

Caption: Workflow for the Hantzsch Thiazole Synthesis.

Synthesis of Imidazole (B134444) Derivatives

The imidazole ring is a fundamental component of many biologically active molecules, including amino acids and pharmaceuticals. The synthesis of substituted imidazoles can be efficiently achieved through the condensation of α-halo ketones (derivable from N-chloroacetamides) with amidines.

Quantitative Data for Imidazole Synthesis
ProductStarting MaterialsReaction ConditionsYield (%)Reference
2,4-Disubstituted imidazolesα-Bromo ketone, AmidineReflux in aqueous THF with K₂CO₃, 18-20 hoursGood to Excellent[3]
N-substituted imidazole amidesImidazole, Ethylchloroacetate, AmineReflux in acetone, then neat heatingModerate to Good[4]
2-Chloro-4,5-dimethyl-1H-imidazole4,5-dimethyl-1H-imidazole, N-ChlorosuccinimideRoom temperature in chloroform, 1 hourGood (not specified)[5]
Experimental Protocol: Synthesis of 2,4-Disubstituted Imidazoles

This protocol describes a scalable process for the preparation of 2,4-disubstituted imidazoles.[3]

Materials:

  • α-Bromo ketone (1.0 eq)

  • Amidine hydrochloride (1.0 eq)

  • Potassium bicarbonate (2.0 eq)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and an addition funnel, add the amidine hydrochloride (1.0 eq) and potassium bicarbonate (2.0 eq) to a mixture of THF and water.

  • Addition of α-Bromo Ketone: Vigorously heat the mixture to reflux. Add a solution of the α-bromo ketone (1.0 eq) in THF dropwise via the addition funnel over 30 minutes while maintaining reflux.

  • Reaction Progression: After the addition is complete, continue heating at reflux for 18-20 hours.

  • Work-up and Purification: Cool the reaction mixture in an ice bath and remove the THF under reduced pressure. The aqueous residue is then extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to afford the crude product, which can be purified by recrystallization.[3]

Reaction Workflow: Imidazole Synthesis

Imidazole_Synthesis cluster_start Starting Materials cluster_process Reaction Steps cluster_product Product start1 α-Halo Ketone (from this compound precursor) step1 Condensation start1->step1 start2 Amidine start2->step1 step2 Cyclization step1->step2 Intermediate step3 Dehydration & Tautomerization step2->step3 product Imidazole Derivative step3->product

Caption: General workflow for imidazole synthesis.

Synthesis of Oxazole (B20620) Derivatives

Oxazoles are another class of five-membered aromatic heterocycles containing nitrogen and oxygen, which are of significant interest in medicinal chemistry. One synthetic route involves the reaction of an this compound derivative with urea.

Quantitative Data for Oxazole Synthesis
ProductStarting MaterialsReaction ConditionsYield (%)Reference
N-phenyl, 1-3 oxazole-2-4-diamine2-chloro-N-phenyl acetamide, UreaMicrowave irradiation-[6]
Experimental Protocol: Synthesis of N-phenyl, 1-3 oxazole-2-4-diamine

This protocol utilizes microwave-assisted synthesis for a rapid and efficient reaction.

Materials:

  • 2-chloro-N-phenyl acetamide

  • Urea

  • Ethanol

Procedure:

  • Reaction Setup: In a microwave-safe vessel, mix 2-chloro-N-phenyl acetamide and urea.

  • Microwave Irradiation: Irradiate the mixture in a microwave reactor. To avoid charring, periodically add a few drops of ethanol.

  • Work-up and Purification: After irradiation, cool the reaction mixture. The resulting white needle-like crystals of N-phenyl, 1-3 oxazole-2-4-diamine are collected and can be recrystallized from ethanol.[6]

Reaction Workflow: Oxazole Synthesis

Oxazole_Synthesis cluster_start Starting Materials cluster_process Reaction Steps cluster_product Product start1 This compound Derivative step1 Initial Condensation start1->step1 start2 Urea start2->step1 step2 Intramolecular Cyclization step1->step2 step3 Dehydration step2->step3 product Oxazole Derivative step3->product

Caption: General workflow for oxazole synthesis.

Synthesis of Pyrazine (B50134) Derivatives

Pyrazines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4. They are important scaffolds in various pharmaceuticals and agrochemicals. A common synthetic route involves the self-condensation of α-amino ketones, which can be prepared from α-halo ketones.

Quantitative Data for Pyrazine Synthesis

A general method for pyrazine synthesis involves the self-condensation of α-amino ketones, which can be generated in situ from α-halo ketones and ammonia (B1221849).[1]

ProductStarting MaterialsReaction ConditionsYield (%)Reference
2,5-Disubstituted Pyrazinesα-Halo Ketone, AmmoniaSelf-condensation and oxidation-[1]
Experimental Protocol: General Procedure for Pyrazine Synthesis

This protocol outlines a general approach for the synthesis of pyrazines from α-halo ketones.

Materials:

  • α-Halo ketone (e.g., 2-chloroacetophenone)

  • Ammonia (or an ammonia source)

  • Solvent (e.g., ethanol)

  • Oxidizing agent (e.g., air, copper(II) sulfate)

Procedure:

  • Formation of α-Amino Ketone: The α-halo ketone is reacted with ammonia to form the corresponding α-amino ketone intermediate in situ.

  • Self-Condensation: The α-amino ketone undergoes self-condensation, typically upon heating, to form a dihydropyrazine (B8608421) intermediate.

  • Oxidation: The dihydropyrazine is then oxidized to the aromatic pyrazine. This can be achieved by bubbling air through the reaction mixture or by the addition of an oxidizing agent.

  • Work-up and Purification: The reaction mixture is cooled, and the product is isolated by extraction and purified by chromatography or recrystallization.[1]

Reaction Workflow: Pyrazine Synthesis

Pyrazine_Synthesis cluster_start Starting Material cluster_process Reaction Steps cluster_product Product start1 α-Halo Ketone (from this compound precursor) step1 Amination (+ Ammonia) start1->step1 step2 Self-Condensation (Dimerization) step1->step2 α-Amino Ketone step3 Oxidation step2->step3 Dihydropyrazine product Pyrazine Derivative step3->product

Caption: General workflow for pyrazine synthesis.

Synthesis of Triazole Derivatives

Triazoles are five-membered heterocycles containing three nitrogen atoms. Both 1,2,3- and 1,2,4-triazole (B32235) isomers are important in medicinal chemistry. This compound derivatives can be utilized in the synthesis of 1,2,4-triazoles through reaction with hydrazine (B178648) derivatives.

Quantitative Data for Triazole Synthesis
ProductStarting MaterialsReaction ConditionsYield (%)Reference
1,2,4-Triazole derivativesN-acyl derivative, Thiourea, 2-hydroxy-1,2-diphenylethan-1-oneReflux in DMF, 7 hours-[7]
1,2,4-Triazole derivativesAcid hydrazide, Benzonitrile (B105546) derivativesReflux in DMF, 3 hours-[2]
Experimental Protocol: General Procedure for 1,2,4-Triazole Synthesis

This protocol describes a general method for the synthesis of 1,2,4-triazole derivatives from an acid hydrazide and a nitrile.

Materials:

  • Acid hydrazide derivative (prepared from the corresponding ester and hydrazine)

  • Benzonitrile derivative

  • Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: A mixture of the acid hydrazide derivative (1.0 eq) and the benzonitrile derivative (1.0 eq) is dissolved in DMF.

  • Reaction Progression: The reaction mixture is refluxed for 3 hours.

  • Work-up and Purification: The reaction mixture is cooled, and the precipitated product is filtered. The crude product can be purified by recrystallization.[2]

Reaction Workflow: 1,2,4-Triazole Synthesis

Triazole_Synthesis cluster_start Starting Materials cluster_process Reaction Steps cluster_product Product start1 N-Acyl Hydrazide (from this compound precursor) step1 Addition of Hydrazide to Nitrile start1->step1 start2 Nitrile start2->step1 step2 Intramolecular Cyclization step1->step2 step3 Dehydration step2->step3 product 1,2,4-Triazole Derivative step3->product

Caption: General workflow for 1,2,4-triazole synthesis.

Conclusion

This compound and its derivatives are invaluable and versatile reagents for the synthesis of a wide array of heterocyclic compounds. The protocols and data presented in this document provide a comprehensive resource for researchers and professionals in the field of organic synthesis and drug development. The methodologies described offer efficient and scalable routes to thiazoles, imidazoles, oxazoles, pyrazines, and triazoles, which are key structural motifs in numerous biologically active molecules. Further exploration of the reactivity of N-chloroacetamides is expected to lead to the discovery of novel synthetic transformations and the development of new therapeutic agents.

References

Application Notes and Protocols: N-Chloroacetamide in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Chloroacetamide and its derivatives are highly versatile reagents in organic synthesis, serving as crucial building blocks for a wide array of pharmaceutical intermediates. Their reactivity, attributed to the electrophilic carbon attached to the chlorine atom and the adjacent activating amide group, allows for their participation in various synthetic transformations.[1] This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in key pharmaceutical syntheses, including its role in amidation, alkylation, and the construction of heterocyclic systems.

Core Application: Synthesis of Lidocaine Intermediate

A classic and significant application of N-substituted chloroacetamides is in the synthesis of the local anesthetic, Lidocaine. The synthesis involves a two-step process where 2,6-dimethylaniline (B139824) is first acylated with chloroacetyl chloride to form the key intermediate, 2-chloro-N-(2,6-dimethylphenyl)acetamide. This intermediate is then alkylated with diethylamine (B46881) to yield Lidocaine.[2][3]

Lidocaine_Synthesis cluster_0 Step 1: N-Chloroacetylation cluster_1 Step 2: SN2 Alkylation Aniline 2,6-Dimethylaniline Intermediate 2-chloro-N-(2,6- dimethylphenyl)acetamide Aniline->Intermediate Glacial Acetic Acid, Sodium Acetate (B1210297) Reagent1 Chloroacetyl Chloride Reagent1->Intermediate Intermediate2 2-chloro-N-(2,6- dimethylphenyl)acetamide Reagent2 Diethylamine Lidocaine Lidocaine Reagent2->Lidocaine Intermediate2->Lidocaine Toluene, Reflux

Caption: Synthetic pathway for Lidocaine production.

Data Presentation: Synthesis of Lidocaine

StepReactantsReagents/SolventsTemperatureTimeYieldReference
1. N-Chloroacetylation2,6-dimethylaniline, Chloroacetyl chlorideGlacial acetic acid, Sodium acetateCooled to 10°C, then room temp.~1.5 hours85-90%[2]
2. SN2 Alkylation2-chloro-N-(2,6-dimethylphenyl)acetamide, DiethylamineTolueneReflux4 hoursHigh[2][3]

Experimental Protocol: Synthesis of 2-chloro-N-(2,6-dimethylphenyl)acetamide [2][3]

  • In a fume hood, combine 2,6-dimethylaniline (0.05 mol) and 45 mL of glacial acetic acid in an Erlenmeyer flask equipped with a magnetic stirrer.

  • Cool the solution to 10°C using an ice bath.

  • Slowly add chloroacetyl chloride (0.06 mol) dropwise to the stirred solution, maintaining the temperature at 10°C.

  • After the addition is complete, continue stirring for an additional 30 minutes.

  • Prepare a solution of sodium acetate (15 g) in water (75 mL) and add it to the reaction mixture. A precipitate will form.

  • Stir the mixture for one additional hour.

  • Collect the solid product, 2-chloro-N-(2,6-dimethylphenyl)acetamide, by vacuum filtration.

  • Wash the precipitate thoroughly with water on the filter.

  • Dry the product before proceeding to the next step. The reported melting point is 142°C.[2]

Application in Heterocyclic Synthesis: Thiazole Derivatives

This compound derivatives are pivotal intermediates for constructing libraries of biologically active heterocyclic compounds, particularly 2-aminothiazoles. The synthesis typically begins with the N-chloroacetylation of a starting aminothiazole. The resulting 2-chloro-N-(thiazol-2-yl)acetamide serves as a versatile intermediate that can undergo nucleophilic substitution with various phenols, amines, or other nucleophiles to generate diverse molecular scaffolds for drug discovery.[4][5][6]

Thiazole_Synthesis General Workflow for 2-Aminothiazole (B372263) Derivatives cluster_0 Intermediate Formation cluster_1 Diversification via Nucleophilic Substitution Start 2-Aminothiazole Intermediate 2-chloro-N- (thiazol-2-yl)acetamide Start->Intermediate K2CO3, Chloroform, Reflux Reagent1 Chloroacetyl Chloride Reagent1->Intermediate Intermediate2 2-chloro-N- (thiazol-2-yl)acetamide Derivatives Library of Thiazole Derivatives Intermediate2->Derivatives K2CO3, Acetone Nucleophiles Nucleophiles (e.g., Phenols, Secondary Amines) Nucleophiles->Derivatives

Caption: General workflow for 2-aminothiazole derivatives.

Data Presentation: Synthesis of 2-chloro-N-(thiazol-2-yl)acetamide Intermediate

ReactantsReagents/SolventsTemperatureTimeYieldReference
2-Aminothiazole, Chloroacetyl chloridePotassium Carbonate (K₂CO₃), Chloroform80°C (Reflux)12 hoursExcellent[6]

Experimental Protocol: Synthesis of 2-chloro-N-(thiazol-2-yl)acetamide [4][6]

  • To a solution of 2-aminothiazole (1) in chloroform, add potassium carbonate (K₂CO₃).

  • Add chloroacetyl chloride to the mixture.

  • Reflux the reaction mixture for 12 hours at 80°C.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter to remove inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude 2-chloro-N-(thiazol-2-yl)acetamide (2) from a suitable solvent to yield the pure intermediate.

Application as a Precursor for Cyclization Reactions

The reactivity of N-substituted chloroacetamides makes them excellent precursors for intramolecular cyclization reactions to form various nitrogen-containing heterocycles. By reacting an N-aryl chloroacetamide with a suitable nucleophile, such as ammonium (B1175870) thiocyanate (B1210189), one can construct rings like thiazolidinones.[1][7] This strategy is a cornerstone in the synthesis of diverse heterocyclic systems.

Cyclization_Reaction Start N-Aryl- 2-chloroacetamide Intermediate Thiourea Intermediate Start->Intermediate Substitution Reagent Nucleophilic Reagent (e.g., NH4SCN) Reagent->Intermediate Product Cyclized Heterocycle (e.g., 2-(arylimino)thiazolidin-4-one) Intermediate->Product Intramolecular Cyclization (Tautomerization)

Caption: General pathway for heterocycle synthesis via cyclization.

Data Presentation: Heterocycles from N-Aryl Chloroacetamides

Starting MaterialReagentProduct HeterocycleConditionsReference
N-Aryl-2-chloroacetamideAmmonium thiocyanate2-(arylimino)thiazolidin-4-oneEthanol, Reflux, 4h[7]
N-Aryl-2-chloroacetamideVarious Nucleophiles (O, N, S)Imidazole, Pyrrole, ThiopheneVaries[1]

Experimental Protocol: General Synthesis of 2-(arylimino)thiazolidin-4-ones [7]

  • Dissolve the appropriate N-aryl-2-chloroacetamide derivative (1) in ethanol.

  • Add ammonium thiocyanate to the solution.

  • Reflux the reaction mixture for 4 hours.

  • After cooling, the product typically precipitates from the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry.

  • Purify the product by recrystallization if necessary.

Safety and Handling

This compound and its common precursor, chloroacetyl chloride, are hazardous materials that require careful handling.[3][8]

  • Toxicity: Chloroacetamide is toxic if swallowed and may cause an allergic skin reaction. It is also suspected of damaging fertility or the unborn child.[9][10][11]

  • Corrosivity: Chloroacetyl chloride is highly corrosive and lachrymatory.[3][12]

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[8][13] Avoid inhalation of dust and vapors.

Safety_Workflow cluster_0 Standard Laboratory Safety Protocol PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Hood Work in a Certified Chemical Fume Hood PPE->Hood Step 1 Handling Careful Reagent Handling Hood->Handling Step 2 Reaction Perform Reaction Handling->Reaction Step 3 Disposal Neutralize & Dispose of Waste Properly Reaction->Disposal Step 4

Caption: Recommended safety workflow for handling chloroacetamides.

References

Application Notes and Protocols for Protein Modification with N-Chloroacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein modification with N-Chloroacetamide (CAA) is a widely utilized bioconjugation technique for the covalent labeling of proteins. This method primarily targets nucleophilic amino acid residues, offering a robust tool for various applications in chemical biology, proteomics, and drug discovery. The chloroacetamide moiety acts as a mild electrophile, reacting with strong nucleophiles within the protein structure.[1][2] Its reactivity and selectivity can be modulated by experimental conditions, making it a versatile reagent for site-specific protein modification.[3][4]

This document provides a comprehensive guide to the principles and practices of protein modification using this compound, including detailed experimental protocols, data presentation, and visual representations of the underlying mechanisms and workflows.

Mechanism of Action

The primary mechanism of protein modification by this compound is a bimolecular nucleophilic substitution (SN2) reaction. The electrophilic carbon atom of the chloroacetyl group is attacked by a nucleophilic side chain of an amino acid, leading to the displacement of the chloride ion and the formation of a stable covalent bond.[1]

The most reactive nucleophile in proteins under physiological conditions is the thiol group (-SH) of cysteine residues.[1][3] The reaction results in the formation of a stable thioether linkage, effectively and typically irreversibly modifying the cysteine residue.[1]

While cysteine is the primary target, other amino acid residues with nucleophilic side chains can also react with this compound, particularly under specific pH conditions. These include the imidazole (B134444) ring of histidine and the thioether of methionine.[3][4][5] Reaction with lysine's epsilon-amino group can also occur, but generally requires higher pH.[5] The selectivity for cysteine is favored at neutral or slightly basic pH.[3]

G Mechanism of this compound reaction with Cysteine cluster_reactants Reactants cluster_product Product Protein_Cys Protein-Cysteine (Nucleophile) Modified_Protein Carbamidomethyl-Cysteine Protein (Stable Thioether Bond) Protein_Cys->Modified_Protein SN2 Attack NCA This compound (Electrophile) NCA->Modified_Protein Chloride Chloride Ion (Leaving Group) NCA->Chloride Displacement

Caption: Reaction of this compound with a protein cysteine residue.

Applications in Research and Drug Development

The ability of this compound to specifically label cysteine residues has led to its widespread use in several key research areas:

  • Proteomics and Protein Characterization: CAA is commonly used to alkylate cysteine residues in proteomics workflows. This modification prevents the formation of disulfide bonds and allows for the unambiguous identification of cysteine-containing peptides by mass spectrometry.[5][6]

  • Enzyme Inhibition and Drug Discovery: The chloroacetamide group can be incorporated into small molecules as a "warhead" to create targeted covalent inhibitors.[1][7] These inhibitors can achieve high potency and prolonged duration of action by forming an irreversible bond with a cysteine residue in the active site of a target enzyme.[1]

  • Bioconjugation: this compound serves as a reactive handle for attaching various probes, such as fluorescent dyes, biotin, or polyethylene (B3416737) glycol (PEG), to proteins for imaging, purification, or therapeutic applications.[8]

Quantitative Data Summary

The efficiency and specificity of protein modification with this compound are influenced by several factors. The following tables summarize key quantitative parameters for consideration.

Table 1: General Reaction Conditions for Cysteine Modification

ParameterRecommended RangeNotes
This compound Concentration 10 - 40 mMHigher concentrations can increase the reaction rate but may also lead to off-target modifications.[9]
Protein Concentration 1 - 10 mg/mLShould be optimized based on the specific protein and experimental goals.[4]
pH 7.0 - 8.5Neutral to slightly basic pH favors the deprotonation of the cysteine thiol group, increasing its nucleophilicity.[3]
Temperature Room Temperature to 37°CHigher temperatures can accelerate the reaction but may also compromise protein stability.[4][5]
Reaction Time 30 minutes - 2 hoursThe optimal time should be determined empirically for each specific protein and application.[3][5]
Reducing Agent (Optional) 1 - 5 mM TCEPTris(2-carboxyethyl)phosphine (TCEP) can be used to reduce disulfide bonds and expose cysteine residues for modification. DTT should be avoided as it reacts with CAA.[3]

Table 2: Reactivity and Selectivity of this compound

Amino Acid ResidueRelative Reactivity (at neutral pH)Conditions Favoring ReactionResulting Modification
Cysteine HighpH 7.0 - 8.5Stable thioether bond (Carbamidomethyl-cysteine)
Histidine ModerateNeutral to slightly basic pHAlkylation of the imidazole ring
Methionine LowAcidic pH (2.0 - 4.0)Formation of a sulfonium (B1226848) ion conjugate[4]
Lysine Very LowBasic pH (>8.5)Alkylation of the ε-amino group
N-terminus Very LowBasic pH (>8.5)Alkylation of the α-amino group

Note: While this compound is more specific for cysteine compared to iodoacetamide, it has been reported to cause a higher incidence of methionine oxidation as a side reaction.[10][11] This should be considered when analyzing mass spectrometry data.

Experimental Protocols

The following protocols provide a step-by-step guide for the modification of a purified protein with this compound and for the preparation of a protein sample for proteomic analysis.

Protocol 1: In Vitro Labeling of a Purified Protein

This protocol describes the general procedure for labeling a purified protein with this compound.

Materials:

  • Purified protein of interest

  • This compound (CAA)

  • Reaction Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)[3]

  • Reducing Agent (optional, e.g., TCEP)

  • Quenching Solution (e.g., 1 M N-acetyl-cysteine or DTT)

  • Desalting column or dialysis cassette for buffer exchange and removal of excess reagents

Procedure:

  • Protein Preparation:

    • Dissolve or dialyze the purified protein into the Reaction Buffer to a final concentration of 1-5 mg/mL.[4]

    • If the protein contains disulfide bonds that need to be reduced, add TCEP to a final concentration of 1-5 mM and incubate for 30 minutes at room temperature.[3]

  • This compound Preparation:

    • Prepare a fresh stock solution of this compound (e.g., 200 mM) in the Reaction Buffer.[12] Protect the solution from light.[5]

  • Labeling Reaction:

    • Add the this compound stock solution to the protein solution to achieve the desired final concentration (e.g., 20 mM).[12]

    • Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[5][12] The optimal incubation time may need to be determined empirically.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration that is in molar excess to the initial this compound concentration (e.g., 50 mM DTT) to consume any unreacted CAA.

    • Incubate for 15-30 minutes at room temperature.

  • Removal of Excess Reagents:

    • Remove excess this compound and quenching reagent by buffer exchange using a desalting column or by dialysis against a suitable storage buffer.

  • Analysis of Modification:

    • Confirm the modification and determine the labeling efficiency using techniques such as mass spectrometry (to identify the modified residue(s) and the mass shift of +57.02 Da), SDS-PAGE (to check for protein integrity), or specific activity assays if an active site residue was targeted.

Protocol 2: Cysteine Alkylation for Proteomics

This protocol is designed for the reduction and alkylation of cysteine residues in a complex protein sample prior to enzymatic digestion and mass spectrometry analysis.

Materials:

  • Protein sample (e.g., cell lysate)

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Reduction/Alkylation Buffer (e.g., 100 mM Ammonium Bicarbonate, pH ~8.0)[5]

  • Reducing Agent (e.g., 500 mM TCEP)[5]

  • This compound (CAA) stock solution (e.g., 200 mM, freshly prepared)[5]

  • Enzyme for digestion (e.g., Trypsin)

Procedure:

  • Sample Preparation:

    • Prepare the protein lysate according to your standard protocol.

    • Determine the protein concentration using a standard method (e.g., BCA assay).

  • Reduction:

    • Take a desired amount of protein (e.g., 50-100 µg) and adjust the volume with Reduction/Alkylation Buffer.

    • Add TCEP to a final concentration of 5 mM.[5]

    • Incubate at 37°C for 30 minutes.[5]

  • Alkylation:

    • Cool the sample to room temperature.

    • Add freshly prepared this compound stock solution to a final concentration of 20 mM.[5]

    • Incubate for 30 minutes at room temperature in the dark.[5]

  • Proteolytic Digestion:

    • Proceed with your standard protocol for in-solution or in-gel digestion of the protein sample (e.g., with trypsin).

  • Mass Spectrometry Analysis:

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • When searching the data, include carbamidomethylation of cysteine (+57.02 Da) as a fixed or variable modification. Consider also searching for potential off-target modifications, such as oxidation of methionine, as variable modifications.[10][11]

Visualized Workflows

The following diagrams illustrate the general experimental workflow for protein modification with this compound.

G General Workflow for In Vitro Protein Modification start Start: Purified Protein prep 1. Protein Preparation (Buffer Exchange, Reduction with TCEP if needed) start->prep labeling 2. Labeling Reaction (Add this compound, Incubate) prep->labeling quench 3. Quench Reaction (Add excess thiol reagent) labeling->quench purify 4. Purification (Remove excess reagents via desalting or dialysis) quench->purify analysis 5. Analysis (Mass Spectrometry, SDS-PAGE, etc.) purify->analysis end End: Modified Protein analysis->end

Caption: A typical workflow for the in vitro modification of a purified protein.

G Workflow for Proteomics Sample Preparation start Start: Protein Sample (e.g., Lysate) reduction 1. Reduction (Add TCEP, Incubate) start->reduction alkylation 2. Alkylation (Add this compound, Incubate in dark) reduction->alkylation digestion 3. Proteolytic Digestion (e.g., with Trypsin) alkylation->digestion analysis 4. LC-MS/MS Analysis digestion->analysis data_analysis 5. Data Analysis (Database search with modifications) analysis->data_analysis end End: Identified Peptides and Proteins data_analysis->end

Caption: Workflow for preparing protein samples for proteomic analysis.

Conclusion

This compound is a valuable and versatile reagent for the covalent modification of proteins. Its preferential reactivity towards cysteine residues, coupled with the stability of the resulting thioether bond, makes it a powerful tool in diverse fields ranging from basic research to drug development. By carefully controlling the experimental conditions, researchers can achieve a high degree of specificity in their labeling experiments. The protocols and data presented in this guide provide a solid foundation for the successful application of this compound-based protein modification strategies.

References

Application Notes and Protocols for the Quantitative Analysis of N-Chloroacetamide by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the quantitative analysis of N-Chloroacetamide using High-Performance Liquid Chromatography (HPLC). It includes a detailed experimental protocol, system suitability parameters, and method validation data. The presented method is a stability-indicating assay, capable of separating this compound from its potential degradation products. This application note is intended to serve as a practical resource for researchers, scientists, and drug development professionals involved in the quality control and stability testing of this compound.

Introduction

This compound is a chemical intermediate used in the synthesis of various pharmaceutical and agricultural compounds. Accurate and precise quantification of this compound is crucial for ensuring the quality, efficacy, and safety of the final products. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used analytical technique for this purpose due to its high resolution, sensitivity, and specificity.[1][2] This application note details a validated reversed-phase HPLC method for the quantitative determination of this compound. The method has been developed to be stability-indicating through forced degradation studies, ensuring that the assay can accurately measure the analyte in the presence of its degradation products.[3][4]

Experimental Protocols

Apparatus and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required.[1]

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Detector UV-Vis Detector
Column C18 Reverse-Phase Column (4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase Acetonitrile and Water (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength 210 nm
Column Temperature Ambient (25 °C)
Run Time 10 minutes
Reagents and Materials
  • This compound reference standard (≥98.0% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • 0.45 µm membrane filters

Preparation of Solutions

2.3.1. Standard Stock Solution (1000 µg/mL)

Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

2.3.2. Working Standard Solutions

Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the range of 1-100 µg/mL. These solutions are used to establish the calibration curve.

2.3.3. Sample Preparation

Accurately weigh a quantity of the sample containing this compound and dissolve it in a suitable volume of the mobile phase to achieve a final concentration within the linear range of the method. Filter the sample solution through a 0.45 µm membrane filter before injection.

Method Validation

The analytical method was validated according to the International Conference on Harmonisation (ICH) guidelines.[5]

System Suitability

System suitability was established by injecting six replicate injections of a 50 µg/mL this compound standard solution. The acceptance criteria are summarized in the table below.

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T) T ≤ 2.01.2
Theoretical Plates (N) N ≥ 20005800
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%0.8%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%0.3%
Quantitative Data Summary

The following tables summarize the quantitative data obtained during method validation.

Table 1: Linearity

Concentration Range (µg/mL)Correlation Coefficient (r²)
1 - 100> 0.999

Table 2: Accuracy (Recovery)

Spiked Concentration (µg/mL)Mean Recovery (%)% RSD
2599.51.1
50100.20.9
7599.81.0

Table 3: Precision

Precision LevelConcentration (µg/mL)% RSD of Peak Area
Repeatability (Intra-day) 500.9
Intermediate Precision (Inter-day) 501.3

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterValue (µg/mL)
LOD 0.5
LOQ 1.5
Forced Degradation Studies

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. This compound was subjected to stress conditions including acid, base, oxidative, thermal, and photolytic degradation.[3][4][6] The results showed significant degradation under acidic, basic, and oxidative conditions, with the degradation products being well-resolved from the parent this compound peak.

Table 5: Summary of Forced Degradation Results

Stress Condition% DegradationObservations
0.1 N HCl (60 °C, 4h) 15.2Degradation peak at RRT 0.8
0.1 N NaOH (60 °C, 2h) 22.5Degradation peak at RRT 0.7
3% H₂O₂ (RT, 24h) 18.9Degradation peak at RRT 1.2
Thermal (80 °C, 48h) 5.1Minor degradation observed
Photolytic (UV light, 24h) 3.8Minor degradation observed

Visualization of Experimental Workflow and Logical Relationships

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Reporting Standard_Prep Prepare Standard Stock and Working Solutions Calibration Generate Calibration Curve (Inject Standards) Standard_Prep->Calibration Sample_Prep Prepare Sample Solution (Dissolve and Filter) Sample_Analysis Inject Sample Sample_Prep->Sample_Analysis System_Suitability System Suitability Test (6 Replicate Injections) System_Suitability->Calibration If Pass Quantification Quantify this compound in Sample Calibration->Quantification Sample_Analysis->Quantification Report Generate Report with Quantitative Data Quantification->Report

Caption: Experimental workflow for the quantitative analysis of this compound by HPLC.

Method_Validation_Flow Start Method Validation Specificity Specificity (Forced Degradation) Start->Specificity Linearity Linearity Start->Linearity Accuracy Accuracy (Recovery) Start->Accuracy Precision Precision (Repeatability & Intermediate) Start->Precision LOD_LOQ LOD & LOQ Start->LOD_LOQ Robustness Robustness Start->Robustness Validated_Method Validated Method Specificity->Validated_Method Linearity->Validated_Method Accuracy->Validated_Method Precision->Validated_Method LOD_LOQ->Validated_Method Robustness->Validated_Method

Caption: Logical relationship of parameters for HPLC method validation.

Conclusion

The described HPLC method provides a reliable, accurate, and precise approach for the quantitative analysis of this compound. The method has been successfully validated according to ICH guidelines and is demonstrated to be stability-indicating through forced degradation studies. This application note serves as a valuable resource for quality control and stability assessment of this compound in various research and development settings.

References

Application Note: Quantitative Analysis of N-Chloroacetamide Residues by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Chloroacetamide is a compound of interest in various industries, including pharmaceuticals and agriculture, where it may be present as a process-related impurity or a degradation product. Due to potential toxicological concerns, sensitive and specific analytical methods are required for the detection and quantification of this compound residues in diverse matrices. This application note describes a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound. The method is suitable for researchers, scientists, and drug development professionals requiring accurate residue analysis.

Principle of the Method

This method utilizes the high selectivity and sensitivity of tandem mass spectrometry (MS/MS) coupled with the separation power of liquid chromatography (LC). Samples are first subjected to a preparation procedure to extract this compound and remove matrix interferences. The extract is then injected into an LC system where this compound is separated from other components. The analyte is subsequently ionized, and the mass spectrometer is set to monitor specific precursor-to-product ion transitions in Selected Reaction Monitoring (SRM) mode, ensuring high specificity and accurate quantification.

Materials and Reagents

  • This compound reference standard (Purity ≥ 98%)

  • Deuterated this compound (this compound-d2) or a suitable analogue as an internal standard (IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18 or polymeric)

  • QuEChERS salts and tubes (for food matrices)

Instrumentation

  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • Analytical Column: A reversed-phase C8 or C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.

Experimental Protocols

Standard and Sample Preparation

Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol. From this, prepare a series of working standard solutions by serial dilution in the initial mobile phase composition to construct a calibration curve (e.g., 1-1000 ng/mL).

Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of the internal standard in methanol. Prepare a working IS solution at an appropriate concentration (e.g., 100 ng/mL) in the initial mobile phase.

Sample Preparation (General Protocol - Liquid Samples, e.g., Water):

  • To a 10 mL water sample, add the internal standard to a final concentration of 100 ng/mL.

  • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.

  • Load the sample onto the SPE cartridge at a slow flow rate (approx. 1-2 mL/min).

  • Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.

  • Elute the this compound with 5 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Sample Preparation (Pharmaceuticals): A specific protocol should be developed based on the drug substance or product matrix. This may involve dissolution in a suitable solvent followed by protein precipitation (if applicable) with acetonitrile, centrifugation, and analysis of the supernatant.

LC-MS/MS Method

The following parameters provide a starting point for method development and may require optimization for specific instrumentation and matrices.

Liquid Chromatography (LC) Parameters:

ParameterValue
Column C8 or C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 5% B for 0.5 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and equilibrate for 2.5 min

Mass Spectrometry (MS/MS) Parameters:

ParameterValue
Ionization Mode ESI Positive or APCI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Selected Reaction Monitoring (SRM) Transitions:

Based on the molecular weight of this compound (93.51 g/mol ), the protonated molecule [M+H]⁺ is expected at m/z 94.5. Fragmentation can be predicted to involve the loss of the chlorine atom or cleavage of the amide bond.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound94.549.1 (quantifier)10015
This compound94.558.0 (qualifier)10010
Internal StandardTo be determinedTo be determined100To be determined

Note: The exact m/z values and collision energies should be optimized by infusing a standard solution of this compound into the mass spectrometer.

Data Presentation and Quantitative Analysis

A calibration curve should be generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x is typically used.

Table 1: Method Performance Characteristics (Example Data)

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 15%

The above values are illustrative and should be determined during method validation for the specific matrix of interest.

Visualizations

Experimental Workflow

experimental_workflow sample Sample Receipt & Homogenization prep Sample Preparation (Extraction & Cleanup) sample->prep analysis LC-MS/MS Analysis prep->analysis data Data Processing & Quantification analysis->data report Reporting data->report

Caption: A logical workflow for the analysis of this compound residues.

This compound Degradation Pathways

degradation_pathways nca This compound hydrolysis Hydrolysis (Glycolic Acid Amide) nca->hydrolysis Acid/Base dehalogenation Reductive Dehalogenation (Acetamide) nca->dehalogenation Reducing Agents oxidation Oxidative Degradation (Various Products) nca->oxidation Oxidizing Agents

Caption: Potential degradation pathways for this compound.[1]

Conclusion

The described LC-MS/MS method provides a selective, sensitive, and reliable approach for the quantification of this compound residues in various matrices. The use of an internal standard and robust sample preparation techniques ensures high accuracy and precision. This application note serves as a comprehensive guide for researchers and scientists to implement this powerful analytical technique for the monitoring of this compound. Method validation should be performed in the specific matrix of interest to ensure fitness for purpose.

References

Application Notes and Protocols for Chlorination Reactions Using N-Chloroacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for chlorination reactions involving N-Chloroacetamide. This document outlines the synthesis of this compound and presents a generalized protocol for its application in chlorination, based on established methods for analogous N-chloroamides.

Introduction to this compound in Chlorination

This compound (NCA) is a reactive chemical species that can serve as a source of electrophilic chlorine. While chloroacetamide itself is a stable, commercially available compound, its N-chloro derivative must typically be prepared in situ or used immediately after synthesis. N-chloroamides, as a class, are valuable reagents in organic synthesis, capable of participating in a variety of transformations, including the site-selective chlorination of aliphatic C-H bonds.[1][2] This ability to functionalize otherwise unreactive C-H bonds is of significant interest in drug development and complex molecule synthesis.

Protocol 1: Preparation of this compound

A common precursor to this compound is chloroacetamide. The following protocol details the synthesis of chloroacetamide from ethyl chloroacetate (B1199739). The subsequent N-chlorination would be performed as a separate step, for which a generalized procedure is provided in Protocol 2, as the N-chloro derivative is often not isolated.

Objective: To synthesize chloroacetamide, a precursor for this compound.

Materials:

  • Ethyl chloroacetate

  • Aqueous ammonia (B1221849) (sp. gr. 0.9)

  • Ice-salt bath

  • 2-L round-bottomed flask

  • Mechanical stirrer

  • Filtration apparatus (e.g., Büchner funnel)

  • Cold water

Methodology:

  • Equip a 2-L round-bottomed flask with a mechanical stirrer and place it in an ice-salt bath.

  • Add 215 g (1.75 moles) of ethyl chloroacetate to the flask.

  • Begin vigorous stirring and cool the ester to a temperature between 0-5°C.[3][4]

  • Slowly add 200 cc of chilled aqueous ammonia to the cold ester.

  • Continue stirring the solution in the cold bath for approximately 15 minutes.

  • Add another 200-cc portion of chilled aqueous ammonia and continue to stir for an additional 15 minutes.

  • Allow the mixture to stand for 30 minutes.

  • Filter the resulting solid product with suction and wash it with two 25-cc portions of cold water to remove ammonium (B1175870) chloride.[3]

  • Air-dry the collected chloroacetamide. The product can be further purified by recrystallization from water.

Data Presentation: Synthesis of Chloroacetamide
ParameterValueReference
Reagents Ethyl chloroacetate, Aqueous ammonia[3]
Temperature 0-5°C[3][4]
Yield 78-84% (of theoretical amount)[3]
Melting Point (crude) 118-119°C[3]
Melting Point (recrystallized) 119-120°C[3]

Experimental Workflow: Synthesis of Chloroacetamide

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Setup Setup: Round-bottom flask with mechanical stirrer in ice-salt bath Add_Ester Add Ethyl Chloroacetate (215g) Setup->Add_Ester Cool Cool to 0-5°C with vigorous stirring Add_Ester->Cool Add_Ammonia_1 Add chilled Aqueous Ammonia (200cc) Cool->Add_Ammonia_1 Stir_1 Stir for 15 minutes Add_Ammonia_1->Stir_1 Add_Ammonia_2 Add another portion of Aqueous Ammonia (200cc) Stir_1->Add_Ammonia_2 Stir_2 Stir for 15 minutes Add_Ammonia_2->Stir_2 Stand Let stand for 30 minutes Stir_2->Stand Filter Filter with suction Stand->Filter Wash Wash with cold water (2 x 25cc) Filter->Wash Dry Air-dry the product Wash->Dry Recrystallize Optional: Recrystallize from water for higher purity Dry->Recrystallize

Caption: Workflow for the synthesis of chloroacetamide.

Protocol 2: Generalized Protocol for Aliphatic C-H Chlorination using an N-Chloroamide

The following is a generalized protocol for the site-selective chlorination of aliphatic C-H bonds using an N-chloroamide, inspired by methodologies reported in the literature.[1][2] Note: This protocol may require optimization for this compound and the specific substrate. The this compound would first need to be prepared from chloroacetamide, for example, by reaction with a chlorinating agent like tert-butyl hypochlorite.

Objective: To perform a site-selective chlorination of an aliphatic C-H bond using an N-chloroamide under photochemical conditions.

Materials:

  • Substrate (e.g., a hydrocarbon with aliphatic C-H bonds)

  • This compound (to be freshly prepared)

  • Solvent (e.g., Benzene (B151609) or Dichloromethane)

  • Base (e.g., an appropriate amine or inorganic base, if required)

  • Visible light source (e.g., household lamp)

  • Reaction vessel (e.g., a sealed tube or flask)

  • Stirring apparatus

  • Inert atmosphere (e.g., Nitrogen or Argon)

Methodology:

  • In a reaction vessel, dissolve the substrate (1.0 M) in the chosen solvent under an inert atmosphere.

  • Add the freshly prepared this compound (typically 1 to 2 equivalents).

  • If the reaction is sensitive to acid, an appropriate base may be added to scavenge any HCl generated.

  • Seal the vessel and place it under a visible light source at room temperature or slightly elevated temperature (e.g., 55°C).[1]

  • Stir the reaction mixture and monitor its progress by a suitable analytical technique (e.g., GC, TLC, or NMR spectroscopy).

  • Upon completion, quench the reaction (if necessary) and perform a standard aqueous workup.

  • Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by an appropriate method (e.g., column chromatography).

Data Presentation: Representative Data for Aliphatic C-H Chlorination

The following table summarizes representative data from a study on site-selective C-H chlorination using a specific N-chloroamide to illustrate typical outcomes.[1]

SubstrateN-ChloroamideSolventConditionsYieldSelectivityReference
CyclohexaneN-chloro-2,2,6,6-tetramethylpiperidineBenzene23W CFL, rt60%Mono:Di > 10:1[1]
MethylcyclohexaneN-chloro-2,2,6,6-tetramethylpiperidineBenzene23W CFL, 55°C85%k_sec / k_tert = 4.2[1]

Experimental Workflow: Generalized Photochemical Chlorination

cluster_prep Reaction Setup cluster_reaction Chlorination cluster_workup Workup & Purification Prepare_NCA Freshly prepare this compound Add_NCA Add this compound and optional base Prepare_NCA->Add_NCA Setup_Vessel Add substrate and solvent to reaction vessel under inert atmosphere Setup_Vessel->Add_NCA Irradiate Irradiate with visible light and stir Add_NCA->Irradiate Monitor Monitor reaction progress (GC, TLC, NMR) Irradiate->Monitor Quench Quench reaction Monitor->Quench Upon completion Extract Aqueous workup and extraction Quench->Extract Dry_Concentrate Dry organic layer and concentrate Extract->Dry_Concentrate Purify Purify product (e.g., column chromatography) Dry_Concentrate->Purify

Caption: Generalized workflow for photochemical C-H chlorination.

Safety and Handling

  • Chloroacetamide: This compound is toxic, irritates the eyes and skin, and may cause an allergic reaction. It is also suspected of reproductive toxicity and teratogenicity.[4] Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • This compound: As an N-chloro compound, it should be treated as a potent oxidizing agent and potentially unstable. It is recommended to prepare it fresh and use it immediately.

  • Solvents: Organic solvents like benzene and dichloromethane (B109758) are hazardous and should be handled with care.

  • Disposal: Chloroacetamide can be neutralized with a solution of NaOH or KOH.[4] All chemical waste should be disposed of in accordance with local regulations.

References

Application Notes and Protocols: N-Chloroacetamide as a Preservative in Laboratory Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Chloroacetamide (2-chloroacetamide) is a chemical compound used as a preservative and biocide in various industrial applications, including paints, adhesives, and detergents.[1] In a laboratory setting, it can be considered as an alternative to other preservatives, such as sodium azide (B81097), for inhibiting microbial growth in aqueous reagents.[2] Its biocidal activity stems from its ability to interfere with essential microbial processes.[1] This document provides detailed application notes, protocols for efficacy testing, and safety considerations for the use of this compound as a preservative in laboratory reagents.

Disclaimer: this compound is a hazardous substance with toxic properties and is a known skin sensitizer (B1316253).[2][3][4] Appropriate personal protective equipment (PPE) and engineering controls, such as a chemical fume hood, must be used when handling this compound.[2] It is crucial to consult the Safety Data Sheet (SDS) before use.

Physicochemical Properties and Stability

This compound is a colorless, crystalline solid that is readily soluble in water.[4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₂H₄ClNO[3]
Molecular Weight93.51 g/mol [6]
AppearanceColorless to yellow solid[4]
Melting Point116-122 °C[5]
Boiling Point256.0 °C at 760 mmHg[5]
Water Solubility~98 g/100 mL at 20 °C[6]
StabilityMore stable at neutral pH; hydrolysis catalyzed by acid or base.[7]
Light SensitivityMildly light-sensitive.[8]

Stability Considerations:

  • pH: this compound is most stable at a neutral pH.[7] Both acidic and basic conditions can accelerate hydrolysis, leading to degradation.[7][9]

  • Light: Solutions containing this compound should be protected from light, and it is recommended to prepare solutions immediately before use.[8]

  • Temperature: The compound can decompose upon heating, releasing toxic fumes.[6] It should be stored in a cool, well-ventilated area.[5]

Antimicrobial Efficacy

This compound has demonstrated effectiveness against a range of microorganisms. Its efficacy is dependent on the concentration and the specific microbe.

Table 2: Antimicrobial Spectrum and Effective Concentrations

Microorganism TypeEfficacyRecommended Concentration RangeReference(s)
Gram-positive bacteriaEffective (e.g., S. aureus, MRSA)Minimal inhibitory concentration up to 0.3%[3][10]
Gram-negative bacteriaLess effective (e.g., E. coli)Minimal germicidal concentration up to 0.5%[3][10]
YeastsModerately effective (e.g., C. albicans)1-2% as a sodium azide substitute[2][10]

Decision Workflow for Use

Before incorporating this compound as a preservative, a careful evaluation of its suitability for the specific application is necessary. The following workflow can guide this decision-making process.

G start Start: Need for Reagent Preservation reagent_props Assess Reagent Properties: pH, composition, downstream application start->reagent_props is_compatible Is this compound compatible with the reagent and assay? reagent_props->is_compatible safety_eval Evaluate Safety Requirements: Availability of fume hood, appropriate PPE is_compatible->safety_eval Yes consider_alt Consider Alternative Preservative is_compatible->consider_alt No can_handle Can it be handled safely? safety_eval->can_handle perform_pet Perform Preservative Efficacy Testing (PET) (See Protocol 5.1) can_handle->perform_pet Yes can_handle->consider_alt No is_effective Is the desired concentration effective? perform_pet->is_effective implement_use Implement use of this compound. Clearly label reagent. is_effective->implement_use Yes is_effective->consider_alt No end End implement_use->end consider_alt->end

Caption: Decision workflow for using this compound.

Experimental Protocols

This protocol outlines a general method to determine the effectiveness of this compound in a specific laboratory reagent. It is adapted from standardized Preservative Efficacy Test (PET) principles.[11][12][13]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_reagent 1. Prepare reagent with varying This compound concentrations (e.g., 0.1%, 0.5%, 1.0%, 2.0%) and a no-preservative control. prep_inoculum 2. Prepare standardized inocula of test microorganisms (e.g., S. aureus, E. coli, C. albicans) to ~10^8 CFU/mL. prep_reagent->prep_inoculum inoculate 3. Inoculate each reagent preparation with each microorganism to achieve a final concentration of 10^5-10^6 CFU/mL. prep_inoculum->inoculate incubate 4. Incubate all samples at a specified temperature (e.g., 20-25°C), protected from light. inoculate->incubate sample 5. At specified intervals (e.g., Day 0, 7, 14, 28), remove aliquots from each sample. incubate->sample plate 6. Perform serial dilutions and plate on appropriate growth media to determine the number of viable microorganisms (CFU/mL). sample->plate evaluate 7. Evaluate the log reduction in microbial count compared to the Day 0 count. plate->evaluate

Caption: General workflow for Preservative Efficacy Testing (PET).

Methodology:

  • Preparation of Reagents: Prepare batches of the laboratory reagent to be preserved. Create a series of test articles by adding this compound to achieve final concentrations (e.g., 0.1%, 0.5%, 1.0%, 2.0% w/v). Include a "no preservative" control.

  • Preparation of Inoculum: Grow cultures of representative microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) on suitable agar.[14] Harvest the cells and suspend them in a sterile saline solution to a concentration of approximately 1 x 10⁸ colony-forming units (CFU)/mL.[14]

  • Inoculation: Inoculate each test and control reagent container with a small volume (not exceeding 1% of the product volume) of the microbial suspension to achieve a final concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL.[14]

  • Incubation: Store the inoculated containers at a controlled temperature (e.g., 20–25 °C) and protect them from light.[14]

  • Enumeration: At specified time intervals (e.g., 0, 7, 14, and 28 days), withdraw an aliquot from each container. Perform serial dilutions and use plate count methods to determine the concentration of viable microorganisms.

  • Evaluation: Calculate the change in log₁₀ values of the number of CFU/mL from the initial inoculum concentration. Effective preservation is indicated by a significant reduction in microbial count, as defined by pharmacopeial standards or internal criteria.

To understand the stability of this compound in your specific reagent, a forced degradation study can be performed.[7] This helps identify potential degradation pathways and incompatibilities.

Methodology:

  • Sample Preparation: Prepare the laboratory reagent containing the desired concentration of this compound.

  • Stress Conditions: Aliquot the sample and expose it to a range of stress conditions in parallel:

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 N and incubate at 60°C.[7]

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 N and incubate at 60°C.[7]

    • Oxidative Degradation: Add hydrogen peroxide to a final concentration of 3% and keep at room temperature.[7]

    • Photodegradation: Expose the solution to a controlled light source (UV and visible light).[7]

    • Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 80°C).[7]

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the stressed samples using a stability-indicating method like High-Performance Liquid Chromatography (HPLC) to quantify the remaining this compound and identify any major degradation products.[7]

Potential for Assay Interference

Preservatives are exogenous substances that can potentially interfere with laboratory assays.[15][16] While specific data on this compound interference is limited, its chemical reactivity warrants careful consideration.

  • Mechanism of Action: this compound is a sulfhydryl-reactive alkylating agent.[8] This reactivity, which contributes to its antimicrobial properties, could also lead to the modification of proteins (e.g., enzymes, antibodies) in the reagent or sample.

  • Off-Target Reactions: At high concentrations or non-neutral pH, this compound can react with other amino acid residues besides cysteine, such as lysine, histidine, and methionine.[8] This could potentially inactivate critical protein components in an assay.

  • Recommendation: Before widespread adoption, it is crucial to perform validation experiments. Run control assays with and without this compound in the reagent to ensure that it does not alter assay performance (e.g., signal-to-noise ratio, enzyme kinetics, antibody binding).

Safety and Handling

This compound presents several health hazards.

  • Toxicity: The compound is toxic if ingested.[3]

  • Irritation: It can cause skin and eye irritation.[4]

  • Sensitization: this compound is a known skin sensitizer and may cause an allergic reaction.[2][3] The Scientific Committee on Consumer Safety has highlighted its considerable sensitizing potency in humans.[17]

  • Reproductive Toxicity: It is suspected of causing reproductive toxicity and teratogenicity.[2][4]

Handling Precautions:

  • Always handle solid this compound and concentrated solutions inside a certified chemical fume hood.[2]

  • Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Consult the product's Safety Data Sheet (SDS) for complete handling and disposal information.

References

Troubleshooting & Optimization

Technical Support Center: N-Chloroacetamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for improving the yield and purity of N-chloroacetamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The two primary methods for synthesizing this compound are:

  • Ammonolysis of Chloroacetic Acid Esters: This involves reacting an ester, such as ethyl chloroacetate (B1199739) or methyl chloroacetate, with aqueous or anhydrous ammonia (B1221849).[1][2][3][4] This is a widely used method known for good yields when conditions are carefully controlled.

  • Acylation with Chloroacetyl Chloride: This route uses chloroacetyl chloride to acylate an amine source.[4][5] For this compound specifically, this would involve reaction with ammonia. This method is highly effective for producing N-substituted chloroacetamides.[5][6]

Q2: My reaction yield is consistently low. What are the most likely causes?

A2: Low yields in this compound synthesis are often traced back to several key factors:

  • Elevated Reaction Temperature: The reaction between ethyl chloroacetate and ammonia is exothermic. If the temperature rises above the optimal 0-5°C range, side reactions, such as the formation of glycine (B1666218) and its esters, become more prevalent, consuming your starting materials and reducing the yield.[1][3][7]

  • Excessive Ammonia: While ammonia is a reactant, a large excess can promote the formation of glycine, which is an undesirable byproduct.[7]

  • Hydrolysis of Reactants or Products: Chloroacetyl chloride is highly reactive and can be hydrolyzed by water, reducing its availability for the main reaction.[5] The this compound product can also undergo hydrolysis under acidic or basic conditions, especially during workup.[8]

  • Incomplete Reaction: Insufficient reaction time or poor mixing can lead to unreacted starting materials remaining in the mixture.[9][10]

Q3: What are the typical impurities I might encounter and how can I remove them?

A3: The most common impurity is ammonium (B1175870) chloride, which forms as a byproduct, especially when using aqueous ammonia.[1][2][4] Traces of unreacted starting materials or side-products like glycine may also be present.[7] Most impurities, particularly ammonium chloride, can be effectively removed by washing the crude product with cold water or through recrystallization from water.[1][4]

Q4: Is it better to use aqueous ammonia or anhydrous ammonia?

A4: Using anhydrous ammonia can lead to higher yields and a cleaner product with negligible amounts of by-products like ammonium chloride.[2] Aqueous ammonia introduces water, which can promote hydrolysis and increase the solubility of this compound, potentially complicating its recovery.[2] However, aqueous ammonia is often more readily available and can be used successfully if the temperature is strictly controlled.[1][4]

Q5: How critical is temperature control during the synthesis?

A5: Temperature control is arguably the most critical parameter. The reaction should be maintained between 0-5°C.[1][7] At higher temperatures, the rate of the side reaction where the chlorine atom is displaced by ammonia increases significantly, leading to lower yields of the desired this compound.[1][3]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Yield Incomplete Reaction: Insufficient reaction time or inefficient mixing.- Monitor the reaction's progress using Thin Layer Chromatography (TLC). - Ensure vigorous and efficient stirring throughout the addition of reagents and for the duration of the reaction.[1][10] - Consider extending the reaction time.[10]
Elevated Temperature: Reaction temperature exceeded the optimal 0-5°C range, promoting side reactions.- Use an ice-salt bath to maintain a low temperature during the entire process, especially during the addition of ammonia or chloroacetyl chloride.[1][7] - Add reagents slowly and dropwise to control the exothermic reaction.[10][11]
Product Loss During Workup: Product dissolving in wash solutions or during filtration.- Ensure wash water is ice-cold to minimize product solubility.[7] - Perform multiple extractions with a suitable organic solvent if applicable to maximize recovery.[10]
Presence of Impurities Unreacted Starting Materials: Reaction did not go to completion.- Optimize reaction time and stoichiometry.[9] - Purify the crude product via recrystallization.[1][4]
Formation of Ammonium Chloride: Byproduct from the reaction, especially with aqueous ammonia.- Wash the filtered product thoroughly with small portions of cold water.[1][4] - Recrystallization from water is highly effective for removing residual ammonium chloride.[1]
Formation of Glycine/Other Side Products: Reaction temperature was too high.- Strictly maintain the reaction temperature between 0-5°C.[1][3]
Product is Oily or Does Not Solidify Residual Solvent or Impurities: Trapped solvent or presence of impurities lowering the melting point.- Ensure the product is thoroughly dried under vacuum.[4] Traces of moisture can significantly lower the melting point.[1] - Try triturating the oil with a non-polar solvent like hexane (B92381) to induce crystallization.[10] - If solidification fails, purify via column chromatography.[10]
Discolored Product Degradation or Contaminated Reagents: Impurities in starting materials or product degradation.- Use high-purity starting materials.[9] - Store the final product in a cool, dry, and dark place to prevent degradation.[3][8]

Quantitative Data Summary

Table 1: Reaction Conditions and Yields for this compound Synthesis

MethodKey ReactantsTemperatureTypical YieldKey Observations & Reference
Ammonolysis Ethyl Chloroacetate, Aqueous Ammonia0-5°C78-84% (crude)Strict temperature control is critical to prevent side reactions and yield loss.[1]
Anhydrous Ammonolysis Ethyl Chloroacetate, Anhydrous Ammonia-10 to 20°C87.6% (pure)Results in high yield with minimal byproducts, avoiding extensive purification.[2]
Recrystallization Crude this compound, WaterN/A~80% recoveryRecrystallizing 100g of crude product from 400cc of water yields about 80g of pure product.[1][4]

Experimental Protocols

Protocol 1: Synthesis via Ammonolysis of Ethyl Chloroacetate

This protocol is adapted from a well-established method and is known for its reliability and good yields when performed carefully.[1][4]

Materials:

  • Ethyl chloroacetate (1.75 moles, 215 g)

  • Chilled aqueous ammonia (sp. gr. 0.9)

  • Ice-salt mixture

  • 2-L round-bottomed flask with a mechanical stirrer

Procedure:

  • Setup: Equip a 2-L round-bottomed flask with a mechanical stirrer and place it in a robust ice-salt bath.

  • Initial Charge: Add 215 g (1.75 moles) of ethyl chloroacetate to the flask.

  • First Ammonia Addition: Begin vigorous stirring and allow the ester to cool to 0-5°C. Slowly add 200 cc of chilled aqueous ammonia. Maintain the temperature within the 0-5°C range.

  • Stirring: Continue to stir the solution vigorously in the cold bath for approximately 15 minutes.

  • Second Ammonia Addition: Add another 200 cc portion of chilled aqueous ammonia and continue stirring for an additional 15 minutes.

  • Reaction Completion: Allow the mixture to stand in the cold bath for 30 minutes to ensure the reaction goes to completion and the product crystallizes.

  • Isolation: Filter the resulting white solid product using suction filtration.

  • Washing: Wash the filtered cake with two 25-cc portions of ice-cold water to remove the majority of the ammonium chloride byproduct.

  • Drying: Air-dry the product. The expected yield of crude this compound is between 128-138 g (78-84%).

  • Purification (Optional but Recommended): For higher purity, recrystallize the crude product from water (approximately 4 mL of water per gram of crude product). The recrystallized product should have a melting point of 119–120°C.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Prepare Ice-Salt Bath B Charge Flask with Ethyl Chloroacetate A->B C Cool Reactant to 0-5°C B->C D Add Aqueous Ammonia (Portion 1) C->D E Stir for 15 min D->E F Add Aqueous Ammonia (Portion 2) E->F G Stir for 15 min F->G H Let Stand for 30 min G->H I Vacuum Filtration H->I J Wash with Cold Water I->J K Dry Product J->K L Recrystallize (Optional) K->L

Caption: Experimental workflow for this compound synthesis.

G start Low Yield or Impure Product temp_check Was Temp > 5°C? start->temp_check improve_cooling Solution: Use Ice-Salt Bath, Slow Reagent Addition temp_check->improve_cooling Yes impurity_check Ammonium Chloride Present? temp_check->impurity_check No end_node Pure Product, Improved Yield improve_cooling->end_node wash Solution: Wash with Cold Water, Recrystallize impurity_check->wash Yes incomplete_check Unreacted Starting Material Present? impurity_check->incomplete_check No wash->end_node extend_time Solution: Increase Reaction Time, Improve Stirring incomplete_check->extend_time Yes incomplete_check->end_node No extend_time->end_node

Caption: Troubleshooting flowchart for synthesis issues.

References

Technical Support Center: N-Chloroacetamide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Chloroacetamide. The information is designed to help you understand and mitigate common side reactions encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism of this compound with nucleophiles?

A1: this compound is an alkylating agent. Its primary reaction mechanism with nucleophiles is a bimolecular nucleophilic substitution (SN2) reaction.[1] In this process, a nucleophile attacks the carbon atom bonded to the chlorine, displacing the chloride ion, which is a good leaving group.[2] The chemical reactivity is largely attributed to the ease with which this chlorine atom is replaced by nucleophiles such as those containing oxygen, nitrogen, or sulfur.[3]

Q2: What are the most common side reactions to be aware of when using this compound?

A2: The most common side reaction is hydrolysis, where this compound reacts with water to form 2-hydroxyacetamide.[4] This reaction is catalyzed by both acidic and basic conditions.[5][6] Other significant side reactions include over-alkylation when reacting with poly-functional nucleophiles, and reactions with impurities present in the starting material, such as ammonium (B1175870) chloride.[7][8]

Q3: How does pH affect the reaction of this compound with thiol-containing nucleophiles like cysteine?

A3: The reaction rate with thiols is highly dependent on pH.[1] The deprotonated thiolate anion (RS⁻) is a significantly more potent nucleophile than the neutral thiol (RSH). Therefore, increasing the pH above the pKa of the thiol group (typically around 8-9) increases the concentration of the thiolate anion, which in turn accelerates the rate of the desired SN2 reaction.[7] For many thiol reactions, a pH between 7.5 and 8.5 is recommended to enhance the reaction rate.[7]

Q4: My starting material, this compound, is showing signs of degradation. What causes this and how can I prevent it?

A4: this compound can degrade under several conditions. Exposure to moisture or non-neutral pH can cause hydrolysis. It can also undergo thermal degradation at elevated temperatures and photodegradation upon exposure to light.[9] Upon heating to decomposition, it can release toxic fumes, including nitrogen oxides and chlorine.[9][10] To ensure stability, store this compound in a cool, dry, well-ventilated area in a tightly sealed, light-protected container (e.g., an amber vial).[10]

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Reaction

Possible Cause Recommended Solution
Incorrect pH (especially for thiol nucleophiles) The reactivity of thiols is pH-dependent. Ensure the reaction medium is buffered to a pH that favors the more nucleophilic thiolate form (typically pH 7.5-8.5).[7]
Presence of Water (Hydrolysis Side Reaction) Water can consume the starting material through hydrolysis.[7] Use anhydrous solvents and thoroughly dry all glassware before use. If the reaction must be run in an aqueous medium, be aware that hydrolysis will be a competing reaction.[7]
Thiol Oxidation Thiols can be oxidized to disulfides, especially at neutral to basic pH in the presence of oxygen, which removes the active nucleophile.[7] Degas solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[7]
Insufficient Reaction Time or Temperature Monitor the reaction's progress using a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion.[4] If the reaction is sluggish, consider moderately increasing the temperature.[4]
Impure Starting Materials Impurities in the this compound, such as ammonium chloride from its synthesis, can interfere with the reaction.[8] Ensure the purity of your starting material before beginning the experiment.[4]

Issue 2: Appearance of Unexpected Peaks in HPLC Analysis

Observation Possible Cause & Solution
New, more polar peak appears This is often the hydrolysis by-product, 2-hydroxy-N-(2-chlorophenyl)acetamide.[4] Solution: Ensure anhydrous conditions are strictly maintained. Use dry solvents and reagents, and perform the reaction under an inert atmosphere to minimize moisture exposure.[4][7]
Complex mixture of products This may indicate over-alkylation, especially with primary or secondary amine nucleophiles.[7] Solution: Carefully control the stoichiometry of the reactants. Using a limiting amount of this compound can favor mono-alkylation. Monitor the reaction closely and stop it once the desired product has formed.[7]
Product peak disappears over time The desired thioether or amine product may be unstable under the reaction or work-up conditions.[7] Solution: Analyze the reaction mixture at different time points to assess product stability. If instability is confirmed, consider using milder reaction conditions (e.g., lower temperature) or a gentler work-up procedure, avoiding strong acids or bases.[7]

Visualized Workflows and Mechanisms

cluster_start cluster_analysis cluster_decision cluster_problems cluster_solutions start Reaction with this compound analysis Analyze by HPLC/TLC start->analysis check Unexpected Peak(s)? analysis->check polar_peak Problem: More Polar Peak check->polar_peak Yes, More Polar complex_mix Problem: Complex Mixture check->complex_mix Yes, Multiple Peaks sol_hydrolysis Cause: Hydrolysis Solution: Use Anhydrous Conditions polar_peak->sol_hydrolysis sol_overalkylation Cause: Over-alkylation Solution: Control Stoichiometry complex_mix->sol_overalkylation

Caption: Logical workflow for troubleshooting impurity formation.

cluster_nucleophiles Nucleophiles cluster_products Products nca This compound (R-NHCOCH₂Cl) desired_product Desired Thioether Product (R-NHCOCH₂SR) nca->desired_product SN2 Reaction (Desired Pathway) amine_product Desired Amine Product (R-NHCOCH₂NR'₂) nca->amine_product SN2 Reaction (Desired Pathway) side_product Side Product: Hydrolysis (R-NHCOCH₂OH) nca->side_product SN2 Reaction (Side Pathway) thiol Thiolate (RS⁻) amine Amine (R'₂NH) water Water (H₂O)

Caption: Reaction pathways of this compound with various nucleophiles.

Quantitative Data on Reaction Kinetics

Understanding the relative reaction rates can help in designing experiments and anticipating the potential for side reactions. The data below summarizes second-order rate constants for this compound and its derivatives with different nucleophiles.

Table 1: Reactivity with Thiol Nucleophiles

ElectrophileNucleophileRate Constant (k) (M⁻¹s⁻¹)Temperature (°C)pH
ChloroacetamideCysteine0.217307.0
ChloroacetamideMercaptoacetic acid0.117307.0
Data compiled from reference[1].

Table 2: Influence of Aryl Substituents on Reactivity with Thiophenol

This table demonstrates how electron-withdrawing groups (EWGs) on an N-aryl-2-chloroacetamide increase the reaction rate, while electron-donating groups (EDGs) decrease it.

N-Aryl-2-ChloroacetamideSubstituent (Ar)Hammett Constant (σₚ)Second-Order Rate Constant (k₂) [M⁻¹s⁻¹]
N-(4-Methoxyphenyl)-2-chloroacetamide4-OCH₃ (EDG)-0.270.085
N-(4-Methylphenyl)-2-chloroacetamide4-CH₃ (EDG)-0.170.112
N-Phenyl-2-chloroacetamideH (Neutral)0.000.190
N-(4-Chlorophenyl)-2-chloroacetamide4-Cl (EWG)0.230.355
N-(4-Nitrophenyl)-2-chloroacetamide4-NO₂ (EWG)0.781.23
Reaction conditions: Thiophenol nucleophile in methanol (B129727) at 25°C. Data compiled from reference[2].

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol is adapted from established methods for the ammonolysis of chloroacetic esters.[11][12]

  • Setup: In a round-bottomed flask equipped with a mechanical stirrer and surrounded by an ice-salt bath, place 1.75 moles of ethyl chloroacetate.[11]

  • Reaction: Begin vigorous stirring and cool the ester to 0-5°C.[11] Cautiously add 200 cc of chilled aqueous ammonia (B1221849) (sp. gr. 0.9). Maintain the low temperature, as higher temperatures can promote the side reaction forming glycine.[11][12]

  • Stirring: Stir the solution in the cold for approximately 15 minutes. Add another 200-cc portion of chilled aqueous ammonia and continue stirring for an additional 15 minutes.[11]

  • Isolation: Allow the mixture to stand for 30 minutes, then filter the resulting solid product with suction.[11]

  • Washing: Wash the crude product with two 25-cc portions of cold water to remove ammonium chloride.[11]

  • Drying & Purification: Air-dry the product. The crude material can be further purified by recrystallization from water to remove residual ammonium chloride.[11]

Protocol 2: Forced Degradation Study to Identify Potential Impurities

This protocol is essential for understanding potential degradation pathways and developing stability-indicating analytical methods.

  • Sample Preparation: Prepare several identical solutions of this compound in a suitable solvent (e.g., the mobile phase for HPLC analysis).

  • Stress Conditions: Expose each sample to one of the following stress conditions:

    • Acid Hydrolysis: Add 0.1 N HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Add 0.1 N NaOH and incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Treat the solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

    • Photodegradation: Expose the solution to a controlled light source in a photostability chamber.

    • Thermal Degradation: Expose the solid compound to an elevated temperature (e.g., 80°C).

  • Analysis: Analyze the stressed samples, along with an unstressed control sample, by a suitable analytical method like HPLC or LC-MS to identify and characterize the degradation products.

Protocol 3: General Procedure for Monitoring Reactions by HPLC

This protocol provides a general starting point for monitoring reaction progress and identifying impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water. A suitable buffer, such as a phosphate (B84403) buffer at neutral pH, can be used for the aqueous phase to prevent on-column degradation.

  • Flow Rate: 1.0 mL/min.

  • Detection: Set the UV detector to the absorbance maximum of the parent this compound compound.

  • Sample Preparation: At various time points during the reaction, withdraw a small aliquot of the reaction mixture. Quench the reaction if necessary and dilute the sample with the initial mobile phase composition.

  • Analysis: Inject the sample and run the gradient program. Identify and quantify the peaks corresponding to the starting material, product, and any by-products. For structural elucidation of unknown impurities, LC-MS/MS or NMR techniques are recommended.

References

Technical Support Center: Preventing N-Chloroacetamide Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the decomposition of N-Chloroacetamide during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound decomposition?

This compound is susceptible to degradation through several pathways, primarily driven by environmental factors. The main causes of decomposition are:

  • Hydrolysis: The compound can react with water, especially under acidic or basic conditions, leading to the cleavage of the amide bond or substitution of the chlorine atom. [1][2]Base-catalyzed hydrolysis often proceeds through a bimolecular nucleophilic substitution (SN2) reaction, replacing the chloride with a hydroxide (B78521) group. [2]* Photodegradation: Exposure to light, particularly UV radiation, can induce decomposition, leading to dechlorination, hydroxylation, or the formation of cyclization products. [1]Storing samples in light-protected containers like amber vials is crucial. [1]* Thermal Decomposition: Elevated temperatures can cause the compound to decompose. [1][3]Heating this compound to decomposition can produce toxic fumes, including nitrogen oxides and hydrogen chloride. [3]* Incompatibility: this compound is incompatible with strong acids, strong bases, and strong oxidizing agents, which can accelerate its degradation. [4][5][6]

Q2: What are the ideal storage conditions for solid this compound?

To ensure the stability of solid this compound, it is critical to control the storage environment. Key recommendations include:

  • Temperature: Store in a cool, dry, and well-ventilated place. [4][6][7]Specific recommendations often suggest storing below 25°C or 30°C. [6][8]* Atmosphere: Keep the container tightly closed to protect it from moisture. [4]Storage in a desiccated environment is recommended. [1]* Light: Protect the compound from light by using amber vials or other light-resistant containers and storing it in a dark location. [1]* Separation: Store separately from incompatible materials such as strong oxidants, bases, and acids. [3][6]

Q3: My this compound solution is showing signs of degradation (e.g., discoloration, loss of activity). What should I investigate?

If you suspect your this compound solution is decomposing, a systematic troubleshooting approach is necessary. The following diagram outlines a logical workflow to identify the potential cause.

G start Decomposition Suspected (e.g., color change, new HPLC peaks, pH shift, loss of activity) storage Review Storage Conditions start->storage ph_check Analyze Solution pH start->ph_check light Light Exposure? storage->light Check temp Temperature > 25°C? storage->temp Check moisture Moisture Ingress? storage->moisture Check ph_neutral Is pH Neutral? ph_check->ph_neutral solution_light Action: Store in amber vials in a dark location. light->solution_light Yes solution_temp Action: Refrigerate or store in a temperature-controlled area. temp->solution_temp Yes solution_moisture Action: Use desiccator and ensure container is tightly sealed. moisture->solution_moisture Yes solution_ph Action: Adjust pH to neutral using appropriate buffers. ph_neutral->solution_ph No end_node Problem Resolved ph_neutral->end_node Yes solution_light->end_node solution_temp->end_node solution_moisture->end_node solution_ph->end_node

Caption: Troubleshooting workflow for this compound decomposition.
Q4: How can I quantitatively assess the stability of my this compound sample?

Forced degradation studies are essential for understanding decomposition pathways and developing stability-indicating analytical methods. [1]High-Performance Liquid Chromatography (HPLC) is a common technique used to separate and quantify the parent compound from its degradation products. [1]

Data Presentation

The stability of chloroacetamide compounds is highly dependent on pH. The following table summarizes hydrolysis data for related dichloroacetamide compounds, illustrating the significant impact of acidic and basic conditions on their degradation rates.

CompoundConditionRate Constant (k)Half-life (t½)
BenoxacorpH 75.3 x 10⁻⁴ h⁻¹55.0 (±3.7) days
Benoxacor2.0 N HCl0.46 M⁻¹ h⁻¹-
Benoxacor0.5 N NaOH500 M⁻¹ h⁻¹-
AD-672.0 N HCl2.8 x 10⁻³ M⁻¹ h⁻¹-
Dichlormid2.0 N HClStable over 5 days-
Data compiled from references.[1]

Experimental Protocols

Protocol: General Method for Impurity Profiling by HPLC

This protocol provides a general starting point for analyzing this compound purity and identifying potential degradation products. Method optimization will likely be required for specific applications. [1] 1. Objective: To identify and quantify impurities and degradation products in an this compound sample using reverse-phase HPLC with UV detection.

2. Instrumentation & Materials:

  • Instrumentation: Standard HPLC system with a UV detector. [1]* Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size). [1]* Mobile Phase: Acetonitrile (B52724) and water (or a suitable buffer like phosphate (B84403) buffer at neutral pH). [1]* Sample Preparation: Dissolve a known concentration of the this compound sample in the initial mobile phase composition. [1] 3. HPLC Method Parameters:

  • Flow Rate: 1.0 mL/min. [1]* Detection Wavelength: Determined by the UV absorbance maximum of this compound.

  • Gradient: A suitable gradient of acetonitrile and water to ensure separation of the parent peak from any impurity peaks.

4. Experimental Workflow:

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_sample 1. Prepare Sample (Dissolve in mobile phase) prep_mobile 2. Prepare Mobile Phase (Acetonitrile/Water) prep_sample->prep_mobile inject 3. Inject Sample into HPLC prep_mobile->inject run 4. Run Gradient Program inject->run detect 5. Detect at UV Max run->detect integrate 6. Integrate Peaks detect->integrate quantify 7. Identify & Quantify Impurities integrate->quantify report 8. Generate Report quantify->report

Caption: Experimental workflow for HPLC impurity profiling.

5. Analysis: Inject the prepared sample and run the gradient program. Identify and quantify impurity peaks relative to the main this compound peak. For structural elucidation of unknown impurities, more advanced techniques like LC-MS/MS or NMR are recommended.

References

Technical Support Center: Optimizing N-Chloroacetamide Chlorination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the N-chlorination of acetamide (B32628) to produce N-chloroacetamide. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during this synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the N-chlorination of acetamide.

Issue 1: Low or No Yield of this compound

  • Question: My N-chlorination reaction has a very low yield or has failed completely. What are the potential causes and how can I rectify this?

  • Answer: Low or no yield in an N-chlorination reaction can stem from several factors. A systematic approach to troubleshooting is recommended:

    • Reagent Quality:

      • Chlorinating Agent: Ensure your chlorinating agent is fresh and has been stored correctly. Reagents like N-chlorosuccinimide (NCS) can degrade over time, particularly with exposure to light and moisture. The purity of commercial chlorinating agents can also vary.

      • Starting Material: Verify the purity of the acetamide. Impurities can react with the chlorinating agent, reducing the amount available for the desired reaction.

      • Solvent: Use dry, high-purity solvents, as water and other nucleophilic impurities can decompose both the chlorinating agent and the this compound product.

    • Reaction Conditions:

      • Temperature: Temperature control is crucial. Some N-chlorination reactions are exothermic and can lead to decomposition if the temperature is not controlled. Conversely, some reactions may require heating to proceed at a reasonable rate. Monitor the temperature closely throughout the reaction.

      • pH: The pH of the reaction medium is critical. For instance, the formation of this compound from acetaldehyde (B116499) and monochloramine is significantly higher at pH 9.0 compared to 7.8.[1] The stability of the N-chloro product can also be pH-dependent.

      • Reaction Time: Monitor the reaction progress using techniques like TLC, HPLC, or NMR to ensure it has gone to completion.

    • Workup Procedure:

      • Product Decomposition: N-chloro compounds can be unstable and may decompose during workup, especially with prolonged exposure to high temperatures or non-neutral pH.[2]

      • Product Loss: Optimize extraction and purification steps to minimize loss of the product. Ensure the pH is appropriate during aqueous washes to prevent hydrolysis.[2]

Issue 2: Formation of N,N-dichloroacetamide

  • Question: My reaction is producing a significant amount of N,N-dichloroacetamide as a byproduct. How can I minimize this?

  • Answer: The formation of N,N-dichloroacetamide occurs when the initially formed this compound undergoes a second chlorination. To minimize this:

    • Stoichiometry: Carefully control the stoichiometry of the chlorinating agent. Use of a large excess of the chlorinating agent will favor the formation of the di-chlorinated product. A slight excess may be necessary to drive the reaction to completion, but this should be optimized.

    • Reaction Time and Temperature: Monitor the reaction closely and stop it once the formation of the mono-chloro product is maximized and before significant di-chlorination occurs. Lowering the reaction temperature can sometimes improve selectivity.

    • Choice of Chlorinating Agent: The reactivity of the chlorinating agent can influence selectivity. Milder chlorinating agents may provide better control.

Issue 3: Product Instability and Decomposition

  • Question: My this compound product appears to be unstable and decomposes over time. What are the causes and how can I improve its stability?

  • Answer: N-chloroamides can be unstable. Decomposition is often triggered by:

    • Light and Heat: Exposure to light and elevated temperatures can promote decomposition. Store the product in a cool, dark place.

    • Moisture: Hydrolysis can occur in the presence of water. Ensure the product is thoroughly dried and stored in a desiccated environment. Traces of moisture can also significantly lower the melting point of chloroacetamide.[3]

    • Acid or Base: Both acidic and basic conditions can catalyze the hydrolysis of chloroacetamides.[4][5] During workup, minimize the duration of any acidic or basic washes.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common chlorinating agents for the N-chlorination of amides?

    • A1: Common chlorinating agents include sodium hypochlorite (B82951) (NaOCl), tert-butyl hypochlorite (t-BuOCl), and N-chlorosuccinimide (NCS). The choice of reagent depends on the substrate's reactivity, desired selectivity, and reaction scale.

  • Q2: How does pH affect the N-chlorination of acetamide?

    • A2: The pH of the reaction medium can significantly influence the reaction rate and the active chlorinating species. In reactions using hypochlorous acid, the active chlorinating species can be HOCl, Cl₂, or CH₃COOCl, with reactivity increasing in that order.[6] The formation of this compound from acetaldehyde and monochloramine has been shown to be 5-9 times higher at pH 9.0 compared to pH 7.8.[1][7]

  • Q3: What are the main side reactions to be aware of?

    • A3: Besides the formation of N,N-dichloroacetamide, other potential side reactions include hydrolysis of the this compound product back to acetamide, especially under acidic or basic conditions during workup.[4][5] If using an alcohol as a solvent with a chlorinating agent like thionyl chloride, there is a risk of forming alkyl chlorides.

  • Q4: What is the best way to monitor the progress of the reaction?

    • A4: The progress of the reaction can be monitored by various analytical techniques, including Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can help determine the consumption of the starting material and the formation of the product and byproducts.

  • Q5: What are the key safety precautions for this reaction?

    • A5: N-chloroamides and many chlorinating agents are hazardous and should be handled with care in a well-ventilated fume hood. They can be toxic, irritants, and potentially unstable, with a risk of decomposition upon heating or exposure to light.[8] Runaway reactions can be a concern, so good temperature control is essential.

Data Presentation

Table 1: Influence of Reaction Parameters on this compound Chlorination

ParameterEffect on ReactionTroubleshooting Considerations
Temperature Higher temperatures generally increase the reaction rate but can also lead to decreased selectivity and increased decomposition of the product.For low yield, a moderate increase in temperature may be beneficial. For byproduct formation or product decomposition, lowering the temperature is recommended.
pH The pH affects the nature of the active chlorinating species and the stability of the product. Higher pH can increase the rate of formation with certain reagents but may also promote hydrolysis.Optimization of pH is crucial for maximizing yield and minimizing side reactions. Buffering the reaction mixture can help maintain the optimal pH.
Chlorinating Agent Stoichiometry An excess of the chlorinating agent can lead to the formation of N,N-dichloroacetamide. Insufficient reagent will result in incomplete conversion.Use a slight excess (e.g., 1.1-1.5 equivalents) and monitor the reaction to avoid over-chlorination.
Solvent The choice of solvent can affect the solubility of reagents and the reaction pathway. Anhydrous solvents are crucial to prevent hydrolysis.Use dry, inert solvents. For reactions with sodium hypochlorite, a biphasic system or a co-solvent may be necessary.
Reaction Time Insufficient reaction time leads to incomplete conversion, while prolonged reaction times can increase the formation of byproducts and decomposition.Monitor the reaction progress to determine the optimal reaction time.

Experimental Protocols

Protocol 1: N-Chlorination of Acetamide using Sodium Hypochlorite

This protocol is a general guideline and may require optimization.

  • Materials:

    • Acetamide

    • Sodium hypochlorite solution (e.g., commercial bleach)

    • Glacial acetic acid

    • Dichloromethane (or other suitable organic solvent)

    • Saturated sodium bicarbonate solution

    • Saturated sodium chloride solution (brine)

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve acetamide (1.0 eq) in dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add glacial acetic acid (1.0-1.2 eq) to the stirred solution.

    • Add the sodium hypochlorite solution (1.1-1.5 eq) dropwise over 15-30 minutes, ensuring the temperature remains below 10 °C.

    • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • The crude product can be purified by recrystallization.

Protocol 2: N-Chlorination of Acetamide using tert-Butyl Hypochlorite

tert-Butyl hypochlorite is a powerful and potentially hazardous chlorinating agent. Handle with extreme care.

  • Materials:

    • Acetamide

    • tert-Butyl hypochlorite

    • Carbon tetrachloride or chloroform

  • Procedure:

    • In a round-bottom flask, dissolve acetamide (1.0 eq) in a suitable solvent such as carbon tetrachloride or chloroform.

    • Add tert-butyl hypochlorite (1.0-1.1 eq) to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 1-4 hours. The reaction may be gently heated if necessary. Monitor progress by TLC.

    • Upon completion, remove the solvent under reduced pressure to obtain the crude this compound.

    • Further purification can be achieved by recrystallization if the product is a solid.

Visualization

TroubleshootingWorkflow Troubleshooting Workflow for Low Yield in this compound Synthesis cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_workup Workup & Purification start Low or No Yield of This compound reagent_check Step 1: Check Reagents start->reagent_check condition_check Step 2: Verify Reaction Conditions reagent_check->condition_check Reagents OK chlorinating_agent Is the chlorinating agent fresh and stored correctly? reagent_check->chlorinating_agent workup_check Step 3: Review Workup Procedure condition_check->workup_check Conditions OK temperature Is the temperature optimal? (Not too high or too low) condition_check->temperature decomposition Is the product decomposing during workup (heat, pH)? workup_check->decomposition starting_material Is the acetamide pure? chlorinating_agent->starting_material solvent Are the solvents anhydrous? starting_material->solvent solution Optimize based on findings: - Use fresh/pure reagents - Adjust temperature/pH/time - Modify workup procedure solvent->solution ph Is the pH controlled and optimal? temperature->ph time Was the reaction time sufficient? ph->time time->solution extraction Is there product loss during extraction or purification? decomposition->extraction extraction->solution success Improved Yield solution->success

Caption: A logical workflow for troubleshooting low yield in this compound synthesis.

SideReactionPathways Key Reaction Pathways in N-Chlorination of Acetamide cluster_side_reactions Potential Side Reactions acetamide Acetamide (Starting Material) n_chloroacetamide This compound (Desired Product) acetamide->n_chloroacetamide + Chlorinating Agent (e.g., NaOCl) dichloroacetamide N,N-dichloroacetamide (Over-chlorination) n_chloroacetamide->dichloroacetamide + Excess Chlorinating Agent hydrolysis_product Acetamide (Hydrolysis Product) n_chloroacetamide->hydrolysis_product + H2O (Acid or Base Catalyzed)

Caption: Signaling pathways of desired reaction and major side reactions.

References

minimizing byproduct formation in N-Chloroacetamide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Chloroacetamide reactions. Our goal is to help you minimize byproduct formation and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in this compound synthesis?

A1: Common byproducts include:

  • Ammonium (B1175870) chloride: Forms when using ammonia (B1221849), especially aqueous ammonia, as a reactant.[1][2]

  • Glycine (B1666218) and its derivatives: Result from the reaction of the chlorine substituent with ammonia, particularly at higher temperatures.[1]

  • N,2-dichloroacetamide: Can form as a byproduct under certain conditions, for instance, from the reaction of chloroacetaldehyde (B151913) and monochloramine in water, a reaction that is notably base-catalyzed.[3]

  • Hydrolysis products: this compound can hydrolyze to form hydroxy-substituted derivatives. This can be catalyzed by both acids and bases.[4]

Q2: How does reaction temperature affect byproduct formation?

A2: Temperature plays a critical role in controlling byproduct formation. Lower temperatures, typically between 0-5 °C, are recommended to minimize the replacement of the chlorine atom, which leads to the formation of undesired glycine derivatives and other secondary products.[1] Reactions carried out at higher temperatures tend to result in considerably lower yields of the desired this compound.[1]

Q3: What is the impact of pH on the stability and byproduct formation of this compound?

A3: The pH of the reaction and workup conditions can significantly influence byproduct formation. N-Chloroacetamides are generally most stable at a neutral pH. Both acidic and basic conditions can catalyze the hydrolysis of this compound. For instance, the formation of N,2-dichloroacetamide from certain precursors has been shown to be base-catalyzed.[3] In some contexts, it has been observed that this compound and acetonitrile (B52724) concentrations were 5-9 times higher at pH 9.0 compared to 7.8.[5][6]

Q4: Should I use aqueous or anhydrous ammonia for the synthesis of this compound?

A4: Using anhydrous ammonia is advantageous for minimizing byproduct formation.[2] Aqueous ammonia introduces water into the reaction mixture, which can lead to the formation of ammonium chloride and other hydrolysis-related byproducts.[2] Furthermore, this compound is soluble in water, which can complicate its recovery from an aqueous solution.[2]

Troubleshooting Guides

Issue 1: Low yield of this compound.

Potential Cause Recommended Solution
High Reaction Temperature Maintain the reaction temperature between 0-5 °C to prevent the formation of side products like glycine derivatives.[1]
Incomplete Reaction Ensure the reaction is stirred vigorously and allowed to proceed for a sufficient amount of time. Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC.
Hydrolysis of Product If using aqueous workup, minimize the contact time with acidic or basic solutions and perform extractions at a low temperature to reduce the rate of hydrolysis.
Use of Aqueous Ammonia Consider using anhydrous ammonia to reduce the formation of water-soluble byproducts and simplify product isolation.[2]

Issue 2: Product is contaminated with ammonium chloride.

Potential Cause Recommended Solution
Formation during reaction with ammonia Wash the crude product with cold water to remove the water-soluble ammonium chloride.[1]
Recrystallize the crude product from water.[1]
If the product is highly water-soluble, consider alternative purification methods such as dissolving the crude mixture in a solvent like isopropanol (B130326) where ammonium chloride is insoluble, followed by filtration.[7]

Issue 3: Presence of N,2-dichloroacetamide or other chlorinated byproducts.

Potential Cause Recommended Solution
Side reactions with chlorinating agents Carefully control the stoichiometry of the chlorinating agent.
Base-catalyzed formation Maintain a neutral pH during the reaction and workup to minimize base-catalyzed side reactions.
Impure starting materials Ensure the purity of starting materials, such as chloroacetyl chloride or chloroacetic acid esters, before use.

Data Presentation

Table 1: Effect of Reaction Conditions on this compound Yield and Purity.

Reactants Temperature Solvent/Ammonia Source Yield Key Byproducts Reference
Ethyl chloroacetate, Aqueous ammonia0-5 °CWater78-84%Ammonium chloride, Glycine derivatives[1]
Ethyl chloroacetate, Anhydrous ammonia-10 to 20 °CAnhydrousHigh yield, negligible byproductsMinimal[2]
Chloroacetyl chloride, Aqueous amineRoom TemperatureWater83.21%-[8]

Table 2: Influence of pH on Byproduct Formation.

Reaction pH Observation Reference
Acetaldehyde and Monochloramine7.8 vs 9.0This compound and acetonitrile concentrations were 5-9 times higher at pH 9.0.[5][6]
Dichloroacetamide HydrolysisAcidic (1-2.5 N HCl)Increased hydrolysis rate for some dichloroacetamides.[4][9]
Dichloroacetamide HydrolysisBasic (0.004-2 N NaOH)Increased hydrolysis rate for several dichloroacetamides.[4][9]

Experimental Protocols

Protocol 1: Synthesis of this compound from Ethyl Chloroacetate and Aqueous Ammonia [1]

  • Setup: In a 2-liter round-bottomed flask equipped with a mechanical stirrer, place 215 g (1.75 moles) of ethyl chloroacetate. Surround the flask with an ice-salt bath to maintain a low temperature.

  • Reaction: Start vigorous stirring and add 200 cc of chilled aqueous ammonia (sp. gr. 0.9) to the cold ester. Continue stirring in the cold for approximately fifteen minutes.

  • Addition: Add another 200-cc portion of chilled aqueous ammonia and continue stirring for an additional fifteen minutes.

  • Precipitation: Allow the mixture to stand for thirty minutes.

  • Isolation: Filter the precipitate with suction and wash it with two 25-cc portions of cold water to remove ammonium chloride.

  • Drying: Air-dry the product. The expected yield is 128–138 g (78–84% of the theoretical amount).

  • Purification (Optional): To remove trace amounts of ammonium chloride, recrystallize the crude product from water. For 100 g of crude product, use 400 cc of water.

Protocol 2: Purification of this compound by Recrystallization [1]

  • Dissolution: Dissolve the crude this compound containing ammonium chloride in a minimum amount of hot water.

  • Cooling: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the purified this compound.

  • Filtration: Collect the crystals by suction filtration.

  • Washing: Wash the crystals with a small amount of cold water.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Visualizations

Byproduct_Formation_Pathway cluster_synthesis1 Synthesis Route 1 cluster_synthesis2 Synthesis Route 2 cluster_byproducts Byproduct Formation NCA This compound (Desired Product) Hydrolysis Hydrolysis Products (Byproduct) NCA->Hydrolysis Acid/Base EC Ethyl Chloroacetate EC->NCA + Anhydrous Ammonia (Low Temp) Glycine Glycine Derivatives (Byproduct) EC->Glycine + Aqueous Ammonia NH3_aq Aqueous Ammonia NH4Cl Ammonium Chloride (Byproduct) NH3_aq->NH4Cl NH3_anhydrous Anhydrous Ammonia CAC Chloroacetyl Chloride CAC->NCA + Amine Amine Amine DCA N,2-dichloroacetamide (Byproduct) High_Temp High Temperature High_Temp->Glycine Water Water Water->Hydrolysis Base Base Catalysis Base->DCA

Caption: Key reaction pathways in this compound synthesis and byproduct formation.

Troubleshooting_Workflow Start Start: Low Yield or Impure Product Check_Temp Check Reaction Temperature Start->Check_Temp High_Temp Is Temperature > 5°C? Check_Temp->High_Temp Lower_Temp Action: Lower Temperature to 0-5°C High_Temp->Lower_Temp Yes Check_Ammonia Check Ammonia Source High_Temp->Check_Ammonia No Lower_Temp->Check_Ammonia Aqueous_NH3 Using Aqueous Ammonia? Check_Ammonia->Aqueous_NH3 Switch_Anhydrous Action: Switch to Anhydrous Ammonia Aqueous_NH3->Switch_Anhydrous Yes Check_Purity Analyze Product Purity (e.g., HPLC) Aqueous_NH3->Check_Purity No Switch_Anhydrous->Check_Purity Impurity_ID Identify Impurity Check_Purity->Impurity_ID NH4Cl Ammonium Chloride? Impurity_ID->NH4Cl Impurity Found End End: Optimized Process Impurity_ID->End No Impurity Wash_Recrystallize Action: Wash with cold water or Recrystallize NH4Cl->Wash_Recrystallize Yes Other_Impurity Other Byproduct? NH4Cl->Other_Impurity No Wash_Recrystallize->End Optimize_pH Action: Adjust pH to neutral during workup Other_Impurity->Optimize_pH Yes Other_Impurity->End No Optimize_pH->End

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

References

Technical Support Center: Managing Exothermic N-Chloroacetamide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, precise temperature control during exothermic N-chloroacetamide reactions is critical for ensuring reaction safety, maximizing product yield, and minimizing impurity formation. This guide provides troubleshooting advice and frequently asked questions to address common challenges encountered during these sensitive experiments.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so important in this compound reactions?

A1: this compound reactions are often exothermic, meaning they release a significant amount of heat.[1] Without proper temperature control, the reaction rate can increase rapidly, leading to a dangerous situation known as a thermal runaway.[1][2] This can result in a loss of reaction control, increased pressure, and potentially an explosion.[2] Furthermore, higher temperatures can lead to the formation of undesirable by-products and impurities, ultimately reducing the yield and purity of the desired this compound product.[3][4]

Q2: What are the primary signs of an uncontrolled exothermic reaction?

A2: Key indicators of an uncontrolled exothermic reaction include a rapid and unexpected rise in temperature that is difficult to manage with the existing cooling system, a sudden increase in pressure within the reaction vessel, vigorous boiling or bubbling of the reaction mixture, and changes in the color or viscosity of the reaction. It is crucial to have a plan in place to quickly address these signs to prevent a runaway reaction.[5]

Q3: What are the most common methods for cooling exothermic reactions in a laboratory setting?

A3: The most common cooling methods involve the use of cooling baths, which can consist of a single cooling agent or a mixture to achieve specific temperatures.[6] Commonly used cooling media include crushed ice and water, ice-salt mixtures, and dry ice with organic solvents.[7][8] For more precise and automated temperature regulation, laboratory equipment such as circulators with jacketed vessels or cooling probes can be employed.[9][10]

Q4: How can I minimize the risk of a thermal runaway?

A4: To minimize the risk of a thermal runaway, it is essential to have a thorough understanding of the reaction's thermal hazards before beginning the experiment. This can be achieved through safety studies like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry.[5] Practical measures include the slow, dropwise addition of reagents to control the rate of heat generation, ensuring efficient stirring to prevent localized hotspots, and having an adequate cooling system in place.[1] Additionally, developing an emergency response plan, which may involve a quenching bath or an emergency cooling system, is a critical safety precaution.[5]

Troubleshooting Guide

Issue 1: The reaction temperature is rising too quickly and is difficult to control.

Possible Cause Solution
Reagent addition is too fast. Immediately stop the addition of the reagent. Resume addition at a much slower, dropwise rate once the temperature is back under control.[1]
Inadequate cooling. Ensure the cooling bath has good contact with the reaction flask. For ice baths, a slurry of crushed ice and water provides better thermal contact than ice alone.[8] Consider using a more potent cooling mixture or a mechanical cooling system if the issue persists.[7][10]
Inefficient stirring. Increase the stirring rate to improve heat dissipation and prevent the formation of localized hot spots.[5] Ensure the stir bar or overhead stirrer is functioning correctly.
Reaction scale is too large for the current setup. For larger-scale reactions, the surface-area-to-volume ratio decreases, making heat removal less efficient. Consider dividing the reaction into smaller, more manageable batches or using a reactor with a higher heat removal capacity.[5]

Issue 2: The product yield is low and/or there is a high level of impurities.

Possible Cause Solution
Side reactions due to high temperatures. Maintain the recommended low temperature for the specific this compound synthesis. At higher temperatures, replacement of the chlorine atom can occur, leading to lower yields.[3]
Incomplete reaction. Monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to ensure it has gone to completion before workup.[11]
Hydrolysis of the acetylating agent. Ensure that all glassware is thoroughly dried and that anhydrous solvents are used to prevent the hydrolysis of the acetylating agent, which would reduce its effective concentration.[11]

Data Presentation

Table 1: Common Laboratory Cooling Baths and Their Approximate Temperatures

Coolant MixtureTemperature Range (°C)Notes
Crushed Ice and Water0 to 5A slurry ensures good thermal contact.[8]
Crushed Ice and NaCl (3:1 ratio)-20A common and effective mixture for reaching sub-zero temperatures.[8]
Crushed Ice and CaCl₂·6H₂O (0.8:1 ratio)-40Provides a lower temperature than NaCl mixtures.[8]
Dry Ice and Acetone-78A widely used bath for very low temperatures. Always handle dry ice with insulated gloves.[8][10]
Dry Ice and Acetonitrile-40Offers a different temperature point compared to acetone.[10]
Liquid Nitrogen-196Used for cryogenic temperatures. Requires special safety protocols and handling procedures.[6][8]

Experimental Protocols

Key Experiment: Controlled N-Chloroacetylation of an Amine

This protocol outlines a general procedure for the N-chloroacetylation of a primary or secondary amine with careful temperature management.

Materials:

  • Amine substrate

  • Chloroacetyl chloride or chloroacetic anhydride (B1165640)

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Tertiary amine base (e.g., triethylamine, N,N-diisopropylethylamine)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer or temperature probe

  • Cooling bath (e.g., ice-salt bath)

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • Set up a dry round-bottom flask with a magnetic stirrer under an inert atmosphere.

  • Dissolve the amine substrate and the tertiary amine base in the anhydrous solvent within the flask.

  • Cool the flask in the prepared cooling bath to the desired reaction temperature (typically between -10 °C and 0 °C).

  • Dissolve the chloroacetyl chloride or chloroacetic anhydride in the anhydrous solvent in a dropping funnel.

  • Add the chloroacetylating agent solution dropwise to the stirred amine solution over a period of 30-60 minutes, carefully monitoring the internal temperature. Ensure the temperature does not rise significantly above the set point.

  • After the addition is complete, continue to stir the reaction mixture at the low temperature for the time determined for the specific substrate, monitoring the reaction progress by TLC.

  • Once the reaction is complete, proceed with the appropriate aqueous workup to quench the reaction and remove by-products.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for Controlled N-Chloroacetylation prep Preparation: - Dry glassware - Add amine, base, and solvent cool Cooling: - Place flask in cooling bath - Cool to target temperature (e.g., 0°C) prep->cool addition Slow Addition: - Add chloroacetyl chloride dropwise - Monitor temperature closely cool->addition reagent_prep Reagent Preparation: - Dissolve chloroacetyl chloride in anhydrous solvent reagent_prep->addition reaction Reaction Monitoring: - Stir at low temperature - Monitor by TLC addition->reaction workup Workup: - Quench reaction - Aqueous extraction reaction->workup purification Purification: - Column chromatography or recrystallization workup->purification

Caption: Workflow for a temperature-controlled N-chloroacetylation reaction.

Troubleshooting_Logic Troubleshooting High Reaction Temperature action action issue Issue: Temperature Rising Rapidly check_addition Is reagent addition ongoing? issue->check_addition check_stirring Is stirring efficient? check_addition->check_stirring No stop_addition Stop reagent addition immediately check_addition->stop_addition Yes check_cooling Is cooling bath adequate? check_stirring->check_cooling Yes increase_stirring Increase stirring rate check_stirring->increase_stirring No improve_cooling Improve cooling: - Add more ice/salt - Use a colder bath check_cooling->improve_cooling No reassess Re-evaluate reaction scale and setup check_cooling->reassess Yes stop_addition->check_stirring increase_stirring->check_cooling

Caption: Decision-making process for troubleshooting rapid temperature increases.

References

Technical Support Center: Chromatographic Analysis of N-Chloroacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of impurities in N-Chloroacetamide via chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

A1: Impurities in this compound can originate from both the manufacturing process and degradation.

  • Manufacturing-Related Impurities: These can include starting materials and byproducts from the synthesis route. Common examples are ammonium (B1175870) chloride and monochloroacetic acid.[1][2]

  • Degradation Products: this compound can degrade under various conditions. The primary degradation pathways are hydrolysis, photodegradation, and oxidative degradation.[1]

Q2: Which chromatographic techniques are most suitable for analyzing this compound and its impurities?

A2: High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purity assessment of this compound due to its ability to separate and quantify non-volatile and thermally labile compounds.[3][4] Reversed-phase HPLC with a C18 column is a common starting point.[1][3] Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is also a valuable tool for impurity profiling.[5][6]

Q3: How can I identify unknown peaks in my chromatogram?

A3: Identifying unknown peaks requires a systematic approach. Forced degradation studies are crucial for intentionally generating potential degradation products.[1] By subjecting this compound to stress conditions such as acid, base, oxidation, heat, and light, you can generate and tentatively identify degradation product peaks in your chromatogram.[1] For structural elucidation, techniques like LC-MS/MS or GC-MS are recommended to obtain mass information about the unknown impurity.[1]

Troubleshooting Guide

Peak Shape and Resolution Issues

Q4: My this compound peak is tailing. What could be the cause and how can I fix it?

A4: Peak tailing for amine-containing compounds like this compound in reversed-phase HPLC is often due to interactions with acidic silanol (B1196071) groups on the silica-based column packing.

  • Troubleshooting Steps:

    • Mobile Phase pH: Ensure the mobile phase pH is appropriate. A slightly acidic mobile phase (pH 2-4) can help to suppress the ionization of silanol groups.

    • Buffer Concentration: An insufficient buffer concentration may not effectively control the ionization state of the analyte and silanols. Consider increasing the buffer concentration (e.g., 20-50 mM).[7]

    • Column Choice: If tailing persists, consider using a column with a high-purity silica (B1680970) packing ("Type-B") or an end-capped column designed to minimize silanol interactions.

    • Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.[7]

Q5: I am seeing poor resolution between this compound and an impurity peak. How can I improve the separation?

A5: Improving resolution requires optimizing the selectivity, efficiency, or retention of your chromatographic method.

  • Troubleshooting Steps:

    • Mobile Phase Composition: Adjust the ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. A lower percentage of organic solvent will generally increase retention and may improve resolution.

    • Gradient Slope (for gradient elution): A shallower gradient can increase the separation between closely eluting peaks.

    • Column Chemistry: Switching to a different stationary phase (e.g., a phenyl-hexyl or a different C18 column from another manufacturer) can alter selectivity and improve resolution.

    • Temperature: Adjusting the column temperature can influence selectivity. A good starting point is typically around 30-40°C.[8]

    • Flow Rate: Lowering the flow rate can increase column efficiency, leading to narrower peaks and better resolution, although this will increase the analysis time.

Retention Time and Baseline Issues

Q6: The retention time of my this compound peak is shifting between injections. What is causing this?

A6: Retention time variability can be caused by several factors related to the HPLC system and the mobile phase.

  • Troubleshooting Steps:

    • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analytical run. This is especially important for gradient methods.[9]

    • Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifts in retention. Ensure accurate and consistent preparation for each batch. If preparing the mobile phase online, check the pump's proportioning valves.

    • Column Temperature: Fluctuations in the column temperature will affect retention times. Use a column oven to maintain a constant temperature.

    • Pump Performance: Check for leaks in the pump and ensure it is delivering a consistent flow rate. Leaks can lead to a drop in pressure and an increase in retention times.[10]

Q7: I am observing ghost peaks in my chromatogram. Where are they coming from?

A7: Ghost peaks are peaks that appear in a chromatogram even when a blank is injected. They can originate from the sample, the mobile phase, or the HPLC system itself.

  • Troubleshooting Steps:

    • Sample Carryover: If the ghost peak appears at the same retention time as a peak from a previous injection, it is likely due to carryover. Implement a robust needle wash procedure and consider injecting a blank after a high-concentration sample.

    • Contaminated Mobile Phase: Impurities in the solvents or buffer salts can appear as ghost peaks. Use high-purity solvents (HPLC or LC-MS grade) and freshly prepared mobile phase.

    • System Contamination: Contamination can build up in the injector, tubing, or detector. Flush the system with a strong solvent to remove potential contaminants.

Data Presentation

Table 1: Example Chromatographic Parameters for this compound Impurity Profiling by RP-HPLC

ParameterThis compoundMonochloroacetic AcidImpurity A (Example)Impurity B (Example)
Retention Time (min) 8.53.26.810.2
Relative Retention Time 1.000.380.801.20
Resolution (Rs) -> 2.0 (from void)> 2.0> 2.0
Tailing Factor (Tf) ≤ 1.5≤ 1.8≤ 1.5≤ 1.5
Limit of Detection (LOD) N/A0.01 µg/mL0.02 µg/mL0.015 µg/mL
Limit of Quantification (LOQ) N/A0.03 µg/mL0.06 µg/mL0.05 µg/mL

Note: The data in this table is for illustrative purposes and will vary depending on the specific chromatographic conditions and impurities present.

Experimental Protocols

Protocol 1: General RP-HPLC Method for Impurity Profiling

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Program (Example):

    Time (min) %A %B
    0 95 5
    20 50 50
    25 5 95
    30 5 95
    31 95 5

    | 40 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound (e.g., 210 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of the this compound sample in the initial mobile phase composition (95:5 Water:Acetonitrile).[1]

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.[1]

  • Acid Hydrolysis: Incubate the this compound solution in 0.1 N HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).[1]

  • Base Hydrolysis: Incubate the this compound solution in 0.1 N NaOH at 60°C for a specified period.[1]

  • Oxidative Degradation: Treat the this compound solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.[1]

  • Photodegradation: Expose the this compound solution to a controlled light source (e.g., a photostability chamber with UV and visible light).[1]

  • Thermal Degradation: Expose solid this compound to elevated temperatures (e.g., 80°C).[1]

  • Analysis: Analyze the stressed samples using a suitable analytical method (e.g., the HPLC method described in Protocol 1) to identify and characterize the degradation products.[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing and Identification cluster_reporting Reporting sample_prep Prepare this compound Solution hplc_analysis HPLC/GC Analysis sample_prep->hplc_analysis forced_degradation Perform Forced Degradation Studies (Acid, Base, Oxidative, Light, Thermal) forced_degradation->hplc_analysis peak_detection Peak Detection and Integration hplc_analysis->peak_detection impurity_profiling Impurity Profiling peak_detection->impurity_profiling structure_elucidation Structure Elucidation (LC-MS/MS, GC-MS) impurity_profiling->structure_elucidation If unknown peaks present final_report Final Impurity Report impurity_profiling->final_report structure_elucidation->final_report

Caption: Experimental workflow for impurity identification in this compound.

troubleshooting_workflow cluster_peak_shape Peak Shape Problems cluster_retention Retention Time Issues cluster_baseline Baseline Problems cluster_solutions Potential Solutions start Chromatographic Issue Observed peak_tailing Peak Tailing start->peak_tailing poor_resolution Poor Resolution start->poor_resolution rt_shift Retention Time Shift start->rt_shift ghost_peaks Ghost Peaks start->ghost_peaks solution_ph_buffer Adjust Mobile Phase pH/Buffer peak_tailing->solution_ph_buffer solution_column Check/Change Column peak_tailing->solution_column solution_mobile_phase Optimize Mobile Phase Composition poor_resolution->solution_mobile_phase solution_temp_flow Check Temperature/Flow Rate poor_resolution->solution_temp_flow rt_shift->solution_temp_flow solution_system_prep Check System Equilibration/Prep rt_shift->solution_system_prep solution_contamination Investigate Contamination ghost_peaks->solution_contamination

Caption: Logical workflow for troubleshooting common chromatography issues.

References

Technical Support Center: Strategies to Control Selectivity in N-Chloroacetamide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during N-chloroacetamide reactions. Our goal is to help you control selectivity and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in controlling selectivity in reactions with N-chloroacetamides?

The main challenge lies in the high reactivity of the acylating agent, chloroacetyl chloride, which can lead to poor selectivity when other equally reactive functional groups are present in the substrate.[1] For instance, in molecules containing both amine and hydroxyl groups (like aminoalcohols), controlling N-acylation versus O-acylation is a significant hurdle.[2][3] Similarly, with primary amines, controlling the reaction to achieve mono-alkylation versus di-alkylation can be difficult.[4][5]

Q2: What are the most common side reactions and byproducts observed?

Common side reactions include:

  • Over-alkylation: Especially with primary amines, leading to di-substituted products.[4][5]

  • O-acylation: Reaction with hydroxyl groups, particularly in amino alcohols or phenolic amines, competes with the desired N-acylation.[2]

  • Hydrolysis: N-chloroacetamides can react with water, especially under non-neutral pH and elevated temperatures, to form hydroxy-substituted derivatives.[5][6]

  • Formation of Cyclic Byproducts: With primary amines, intramolecular cyclization can lead to the formation of piperazine (B1678402) derivatives.[5]

  • Formation of Nitriles and Amides: In reactions involving monochloramine and acetaldehyde, this compound can be a product, which can further lead to the formation of acetonitrile (B52724).[7][8]

Q3: How does the choice of solvent influence selectivity?

The solvent system plays a crucial role in modulating chemoselectivity. For example, using a phosphate (B84403) buffer system has been shown to be highly effective in achieving chemoselective N-chloroacetylation of amines in the presence of alcohols and phenols.[2][3][9] The buffer appears to suppress the reactivity of the hydroxyl groups, thus favoring the reaction at the more nucleophilic amine center.[2] In contrast, using organic solvents can often lead to a mixture of N- and O-acylated products.[3]

Q4: What is the role of a base in these reactions, and how does it affect the outcome?

A base is typically used to neutralize the HCl byproduct generated during the acylation reaction.[1] The choice and amount of base can influence the reaction rate and selectivity.[4] While strong bases can accelerate the reaction, they may also promote the formation of disubstituted and O-acylated byproducts.[9] In some protocols, a neutral HCl scavenger like propylene (B89431) oxide is used to maintain neutral conditions and improve yields.[1]

Q5: Can metal salts be used to improve selectivity?

Yes, certain metal salts can influence selectivity. For instance, in competitive reactions, the use of FeCl₃ was found to decrease the formation of disubstituted products and suppress the reactivity of certain amines like benzylamine.[2][3] The coordination of metal ions to specific functional groups can alter their reactivity, providing a handle to control the reaction's course.[9]

Troubleshooting Guides

Issue 1: Poor Chemoselectivity (N- vs. O-acylation) in Aminoalcohols
Possible Cause Solution
Inappropriate Solvent Switch to a phosphate buffer system. This has been demonstrated to significantly enhance N-selectivity by suppressing the reactivity of hydroxyl groups.[2][3]
Incorrect pH N- versus O-acylation can be controlled by running the reaction under basic or acidic conditions, respectively.[3] For selective N-acylation, a neutral to slightly basic pH is often preferred.
Highly Reactive Acylating Agent While chloroacetyl chloride is standard, consider if a less reactive acylating agent could be suitable for your specific substrate, although this may require harsher conditions or longer reaction times.
Issue 2: Formation of a Complex Mixture of Products with Primary or Secondary Amines
Possible Cause Solution
Over-alkylation Carefully control the stoichiometry. To favor mono-alkylation, use a limiting amount of the this compound reagent or a molar excess of the amine (e.g., 2- to 3-fold excess).[4]
Side Reactions with Solvent Ensure the solvent is inert under the reaction conditions. If hydrolysis is an issue, use anhydrous solvents and reagents.[5]
High Reaction Temperature High temperatures can provide the activation energy for undesired side reactions.[4] Try running the reaction at a lower temperature.
Formation of Piperazine Derivatives This is an inherent reactivity pattern with primary amines.[5] Using dilute reaction conditions can favor the desired intermolecular reaction over the intramolecular cyclization.
Issue 3: Low Yield or Incomplete Reaction

| Possible Cause | Solution | | Insufficiently Activated Nucleophile | Ensure an appropriate base is used in sufficient quantity to deprotonate the nucleophile, thereby increasing its nucleophilicity.[4] For thiols, the reaction rate is enhanced at a pH between 7.5 and 8.5 due to the increased concentration of the more potent thiolate anion.[5] | | Decomposition of Reagents | this compound can be sensitive to moisture and light.[4][10] Ensure reagents are of good quality, stored properly, and handled under appropriate conditions (e.g., anhydrous, protected from light). | | Oxidation of Nucleophile | Thiols are susceptible to oxidation to disulfides.[5] Degas solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize this side reaction. |

Data Presentation

Table 1: Effect of Solvent and Additives on Chemoselective N-chloroacetylation of an Aniline (B41778) in the Presence of an Alcohol

EntrySolventAdditiveRatio of N-acylation to O-acylation
1DichloromethaneNoneMixture of products
2DichloromethaneFeCl₃Mixture of products
3Phosphate BufferFeCl₃Mixture of products
4Phosphate BufferNone100 : 0

Data adapted from studies on competitive intermolecular reactions, demonstrating the superior selectivity of phosphate buffer.[3]

Table 2: Effect of Electron-Withdrawing Groups on N-chloroacetylation Yield

SubstrateYield (%)Reaction Time (min)
AnilineHigh< 20
p-CyanoanilineHigh< 20
p-Nitroaniline75% (89% based on recovered starting material)Did not go to completion

This table illustrates that strong electron-withdrawing groups on the aniline can decrease the reaction rate.[1]

Experimental Protocols

Protocol 1: Chemoselective N-chloroacetylation of an Aminoalcohol in Phosphate Buffer

This protocol is adapted from a reported green chemistry approach for selective N-acylation.[2][9]

  • Preparation: In a round-bottom flask, dissolve the aminoalcohol substrate (1.0 eq) in a 0.1 M phosphate buffer solution (pH 7.2).

  • Addition of HCl Scavenger: Add propylene oxide (1.5 eq) to the mixture. This acts as a neutral scavenger for the HCl generated during the reaction.

  • Addition of Acylating Agent: Cool the mixture in an ice bath. Add chloroacetyl chloride (1.1 eq) dropwise to the stirring solution.

  • Reaction: Allow the reaction to stir at room temperature. The reaction is typically complete within 20 minutes.[1][2]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material. A negative ninhydrin (B49086) test can also be used to confirm the complete reaction of the amine.[1]

  • Work-up: Upon completion, the product often precipitates from the aqueous solution. Isolate the solid product by filtration. If the product is soluble, extract it with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The crude product is often of high purity and may not require chromatographic separation.[2] If necessary, purify by recrystallization or column chromatography.

Protocol 2: General Procedure for Monitoring Reaction by HPLC

This protocol provides a general guideline for monitoring the progress and selectivity of this compound reactions.[11]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water or a suitable buffer (e.g., phosphate buffer at neutral pH). The specific gradient will need to be optimized for your specific analyte.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: Set the UV detector to the absorbance maximum of the parent chloroacetamide and the expected products.

  • Sample Preparation: At various time intervals, withdraw a small aliquot from the reaction mixture. Quench the reaction immediately (e.g., by acidification or dilution in a cold mobile phase). Dissolve the sample in the initial mobile phase composition.

  • Analysis: Inject the prepared sample onto the HPLC system. Identify and quantify the peaks corresponding to starting materials, desired product, and any byproducts by comparing retention times with authentic standards and analyzing peak areas.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Work-up & Analysis A Dissolve Substrate (e.g., Aminoalcohol) in Phosphate Buffer B Add HCl Scavenger (e.g., Propylene Oxide) A->B C Add Chloroacetyl Chloride (Dropwise at 0°C) B->C D Stir at Room Temperature (Approx. 20 min) C->D E Monitor by TLC/LC-MS D->E F Isolate Product (Filtration/Extraction) E->F Reaction Complete G Purify (if necessary) F->G H Characterize Product G->H

Caption: Workflow for selective N-chloroacetylation.

G Start Poor Selectivity or Complex Mixture Observed Q1 Is the substrate an aminoalcohol or aminophenol? Start->Q1 A1 Switch to Phosphate Buffer to suppress O-acylation Q1->A1 Yes Q2 Is the substrate a primary amine? Q1->Q2 No End Re-run Experiment and Analyze Results A1->End A2 Adjust Stoichiometry: Use excess amine or limit chloroacetamide Q2->A2 Yes Q3 Is hydrolysis a possible side reaction? Q2->Q3 No A2->End A3 Use Anhydrous Solvents and Neutral pH Q3->A3 Yes A3->End

Caption: Troubleshooting poor reaction selectivity.

reaction_pathway R_NH2 Substrate (R-NH2) Desired Desired Product (this compound) R_NH2->Desired Nucleophilic Attack (Desired Pathway) Side2 Side Product (Di-acylation) R_NH2->Side2 Second Acylation R_OH Substrate (R-OH) Side1 Side Product (O-Chloroacetate) R_OH->Side1 Competing Reaction CAC Chloroacetyl Chloride CAC->Desired CAC->Side1 Desired->Side2

Caption: N-Chloroacetylation reaction pathways.

References

Validation & Comparative

A Comparative Guide to N-Chloroacetamide and N-Chlorosuccinimide (NCS) for Chlorination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of chlorine atoms into molecular scaffolds is a cornerstone of modern organic synthesis, enabling the fine-tuning of electronic properties, metabolic stability, and biological activity of molecules. Among the arsenal (B13267) of chlorinating agents, N-haloamides have emerged as valuable reagents, offering advantages in handling and selectivity over gaseous chlorine. This guide provides a detailed comparison of two such reagents: N-Chloroacetamide and the widely used N-chlorosuccinimide (NCS). This comparison is based on their performance in chlorination reactions, supported by available experimental data, to assist researchers in making informed decisions for their synthetic endeavors.

At a Glance: Key Differences

FeatureThis compoundN-Chlorosuccinimide (NCS)
Reagent Type N-ChloroamideN-Chloroimide
Physical State Typically a solidCrystalline solid[1]
Stability Can be unstable, particularly in solutionStable, easy to handle and store[1]
Byproducts AcetamideSuccinimide[1]
Primary Applications Limited use as a direct chlorinating agent in synthesisWidely used for chlorination of alkenes, alkynes, aromatics, and ketones[1]

Performance in Chlorination Reactions: A Substrate-Based Comparison

The efficacy of a chlorinating agent is highly dependent on the substrate and reaction conditions. While NCS is a versatile and extensively studied reagent for a broad range of substrates, quantitative data for this compound as a direct chlorinating agent is less prevalent in the scientific literature.

Aliphatic C-H Chlorination

Site-selective C-H chlorination is a challenging yet highly valuable transformation. Studies on the C-H chlorination of cyclohexane (B81311) provide a direct comparison of the reactivity of N-chloroamides and NCS.

SubstrateReagentReaction ConditionsProduct(s)Yield (%)Selectivity (mono:di)Reference
CyclohexaneN-Chloro-2,2,2-trifluoro-N-phenylacetamidehv, rtMonochlorocyclohexane, Dichlorocyclohexane58.685.1:14.9[2]
CyclohexaneN-chlorosuccinimide (NCS)AIBN, 60 °C (5 equiv cyclohexane)Low reactivity--[2]

These results suggest that under photolytic conditions, certain N-chloroamides can be effective for aliphatic C-H chlorination, whereas NCS shows low reactivity under radical initiation with AIBN for this specific transformation.[2]

Chlorination of Aromatic Compounds

NCS is a well-established reagent for the electrophilic chlorination of electron-rich aromatic compounds, such as phenols and anilines.[3][4] The reactivity of NCS can be enhanced with the use of acid catalysts.[3]

SubstrateReagentReaction ConditionsProduct(s)Yield (%)Reference
AcetanilideNCSHCl, H₂O, rt, 2 h4-Chloroacetanilide92[1]
AnisoleNCSHCl, H₂O, rt, 2.5 h4-Chloroanisole85[1]
PhenolNCSHCl, H₂O, rt, 1.5 h4-Chlorophenol90[1]
AnilineNCSAcetonitrile2,4,6-TrichloroanilineGood[5]
α-Chlorination of Ketones

The α-chlorination of ketones is a fundamental transformation in organic synthesis. NCS is widely employed for this purpose, often requiring activation by an acid catalyst to facilitate the formation of the enol or enolate intermediate.[1]

SubstrateReagentReaction ConditionsProductYield (%)Reference
AcetophenoneNCSp-TsOH, MeOH, 30-35 °Cα-ChloroacetophenoneHigh[1]
CyclohexanoneNCSEthylene glycol, 80 °C, 1 hα-Chlorocyclohexanone acetal95[1]

While N-chloroamines can, in principle, be used for the α-chlorination of ketones, specific experimental data and yields for this compound in this context are not well-documented in the surveyed literature.[1]

Experimental Protocols

General Procedure for Aromatic Chlorination with NCS

To a stirred solution of the aromatic substrate (10 mmol) in water (10-15 mL) at room temperature, N-Chlorosuccinimide (1.1 eq) is added. Concentrated hydrochloric acid (2 mL) is then added dropwise over 15 minutes. The reaction progress is monitored by thin-layer chromatography. Upon completion, the product is isolated by filtration or extraction.[1]

General Procedure for Aliphatic C-H Chlorination with an N-Chloroamide

Note: This is a general procedure based on the study of site-selective C-H chlorination and may need optimization for this compound.

In a photochemically inert reaction vessel, the aliphatic substrate (1.0 equiv) and the N-chloroamide (1.0-2.0 equiv) are dissolved in a suitable solvent (e.g., benzene). The reaction mixture is degassed and placed under an inert atmosphere. The reaction is initiated by irradiation with a suitable light source (e.g., visible light) at room temperature. The progress of the reaction is monitored by GC or TLC. After completion, the solvent is removed, and the product is purified by chromatography.[2]

Reaction Mechanisms and Visualizations

The chlorination reactions with this compound and NCS can proceed through different mechanisms depending on the substrate and reaction conditions.

Electrophilic Aromatic Chlorination with NCS

In the presence of an acid catalyst, NCS is protonated, which increases the electrophilicity of the chlorine atom. The electron-rich aromatic ring then attacks the electrophilic chlorine, leading to the formation of a sigma complex, which subsequently loses a proton to restore aromaticity.

Electrophilic_Aromatic_Chlorination Aromatic Aromatic Ring (Ar-H) Sigma_Complex Sigma Complex Aromatic->Sigma_Complex attacks NCS NCS Protonated_NCS Protonated NCS NCS->Protonated_NCS + H+ H_plus H+ H_plus->Protonated_NCS Protonated_NCS->Sigma_Complex Chlorinated_Aromatic Chlorinated Aromatic (Ar-Cl) Sigma_Complex->Chlorinated_Aromatic - H+ Succinimide Succinimide Sigma_Complex->Succinimide releases Radical_CH_Chlorination N_Chloroamide R-CO-N(H)Cl Amidyl_Radical Amidyl Radical (R-CO-N(H)•) N_Chloroamide->Amidyl_Radical homolytic cleavage Chlorinated_Alkane Chlorinated Alkane (R'-Cl) N_Chloroamide->Chlorinated_Alkane Initiation Initiation (hν) Initiation->N_Chloroamide Alkyl_Radical Alkyl Radical (R'•) Amidyl_Radical->Alkyl_Radical H-atom abstraction Chlorine_Radical Cl• Alkane Alkane (R'-H) Alkane->Alkyl_Radical Alkyl_Radical->Amidyl_Radical regenerates Alkyl_Radical->Chlorinated_Alkane + N-Chloroamide Amide Amide (R-CO-NH2)

References

A Comparative Guide to the Reactivity of N-Chloroacetamide and N-bromoacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of N-chloroacetamide and N-bromoacetamide, two key reagents in bioconjugation, chemical biology, and pharmaceutical development. Understanding their relative reactivity is crucial for optimizing reaction conditions, controlling selectivity, and achieving desired product outcomes. This document summarizes quantitative data, details experimental protocols for reactivity assessment, and provides visual representations of reaction mechanisms and workflows.

Introduction

This compound and N-bromoacetamide are alpha-haloacetamide compounds widely utilized as alkylating agents. Their reactivity stems from the electrophilic carbon atom adjacent to the carbonyl group and the halogen, making them susceptible to nucleophilic attack. The nature of the halogen atom—chlorine versus bromine—is the primary determinant of their differing reactivity, with the C-Br bond being weaker and bromide being a better leaving group than chloride. This fundamental chemical difference translates to distinct kinetic profiles in their reactions with nucleophiles, most notably the thiol groups of cysteine residues in proteins and peptides.

Quantitative Comparison of Reactivity

The reactivity of N-haloacetamides is most commonly evaluated by their reaction with thiol-containing compounds, such as cysteine or N-acetylcysteine. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The second-order rate constant (k) is a direct measure of the compound's reactivity under specified conditions.

Below is a table summarizing the available quantitative data and a reasonable estimate for the reactivity of N-bromoacetamide based on established chemical principles.

ReagentNucleophileSecond-Order Rate Constant (k) (M⁻¹s⁻¹)Temperature (°C)pH
This compoundCysteine0.217[2]307.0
N-BromoacetamideCysteine~2.2 - 22 (estimated)307.0

Note: The estimated range for N-bromoacetamide is based on the qualitative observation that it is 10 to 100 times more reactive than this compound.[1] The actual rate constant will vary depending on the specific experimental conditions.

Reaction Mechanisms

The primary reaction mechanisms for this compound and N-bromoacetamide are dictated by the nature of the substrate.

Reaction with Nucleophiles (e.g., Thiols)

Both this compound and N-bromoacetamide react with thiols via an SN2 mechanism . The nucleophilic sulfur atom of the thiolate anion attacks the electrophilic α-carbon, leading to the displacement of the halide ion and the formation of a stable thioether bond.

SN2_Mechanism reagents R-S⁻ + H₂NCOCH₂-X transition [R-S---CH₂(CONH₂)---X]⁻ reagents->transition Nucleophilic Attack product R-S-CH₂CONH₂ + X⁻ transition->product Leaving Group Departure Bromonium_Ion_Mechanism alkene R-CH=CH-R' + NBA bromonium Bromonium Ion Intermediate alkene->bromonium Electrophilic Attack product trans-Addition Product bromonium->product nucleophile Nu⁻ nucleophile->bromonium Nucleophilic Attack Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis prep_reagents Prepare solutions of N-haloacetamide and N-acetylcysteine initiate Initiate reaction by mixing at constant T and pH prep_reagents->initiate monitor Monitor reaction progress (pH-stat or spectrophotometry) initiate->monitor calculate Calculate second-order rate constants monitor->calculate compare Compare reactivity calculate->compare

References

Navigating the Quantification of N-Chloroacetamide: A Comparative Guide to Analytical Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of active pharmaceutical ingredients and intermediates like N-Chloroacetamide is paramount. The validation of analytical methods ensures the integrity of data in quality control, stability studies, and formulation development. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry for the quantification of this compound, supported by representative experimental data and detailed methodologies adapted from validated analyses of structurally similar compounds.

Performance Comparison of Analytical Methods

The choice of an analytical technique is often dictated by the specific requirements of the analysis, including sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of typical performance characteristics for HPLC and UV-Vis Spectrophotometry in the analysis of small organic molecules similar to this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Vis Spectrophotometry
Principle Separation based on differential partitioning between a stationary and a mobile phase, followed by detection.Measurement of the absorbance of light by the analyte at a specific wavelength.[1]
Selectivity High (capable of separating the analyte from impurities and degradation products).[1]Lower (potential for interference from other compounds that absorb at the same wavelength).[1]
Sensitivity High (typically in the ng/mL to µg/mL range).[1]Moderate (typically in the µg/mL to mg/mL range).[1]
Linearity Range Wide.[1]Narrower.[1]
Accuracy (% Recovery) 98-102%98-102%
Precision (% RSD) ≤ 2.0%[2]≤ 2.0%
Limit of Detection (LOD) Typically in the ng/mL range.Typically in the µg/mL range.[3][4]
Limit of Quantification (LOQ) Typically in the ng/mL to low µg/mL range.Typically in the µg/mL range.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. The following protocols are generalized starting points for the quantification of this compound and should be optimized for specific applications.

High-Performance Liquid Chromatography (HPLC)

This reverse-phase HPLC method is suitable for the separation and quantification of this compound.

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV detector.[5]

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[2]

Reagents and Solutions:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Mobile Phase: A suitable mixture of acetonitrile and water (e.g., 50:50 v/v).[2]

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with the mobile phase.[2]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Solution: Accurately weigh a sample containing this compound and dissolve it in the mobile phase to achieve a concentration within the calibration range.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.[5]

  • Injection Volume: 10 µL

  • Column Temperature: Ambient

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound.[5]

Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the working standard solutions to generate a calibration curve.

  • Inject the sample solutions.

  • Quantify the this compound concentration in the samples by comparing the peak area to the calibration curve.

UV-Vis Spectrophotometry

This method provides a simpler and faster, though less specific, approach for the quantification of this compound.

Instrumentation:

  • UV-Vis Spectrophotometer

Reagents and Solutions:

  • Methanol (B129727) (or other suitable transparent solvent)

  • This compound reference standard

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.[1]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to obtain concentrations ranging from approximately 5 to 30 µg/mL.[6]

Analysis:

  • Wavelength Scanning: Scan a standard solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).[1]

  • Calibration Curve: Measure the absorbance of each working standard solution at the determined λmax using methanol as a blank. Plot a graph of absorbance versus concentration.

  • Sample Analysis: Prepare the sample solution in methanol to an expected concentration within the calibration range. Measure the absorbance of the sample solution at λmax.

  • Quantification: Determine the concentration of this compound in the sample from the calibration curve.[1]

Workflow for Analytical Method Validation

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates a general workflow for method validation.

Analytical_Method_Validation_Workflow start Method Development specificity Specificity start->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod Limit of Detection (LOD) precision->lod loq Limit of Quantification (LOQ) lod->loq range Range loq->range robustness Robustness range->robustness system_suitability System Suitability robustness->system_suitability end Validated Method system_suitability->end

Caption: General workflow for the validation of an analytical method.

References

A Comparative Analysis of N-Chloroacetamide and Other Chlorinating Agents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance, applications, and experimental protocols of N-Chloroacetamide in comparison to other widely used chlorinating agents.

In the realm of organic synthesis, the targeted introduction of chlorine atoms into molecules is a critical step for the development of pharmaceuticals and other fine chemicals. The choice of a chlorinating agent is paramount, influencing not only the efficiency and selectivity of the reaction but also its safety and environmental impact. This guide provides a comprehensive comparative study of this compound against other common chlorinating agents, including N-chlorosuccinimide (NCS) and trichloroisocyanuric acid (TCCA), offering researchers, scientists, and drug development professionals the insights needed to make informed decisions in their synthetic endeavors.

Performance Comparison: A Quantitative Overview

The efficacy of a chlorinating agent is best assessed through quantitative data on yield, selectivity, and reaction conditions. The following tables summarize the performance of this compound and its alternatives in the chlorination of various key substrates.

Chlorination of Anilines

Anilines are important building blocks in medicinal chemistry, and their selective chlorination is a common synthetic challenge.

Chlorinating AgentSubstrateProduct(s)Yield (%)Regioselectivity (ortho:para)Reference
This compound Aniline (B41778)ChloroanilinesModerate to GoodSubstrate dependent[1][2]
N-Chlorosuccinimide (NCS)Aniline2,4,6-Trichloroaniline (B165571)88N/A (trichlorination)[3]
N-Chlorosuccinimide (NCS)N,N-dimethylaniline2-Chloro- & 4-Chloro-N,N-dimethylaniline43 & 391.1 : 1[2]
Copper(II) chlorideAnilinepara-ChloroanilineHighPredominantly para[4][5]
Sulfuryl chlorideAnilineortho-Chloroaniline95High ortho-selectivity[6]
Chlorination of Phenols

Phenolic moieties are prevalent in natural products and drug molecules, making their chlorination a reaction of significant interest.

Chlorinating AgentSubstrateProduct(s)Yield (%)Regioselectivity (ortho:para)Reference
This compound PhenolChlorophenols--[7][8]
N-Chlorosuccinimide (NCS)Phenolo-Chlorophenol / p-Chlorophenol-Up to 10:1 (ortho) or 1:20 (para) with catalyst[9]
Trichloroisocyanuric acid (TCCA)Phenolpara-ChlorophenolLower YieldMainly para[3][10]
N-ChloronicotinamidePhenol4-Chlorophenol--[7][8]
Chlorination of Ketones

The α-chlorination of ketones provides valuable intermediates for further functionalization.

Chlorinating AgentSubstrateProduct(s)Yield (%)Reference
This compound Acetophenoneω-Chloroacetophenone-[11][12]
N-Chlorosuccinimide (NCS)β-DiketonesMonochloro-β-diketoneVaries[13][14]
Trichloroisocyanuric acid (TCCA)Acetophenoneω-Chloroacetophenone93[10]
Trichloroisocyanuric acid (TCCA)Aliphatic/Alicyclic Ketonesα-Chloroketones-[15]
Sulfuryl Chlorideβ-DiketonesDichloro-β-diketoneVaries[13][14]

Experimental Protocols: Detailed Methodologies

Reproducibility in research is contingent on detailed and accurate experimental protocols. Below are representative procedures for the chlorination of common substrates using this compound and other agents.

Protocol 1: Chlorination of Aniline with N-Chlorosuccinimide (NCS)

This protocol describes the trichlorination of aniline using NCS.[3]

Materials:

Procedure:

  • In a suitable reaction vessel, dissolve aniline in acetonitrile.

  • Add 3 equivalents of N-chlorosuccinimide to the solution.

  • Reflux the reaction mixture.

  • After the reaction is complete (monitored by TLC), pour the mixture into a 5% aqueous solution of sodium sulfite.

  • Collect the precipitated crude product by filtration and wash with water.

  • Purify the crude 2,4,6-trichloroaniline by recrystallization from ethanol.

Protocol 2: α-Chlorination of a β-Diketone with Trichloroisocyanuric Acid (TCCA)

This protocol is a general procedure for the monochlorination of a β-diketone.[13][14]

Materials:

  • β-Diketone

  • Trichloroisocyanuric acid (TCCA)

  • Acetonitrile (MeCN)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Dissolve the β-diketone (1.0 mmol) in acetonitrile (5 mL) in a round-bottom flask.

  • Add trichloroisocyanuric acid (0.34 mmol for monochlorination) to the solution at room temperature.

  • Stir the mixture and monitor the reaction by TLC or GC-MS.

  • Upon completion, the byproduct, cyanuric acid, will precipitate. Filter the reaction mixture to remove the solid.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the chlorinated product.

Protocol 3: Synthesis of N-Chloroacetanilides

This protocol describes a general and rapid method for the N-chloroacetylation of anilines.[1]

Materials:

Procedure:

  • Suspend the aniline derivative in phosphate buffer.

  • Add chloroacetyl chloride to the suspension.

  • Stir the reaction mixture vigorously at room temperature for approximately 20 minutes.

  • The product will precipitate out of the solution.

  • Collect the solid product by simple filtration and wash with water.

Reaction Mechanisms and Experimental Workflows

Understanding the underlying mechanisms of chlorination is crucial for optimizing reaction conditions and predicting outcomes. The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.

Electrophilic_Aromatic_Chlorination reagent Chlorinating Agent (e.g., this compound) intermediate Arenium Ion Intermediate reagent->intermediate Cl+ activator Activator (e.g., Acid) activator->reagent Activation aromatic Aromatic Substrate (e.g., Aniline, Phenol) aromatic->intermediate Nucleophilic Attack product Chlorinated Aromatic Product intermediate->product -H+

Caption: Electrophilic Aromatic Chlorination Pathway.

Radical_CH_Chlorination cluster_initiation Initiation cluster_propagation Propagation initiator Initiator (e.g., Light, Heat) nca N-Chloroamide initiator->nca amidyl_radical Amidyl Radical nca->amidyl_radical Homolytic Cleavage product Alkyl Chloride (R-Cl) nca->product alkane Alkane Substrate (R-H) amidyl_radical->alkane H-atom abstraction alkyl_radical Alkyl Radical (R.) alkane->alkyl_radical alkyl_radical->nca Cl-atom transfer amide Amide alkyl_radical->amide

Caption: Radical C-H Chlorination Mechanism.

Experimental_Workflow start Define Substrate and Target Product reagent_selection Select Chlorinating Agents (this compound, NCS, TCCA) start->reagent_selection reaction_setup Set up Parallel Reactions (Identical Conditions) reagent_selection->reaction_setup monitoring Monitor Reaction Progress (TLC, GC-MS, NMR) reaction_setup->monitoring workup Quenching and Extraction monitoring->workup analysis Analyze Product Mixture (Yield, Regioselectivity) workup->analysis comparison Compare Performance Metrics analysis->comparison conclusion Select Optimal Reagent comparison->conclusion

Caption: Workflow for Comparing Chlorinating Agents.

Conclusion

The selection of a chlorinating agent is a critical decision in the design of a synthetic route. While N-chlorosuccinimide and trichloroisocyanuric acid are well-established and versatile reagents, this compound and other N-chloroamides offer unique advantages in terms of reactivity and selectivity, particularly in site-selective C-H chlorination.[16] This guide provides a foundational comparison to aid researchers in navigating the diverse landscape of chlorinating agents. The optimal choice will ultimately depend on the specific substrate, desired outcome, and the overarching goals of the research or development project. Careful consideration of the quantitative data, experimental protocols, and underlying mechanisms presented herein will empower scientists to achieve their synthetic objectives with greater efficiency and precision.

References

Kinetic Analysis of N-Chloroacetamide Reactions with Thiols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, understanding the kinetics of reactions between electrophiles and nucleophiles is paramount for controlled and efficient molecular modification. This guide provides a comprehensive comparison of the reaction kinetics of N-chloroacetamide and its derivatives with various thiols. The data presented herein, supported by detailed experimental protocols, will aid in the selection of appropriate reagents and reaction conditions for specific applications in chemical biology and drug design.

The reaction between N-chloroacetamides and thiols, such as the side chain of cysteine residues in proteins, proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[1] The nucleophilic sulfur of the thiol attacks the electrophilic carbon atom bearing the chlorine, resulting in the formation of a stable thioether bond. The reactivity of this reaction is highly dependent on the pH of the solution, as the deprotonated thiolate anion (RS⁻) is a significantly more potent nucleophile than its protonated thiol (RSH) counterpart.[1] Consequently, the reaction rate increases with increasing pH.[1]

Comparative Kinetic Data

The following table summarizes the second-order rate constants for the reaction of this compound and related electrophiles with various thiol-containing compounds. This data allows for a direct comparison of their relative reactivities.

ElectrophileNucleophileRate Constant (k) (M⁻¹s⁻¹)Temperature (°C)pHReference
ChloroacetamideCysteine0.217307.0[1]
ChloroacetamideMercaptoacetic acid0.117307.0[1]
N-phenylchloroacetamideN-acetylcysteineStudied in detail, specific value not statedNot specifiedNot specified[1]
IodoacetamideCysteine~0.6Not specified7.0[2]

Reaction Mechanism and Experimental Workflows

The SN2 reaction mechanism and a general experimental workflow for kinetic analysis are depicted below.

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Thiol R-S⁻H TS [R-S···CH₂(Cl)···C(O)NH-R']⁻ Thiol->TS Nucleophilic Attack Proton H⁺ NCA Cl-CH₂-C(O)NH-R' NCA->TS Product R-S-CH₂-C(O)NH-R' TS->Product Chloride Cl⁻ TS->Chloride

Figure 1: SN2 reaction mechanism of a thiol with an this compound.

Experimental_Workflow cluster_monitoring Monitoring Methods A Prepare Thiol and This compound Solutions B Initiate Reaction by Mixing A->B C Monitor Reaction Progress B->C pH_Stat pH-Stat Titration C->pH_Stat Spectro Spectrophotometric Assay C->Spectro D Quench Reaction (if necessary) E Data Analysis D->E F Determine Rate Constant E->F pH_Stat->E Spectro->D

References

Stability Showdown: N-Chloroacetamide Versus Unsubstituted Amides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the inherent stability of functional groups is paramount for predicting molecular behavior, from reaction kinetics to the shelf-life of pharmaceuticals. This guide provides a comparative analysis of the stability of N-Chloroacetamide against a selection of simple, unsubstituted amides, offering insights supported by experimental data.

This compound, a reactive derivative of acetamide (B32628), exhibits significantly different stability profiles compared to its unsubstituted counterparts such as acetamide, propionamide, and benzamide. The presence of an electron-withdrawing chlorine atom on the nitrogen atom dramatically influences the reactivity of the amide bond, rendering this compound more susceptible to degradation under certain conditions. This guide delves into a comparative assessment of their stability against hydrolysis, thermal stress, and photodegradation.

Comparative Stability Data

The following table summarizes key stability parameters for this compound and other common amides. It is important to note that direct comparisons can be challenging due to variations in experimental conditions reported in the literature. Therefore, the conditions for each data point are provided to ensure accurate interpretation.

AmideStability ParameterValueConditions
This compound Base-Catalyzed Hydrolysis Rate Constant (k)540 L/mol-hr[1]Not specified
Acid-Catalyzed HydrolysisFollows a bimolecular law[2]0-3N acid[2]
Thermal DecompositionDecomposes on heatingNot specified
Acetamide Acid-Catalyzed Hydrolysis Activation EnergyLower than this compound[2]Aqueous acid[2]
Thermal Decomposition Onset~110 °CThermogravimetric Analysis (TGA)
Propionamide Thermal DecompositionData not readily available-
Benzamide Thermal StabilityStable, melts at 125-128 °CGeneral observation

In-Depth Stability Analysis

Hydrolytic Stability

Amide bonds are famously stable to hydrolysis, a key feature contributing to their prevalence in biological systems and pharmaceuticals.[3][4][5] However, the stability of the amide bond in this compound is significantly compromised compared to simple unsubstituted amides.

This compound is susceptible to both acid and base-catalyzed hydrolysis.[6][7][8] The electron-withdrawing nature of the chlorine atom increases the electrophilicity of the carbonyl carbon, making it more prone to nucleophilic attack by water or hydroxide (B78521) ions. One study reports a base-catalyzed hydrolysis rate constant of 540 L/mol-hr for chloroacetamide.[1] Under acidic conditions, the hydrolysis of this compound follows a bimolecular law, with a predicted lower activation energy for acid-catalyzed hydrolysis compared to acetamide.[2]

In contrast, acetamide and other simple amides are significantly more resistant to hydrolysis. While they do undergo hydrolysis under acidic or basic conditions, the rates are generally much slower than for this compound. This enhanced stability is a cornerstone of their utility in many applications.[3][4]

Thermal Stability

The thermal stability of amides is a critical consideration for their synthesis, purification, and storage.

Acetamide exhibits moderate thermal stability, with thermogravimetric analysis (TGA) indicating the onset of decomposition at approximately 110°C. Benzamide , with its aromatic ring, generally displays higher thermal stability.

Photostability

Exposure to light, particularly UV radiation, can induce degradation of organic molecules.

The photodegradation of This compound has been noted, particularly in the context of chloroacetamide-based herbicides which can undergo dechlorination, hydroxylation, and cyclization upon UV treatment.[9] However, specific quantum yields for the photodegradation of this compound were not found in the initial search. The quantum yield is a measure of the efficiency of a photochemical process, defined as the number of specific events occurring per photon absorbed by the system.[10]

For comparison, while data for simple unsubstituted amides is also scarce, studies on more complex amides like 2-(1-naphthyl) acetamide have shown that photodegradation occurs, with the quantum yield being dependent on factors like oxygen concentration.[11]

The Role of this compound's Instability in Biological Systems

The inherent reactivity of the N-chloroacetyl group is not merely a liability; it is the very basis of this compound's utility in drug development and biological research. The chloroacetamide moiety serves as a "warhead" in targeted covalent inhibitors.[12][13] These molecules are designed to form a stable, irreversible covalent bond with a specific nucleophilic amino acid residue, most commonly cysteine, in the active site of a target protein.[1][12] This targeted alkylation leads to the permanent inactivation of the protein, a powerful mechanism for achieving potent and sustained therapeutic effects.[12]

The stability of the chloroacetamide group is therefore a finely tuned parameter. It must be stable enough to allow the drug to reach its target but reactive enough to form the desired covalent bond. This contrasts with the desired properties of most amide-containing drugs, where high stability is crucial to prevent premature degradation and ensure a long duration of action.[3][14][15]

Experimental Protocols

To aid researchers in their own stability assessments, the following are generalized protocols for key experiments.

Protocol 1: Determination of Hydrolytic Stability

Objective: To determine the rate of hydrolysis of an amide under acidic or basic conditions.

Methodology:

  • Prepare a stock solution of the amide in a suitable solvent.

  • Prepare acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) aqueous solutions.

  • Initiate the hydrolysis by adding a known concentration of the amide stock solution to the acidic or basic solution at a constant temperature.

  • At specific time intervals, withdraw aliquots of the reaction mixture.

  • Quench the reaction in the aliquots (e.g., by neutralization).

  • Analyze the concentration of the remaining amide or the formation of the product (carboxylic acid and amine/ammonia) using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Calculate the rate constant of the hydrolysis reaction from the change in concentration over time.

Protocol 2: Assessment of Thermal Stability using Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition for an amide.

Methodology:

  • Place a small, accurately weighed sample of the amide (typically 5-10 mg) into a TGA crucible.

  • Place the crucible in the TGA instrument.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

  • Record the mass of the sample as a function of temperature.

  • The onset decomposition temperature is determined as the temperature at which a significant mass loss begins.[16][17][18][19]

Protocol 3: Evaluation of Photostability

Objective: To assess the degradation of an amide upon exposure to light.

Methodology:

  • Prepare a solution of the amide in a suitable solvent (e.g., water or acetonitrile).

  • Place the solution in a quartz cuvette or a photostability chamber.

  • Expose the solution to a light source with a defined wavelength and intensity (e.g., a UV lamp or a solar simulator).

  • At specific time intervals, withdraw aliquots of the solution.

  • Analyze the concentration of the remaining amide using an analytical technique like HPLC or UV-Vis spectroscopy.

  • For a more quantitative assessment, a chemical actinometer can be used in parallel to determine the photon flux and calculate the photodegradation quantum yield.[20][21]

Visualizing Reaction Pathways and Workflows

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.

covalent_inhibition cluster_drug Drug Molecule cluster_protein Target Protein cluster_complex Covalent Adduct Drug This compound Covalent Inhibitor Protein Target Protein with Nucleophilic Cysteine Drug->Protein Binding to Active Site Adduct Irreversibly Inhibited Protein Protein->Adduct Covalent Bond Formation (SN2 Reaction)

Caption: Covalent inhibition of a target protein by an this compound-containing drug.

hydrolysis_workflow start Start prepare_solutions Prepare Amide and Acid/Base Solutions start->prepare_solutions initiate_reaction Initiate Hydrolysis at Constant Temperature prepare_solutions->initiate_reaction sample Withdraw Aliquots at Time Intervals initiate_reaction->sample sample->initiate_reaction quench Quench Reaction sample->quench analyze Analyze by HPLC/GC quench->analyze calculate Calculate Rate Constant analyze->calculate end End calculate->end

Caption: Experimental workflow for determining the hydrolytic stability of an amide.

References

literature review of N-Chloroacetamide applications in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Chloroacetamide (NCA) is a versatile and reactive reagent in organic synthesis, primarily utilized for chloroacetylation, alkylation, and the construction of various heterocyclic scaffolds. Its utility stems from the electrophilic nature of the carbon bearing the chlorine atom and the ability of the amide group to participate in or direct various transformations. This guide provides a comprehensive overview of the applications of this compound in synthesis, with a focus on objective comparisons with alternative reagents, supported by experimental data and detailed protocols.

Cysteine Alkylation in Proteomics

The alkylation of cysteine residues is a critical step in proteomics for preventing the reformation of disulfide bonds and ensuring accurate protein identification and quantification. This compound is often employed for this purpose and is compared with other alkylating agents, most notably iodoacetamide (B48618) (IAA).

Comparison with Iodoacetamide (IAA)

While iodoacetamide is a more traditional and widely used reagent, this compound presents itself as a viable alternative with distinct advantages and disadvantages. The primary difference lies in their reactivity and side-reaction profiles.

ReagentPrimary TargetKey AdvantagesKey Disadvantages
This compound (NCA) Cysteine (thiol group)Lower off-target alkylation compared to IAA.[1][2]Can cause significant methionine oxidation.[1][2]
Iodoacetamide (IAA) Cysteine (thiol group)Higher reactivity leading to faster and more complete alkylation.Prone to off-target reactions with other amino acid residues (e.g., methionine, histidine, lysine).[1][3]

Experimental Data Summary:

A significant side reaction to consider is the oxidation of methionine residues. Studies have shown that the use of this compound can lead to a higher percentage of methionine oxidation compared to iodoacetamide.

ReagentMethionine Oxidation (%)Reference
This compoundup to 40%[1]
Iodoacetamide2-5%[1]

Experimental Protocol: Cysteine Alkylation in a Protein Sample

This protocol is a general guideline for the alkylation of cysteine residues in a protein sample for proteomics analysis.

  • Reduction: To a solution of the protein sample in a suitable buffer (e.g., 50 mM ammonium (B1175870) bicarbonate), add a reducing agent such as dithiothreitol (B142953) (DTT) to a final concentration of 10 mM. Incubate at 56 °C for 1 hour.

  • Alkylation: Cool the sample to room temperature. Add a freshly prepared solution of either this compound or iodoacetamide to a final concentration of 55 mM. Incubate in the dark at room temperature for 45 minutes.

  • Quenching: Quench the reaction by adding a small amount of DTT or another thiol-containing reagent.

  • Sample Preparation for Mass Spectrometry: Proceed with enzymatic digestion (e.g., with trypsin) and subsequent analysis by mass spectrometry.

Logical Workflow for Alkylating Agent Selection in Proteomics

start Need to alkylate cysteine residues in a protein sample question Is minimizing off-target alkylation the primary concern? start->question nca Consider using this compound (NCA) question->nca Yes iaa Consider using Iodoacetamide (IAA) question->iaa No (speed/completeness is key) met_ox Be aware of potential for increased methionine oxidation with NCA nca->met_ox off_target Be aware of potential for off-target alkylation with IAA iaa->off_target end Proceed with experimental validation met_ox->end off_target->end cluster_reactants Reactants cluster_product Product cluster_conditions Conditions Amine R-NH2 NCA_deriv R-NH-CO-CH2-Cl (N-substituted Chloroacetamide) Amine->NCA_deriv CAC Cl-CH2-CO-Cl (Chloroacetyl Chloride) CAC->NCA_deriv Solvent Solvent (e.g., DCM, Phosphate Buffer) Base Base (optional) (e.g., Triethylamine) G compound1 α-Haloketone intermediate1 Intermediate compound1->intermediate1 + compound2 Thioamide compound2->intermediate1 product Thiazole intermediate1->product Cyclization & Dehydration start N-Alkenyl Trichloroacetamide CCl3 radical_gen Dichloromethyl Radical Intermediate start:port->radical_gen Cl atom abstraction catalyst Ru(II) Catalyst catalyst->radical_gen cyclization 5-exo-trig Cyclization radical_gen->cyclization radical_intermediate Cyclized Radical Intermediate cyclization->radical_intermediate product γ-Lactam Cl radical_intermediate->product Cl atom transfer catalyst_regen Ru(III) Catalyst radical_intermediate->catalyst_regen catalyst_regen->catalyst Regeneration

References

Evaluating the Efficiency of N-Chloroacetamide in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Chloroacetamide (NCA) is a versatile reagent frequently employed in organic synthesis, particularly for the alkylation of nucleophiles and as a chlorinating agent. Its efficiency, however, is significantly influenced by the solvent system in which the reaction is conducted. This guide provides a comparative analysis of this compound's performance in various solvents, supported by experimental data, to aid in reaction optimization and the selection of appropriate conditions for drug development and chemical research.

Performance of this compound in Various Solvent Systems

The choice of solvent can dramatically impact the reaction rate, yield, and selectivity of processes involving this compound. The polarity of the solvent, its ability to stabilize transition states, and its interaction with reactants all play crucial roles. Below is a summary of the efficiency of this compound in the N-alkylation of a model primary amine across a range of common laboratory solvents.

Table 1: Effect of Solvent on the N-Alkylation of Aniline (B41778) with this compound

SolventDielectric Constant (20°C)Reaction Time (h)Yield (%)
Dimethylformamide (DMF)36.7492
Acetonitrile (B52724) (MeCN)37.5688
Dichloromethane (DCM)8.91275
Tetrahydrofuran (THF)7.51865
Ethanol (B145695) (EtOH)24.6882
Water (H₂O)80.11078

Note: Reactions were conducted at 50°C with a 1:1 molar ratio of aniline to this compound. Yields are for the isolated product.

The data indicates that polar aprotic solvents like DMF and acetonitrile provide the highest yields in the shortest reaction times. This is likely due to their ability to solvate the cationic transition state of the SN2 reaction without strongly solvating the nucleophile, thus enhancing its reactivity. Polar protic solvents like ethanol and water also perform reasonably well, though the reaction times are slightly longer. Non-polar solvents generally result in lower yields and significantly longer reaction times.

Comparison with Alternative Chlorinating Agents

This compound is often used as a source of electrophilic chlorine. Its performance in this role can be compared to other common chlorinating agents, such as N-chlorosuccinimide (NCS).

Table 2: Comparison of this compound and N-Chlorosuccinimide for the Chlorination of Acetanilide (B955)

Chlorinating AgentSolventReaction Time (h)Yield of 4-chloroacetanilide (%)
This compoundAcetic Acid685
N-ChlorosuccinimideAcetic Acid490
This compoundDichloromethane1270
N-ChlorosuccinimideDichloromethane878

Note: Reactions were conducted at room temperature with a 1:1 molar ratio of acetanilide to the chlorinating agent.

From this comparison, N-chlorosuccinimide appears to be a slightly more efficient chlorinating agent than this compound under the tested conditions, providing higher yields in shorter reaction times. However, this compound remains a viable and often more economical alternative.

Experimental Protocols

General Protocol for N-Alkylation of an Amine with this compound
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a condenser, add the amine (1.0 mmol) and the chosen solvent (10 mL).

  • Reagent Addition: Dissolve this compound (1.1 mmol) in a minimal amount of the same solvent and add it dropwise to the amine solution at room temperature.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica (B1680970) gel.

General Protocol for Chlorination of an Activated Aromatic Compound
  • Reaction Setup: In a flask protected from light, dissolve the aromatic substrate (1.0 mmol) in the selected solvent (15 mL).

  • Reagent Addition: Add this compound (1.05 mmol) to the solution in one portion.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating as required. Monitor the reaction by TLC or GC-MS.

  • Work-up: Once the starting material is consumed, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., dichloromethane).

  • Purification: Combine the organic extracts, wash with a saturated solution of sodium bicarbonate and then with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent. The crude product can be purified by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation & Purification start Start setup Dissolve Reactant A in Selected Solvent start->setup add_nca Add this compound Solution setup->add_nca heat Heat to Target Temperature add_nca->heat monitor Monitor Reaction (TLC/GC-MS) heat->monitor quench Reaction Quench & Solvent Removal monitor->quench extract Extraction with Organic Solvent quench->extract purify Column Chromatography extract->purify end End (Isolated Product) purify->end

Caption: General workflow for evaluating this compound efficiency.

This guide provides a foundational understanding of how solvent choice affects the efficiency of this compound in common synthetic applications. For specific substrates and desired outcomes, further optimization of reaction conditions is recommended.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicity profiles of N-Chloroacetamide and other relevant haloacetamide compounds. The information presented is collated from various experimental studies to support research and development in toxicology and drug discovery.

Quantitative Toxicity Data

The acute toxicity of this compound and its analogs is summarized below. The median lethal dose (LD50) is a common measure of acute toxicity, representing the dose required to be fatal to 50% of a tested population. A lower LD50 value indicates higher toxicity.

CompoundChemical StructureAnimal ModelRoute of AdministrationLD50 (mg/kg)Reference(s)
This compound ClCH₂CONH₂MouseOral150 - 155[1]
RatOral70 - 138[1]
DogOral31[1]
RabbitOral122[1]
MouseIntraperitoneal100[1]
Acetochlor C₁₄H₂₀ClNO₂RatOral1426 - 2953[2]
RabbitDermal>4166[2]
Bobwhite QuailOral1260[2]
Bromoacetamide BrCH₂CONH₂RatOral100[3]
RatDermal3160[3]
Iodoacetamide ICH₂CONH₂MouseOral74[4][5][6]
MouseIntraperitoneal50[4][5]
MouseIntravenous56[4][5]
Dichloroacetamide Cl₂CHCONH₂RatOral>5000
Trichloroacetamide CCl₃CONH₂RatOral500.01[7]

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below to facilitate the replication and validation of experimental findings.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals.[8][9] The concentration of the formazan, which is dissolved in a solubilizing agent, is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Expose the cells to various concentrations of the test compound (e.g., this compound) and incubate for a predetermined period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.

  • MTT Addition: Following treatment, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO or a designated solubilization buffer) to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can penetrate late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

  • Cell Collection: After treatment with the test compound, harvest both adherent and floating cells.

  • Washing: Wash the cells once with cold 1X PBS and then once with 1X Binding Buffer.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL. Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.[11]

  • Incubation: Incubate the mixture for 10-15 minutes at room temperature in the dark.[11]

  • PI Addition: Add 5 µL of Propidium Iodide Staining Solution and incubate for 5-15 minutes on ice or at room temperature.[11]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.[12]

Genotoxicity Assessment (Comet Assay)

The single-cell gel electrophoresis (SCGE) or comet assay is a sensitive method for detecting DNA damage in individual cells.

Principle: Cells are embedded in agarose (B213101) on a microscope slide and lysed to remove membranes and proteins, leaving behind the DNA. During electrophoresis under alkaline conditions, damaged DNA fragments migrate away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the extent of DNA damage.

Protocol:

  • Cell Preparation: Prepare a single-cell suspension from control and treated cells.

  • Slide Preparation: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting-point agarose.

  • Lysis: Immerse the slides in a cold lysis buffer to lyse the cells and unfold the DNA.

  • Alkaline Unwinding: Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Apply an electric field to separate the damaged DNA fragments.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images with appropriate software to quantify the extent of DNA damage (e.g., tail length, percentage of DNA in the tail).

Measurement of Reactive Oxygen Species (ROS)

The generation of reactive oxygen species is a key mechanism of toxicity for many haloacetamides.

Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases to the non-fluorescent dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.

Protocol:

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Staining: Wash the cells with PBS and then incubate with a DCFH-DA solution (typically 5-10 µM) for 30 minutes at 37°C in the dark.

  • Measurement: After incubation, wash the cells to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

Signaling Pathways in Haloacetamide Toxicity

The toxicity of this compound and related compounds often involves the dysregulation of key cellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanisms of toxicity and for the development of potential therapeutic interventions.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the Extracellular signal-Regulated Kinase (ERK) cascade, are critical in transmitting signals from the cell surface to the nucleus, regulating processes like cell growth, differentiation, and apoptosis.[13] Exposure to environmental toxins can lead to the activation of p38 and JNK, members of the MAPK family, which in turn can trigger oxidative stress, inflammation, and apoptosis.[13] Studies have shown that chloroacetamide herbicides can induce the phosphorylation of JNK and p38.

MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Haloacetamides Haloacetamides Receptor Receptor Haloacetamides->Receptor ASK1 ASK1 Receptor->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK AP-1 AP-1 JNK->AP-1 p38 p38 MKK3_6->p38 p38->AP-1 Apoptosis_Inflammation Apoptosis & Inflammation AP-1->Apoptosis_Inflammation

MAPK/ERK signaling pathway activation by haloacetamides.
NRF2/PPARγ Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, playing a crucial role in the cellular defense against oxidative stress.[11] Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that also has antioxidant and anti-inflammatory functions. There is significant crosstalk between the Nrf2 and PPARγ pathways.[14] Exposure to toxic chemicals can disrupt these pathways, leading to increased oxidative damage and cellular injury.

NRF2_PPARG_Pathway cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Haloacetamides_ROS Haloacetamides (ROS Generation) Keap1_Nrf2 Keap1-Nrf2 Complex Haloacetamides_ROS->Keap1_Nrf2 induces dissociation Nrf2_d Nrf2 (dissociated) Keap1_Nrf2->Nrf2_d Nrf2_n Nrf2 Nrf2_d->Nrf2_n translocation PPARg PPARγ PPARg->Nrf2_n activates ARE Antioxidant Response Element Nrf2_n->ARE Cytoprotective_Genes Expression of Cytoprotective Genes ARE->Cytoprotective_Genes

NRF2/PPARγ signaling in response to haloacetamide-induced oxidative stress.

Experimental Workflow

A typical workflow for assessing the toxicity of this compound and its related compounds is outlined below. This process integrates various assays to provide a comprehensive toxicological profile.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Toxicological Assays cluster_analysis Data Analysis & Interpretation Cell_Culture Cell Culture (e.g., HepG2, etc.) Compound_Exposure Exposure to Haloacetamides Cell_Culture->Compound_Exposure MTT Cell Viability (MTT Assay) Compound_Exposure->MTT Apoptosis Apoptosis (Annexin V/PI) Compound_Exposure->Apoptosis Genotoxicity Genotoxicity (Comet Assay) Compound_Exposure->Genotoxicity ROS Oxidative Stress (ROS Measurement) Compound_Exposure->ROS Data_Quantification Data Quantification MTT->Data_Quantification Apoptosis->Data_Quantification Genotoxicity->Data_Quantification ROS->Data_Quantification Mechanism_Elucidation Mechanism Elucidation Data_Quantification->Mechanism_Elucidation

A generalized workflow for the toxicological assessment of haloacetamides.

References

Safety Operating Guide

Safe Disposal of N-Chloroacetamide: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and maintaining environmental integrity. This guide provides essential safety and logistical information for the proper disposal of N-Chloroacetamide.

Due to its hazardous properties, this compound must be handled as a regulated waste stream from the point of generation through to its final disposition. Adherence to institutional, local, regional, and national regulations is mandatory.

Immediate Safety Considerations

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. All handling and disposal operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including but not limited to chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound follows a structured process to minimize risk and ensure regulatory compliance.

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including unreacted starting material, reaction byproducts, contaminated solvents, and disposable labware (e.g., pipette tips, weighing boats), must be treated as hazardous waste.[2]

    • Segregate this compound waste from other waste streams to prevent unintended chemical reactions.[2] Do not mix with other wastes.[2]

  • Containerization and Labeling:

    • Collect this compound waste in a designated, compatible, and clearly labeled waste container. The container should be in good condition and have a secure, tight-fitting lid.

    • The label should clearly indicate "Hazardous Waste" and "this compound," along with any other required hazard warnings.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Storage should be away from incompatible materials such as strong oxidants, strong bases, and strong acids.[3]

  • Arranging for Disposal:

    • The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1][4]

    • This typically involves incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion products.[4]

    • Contact your institution's Environmental Health and Safety (EHS) department to coordinate the pickup and disposal of the waste.

  • Spill Management:

    • In the event of a spill, evacuate the area and prevent the spread of the material. Do not allow the chemical to enter drains or waterways.[2][5]

    • For small spills, carefully sweep the solid material into a container for disposal.[5] Moisten the material first to prevent the generation of dust.[5]

    • Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[2]

Quantitative Data for Disposal and Transport

The following table summarizes key quantitative information pertinent to the disposal and transportation of chloroacetamide, which serves as a conservative guide for this compound.

ParameterValueReference
UN Number2811[1][2]
UN Proper Shipping NameTOXIC SOLID, ORGANIC, N.O.S. (chloroacetamide)[1][2]
Transport Hazard Class6.1 (Toxic substances)[1][2]
Packing GroupIII (Substance presenting low danger)[1][2]
GHS Hazard Statements (Disposal)P501: Dispose of contents/container to an approved waste disposal plant.[2][5]

Alternative Disposal Considerations (For Informational Purposes Only)

Experimental Workflow for this compound Disposal

The logical workflow for the proper disposal of this compound is depicted in the following diagram.

start Generation of This compound Waste identify Identify as Hazardous Waste start->identify segregate Segregate from Other Waste Streams identify->segregate containerize Collect in a Labeled, Compatible Container segregate->containerize store Store in a Designated Secure Area containerize->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs professional_disposal Disposal by Licensed Waste Management Company contact_ehs->professional_disposal end Disposal Complete professional_disposal->end

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling N-Chloroacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling N-Chloroacetamide. The following procedures are designed to ensure safe handling, use, and disposal of this chemical in a laboratory setting.

Immediate Safety Considerations

This compound is a hazardous substance that requires careful handling. It is toxic if swallowed, may cause an allergic skin reaction, and is suspected of damaging fertility or the unborn child.[1][2][3] In case of fire, it can decompose to produce toxic fumes, including nitrogen oxides and chlorine.[4][5] All personnel must be thoroughly trained on the risks and proper handling procedures before working with this compound.

Hazard and Disposal Information Summary

ParameterValueReference
UN Number2811[1][6]
UN Proper Shipping NameTOXIC SOLID, ORGANIC, N.O.S. (chloroacetamide)[1][6]
Transport Hazard Class6.1 (Toxic substances)[1][6]
Packing GroupIII (Substance presenting low danger)[6]
GHS Hazard StatementsH301: Toxic if swallowedH317: May cause an allergic skin reactionH361: Suspected of damaging fertility or the unborn childH402: Harmful to aquatic life[1][6]
GHS Disposal Precautionary StatementP501: Dispose of contents/container to an approved waste disposal plant[1][6][7]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure risk.

  • Eye and Face Protection : Wear tightly fitting safety goggles or glasses with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[8] If there is a risk of splashing or significant dust generation, a face shield should be used in combination with goggles.[5]

  • Skin Protection :

    • Gloves : Chemical-resistant gloves must be worn.[1][8] Always inspect gloves prior to use and use proper glove removal technique to avoid skin contact.[1] Dispose of contaminated gloves after use in accordance with laboratory and local regulations.[1]

    • Protective Clothing : Wear a lab coat or long-sleeved clothing.[7] For tasks with a higher risk of exposure, fire/flame resistant and impervious clothing is recommended.[8] Contaminated work clothing should not be allowed out of the workplace.[1][4]

  • Respiratory Protection : All handling of this compound solid should be performed in a well-ventilated area, preferably within a chemical fume hood to avoid the formation and inhalation of dust.[1][6] If a fume hood is not available or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 136 approved respirator with a particulate filter.[7][9]

Operational Plan: Step-by-Step Handling Protocol

  • Preparation :

    • Before handling, ensure all safety precautions have been read and understood.[10]

    • Work in a designated, well-ventilated area, such as a chemical fume hood.[1][6]

    • Ensure that an emergency eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment and reagents before starting the procedure.

  • Handling the Compound :

    • Avoid contact with skin, eyes, and clothing.[7][8]

    • Avoid the formation of dust and aerosols.[4][8] If appropriate, moisten the substance first to prevent dusting.[4][5]

    • Use non-sparking tools to prevent ignition from electrostatic discharge.[4][8]

    • Do not eat, drink, or smoke in the work area.[1][3][4]

  • Post-Handling :

    • Wash hands and face thoroughly after handling the substance.[1]

    • Immediately change any contaminated clothing.[1]

    • Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][7][8] It should be stored locked up or in an area accessible only to qualified or authorized personnel.[1][4]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Identification and Segregation :

    • Treat all this compound waste, including empty containers, contaminated PPE, and spill cleanup materials, as hazardous waste.[6]

    • Do not mix this waste with other waste streams. Keep it in its original container or a clearly labeled, compatible, and sealed waste container.[6]

  • Spill Cleanup :

    • In case of a spill, evacuate the area.[8]

    • Wear appropriate PPE, including respiratory protection.[11]

    • Sweep up the spilled substance into a covered, sealable container.[4][5] Moisten the material first to prevent dusting if it is safe to do so.[4][5]

    • Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[6]

  • Container Management :

    • Handle empty containers as if they still contain the product.[1][6] Do not rinse them into drains.[6]

    • Seal the empty, unrinsed container and dispose of it as hazardous waste.[6]

  • Final Disposal :

    • All waste must be disposed of through a licensed hazardous waste disposal company.[6] This may involve incineration in a chemical incinerator with an afterburner and scrubber.[6][9]

    • Do not allow the chemical to enter drains or the environment.[1][4][8]

Emergency Procedures

In Case of Exposure:

  • Inhalation : Move the person to fresh air.[8] If breathing is difficult, give oxygen.[8] If not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[8] Seek immediate medical attention.[8][9]

  • Skin Contact : Immediately take off all contaminated clothing.[1] Wash the affected area with plenty of soap and water.[1][8] If skin irritation or a rash occurs, get medical help.[4][8]

  • Eye Contact : Immediately rinse the eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[8] Continue rinsing and consult a doctor.[8]

  • Ingestion : Rinse the mouth with water.[8] Do not induce vomiting.[8] Never give anything by mouth to an unconscious person.[8] Call a doctor or Poison Control Center immediately.[8]

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling & Storage cluster_disposal 4. Disposal Phase prep_start Start: Review Safety Protocols ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood emergency_prep Verify Eyewash/Shower Access fume_hood->emergency_prep handling_start Handle this compound emergency_prep->handling_start Proceed to Handling avoid_contact Avoid Skin/Eye Contact and Dust Formation handling_start->avoid_contact no_eat_drink No Eating, Drinking, or Smoking handling_start->no_eat_drink wash_hands Wash Hands Thoroughly handling_start->wash_hands After Use waste_seg Segregate as Hazardous Waste handling_start->waste_seg Generate Waste decontaminate Clean Work Area wash_hands->decontaminate store Store in a Sealed Container in a Cool, Dry, Ventilated Area decontaminate->store dispose Dispose via Licensed Hazardous Waste Contractor waste_seg->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.